Evenamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1092977-06-4 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H |
InChI Key |
DXNSJWVLSBMXNR-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NW-3509; NW3509; NW 3509; Evenamide HCl |
Origin of Product |
United States |
Foundational & Exploratory
Evenamide Hydrochloride: A Novel Modulator of Glutamatergic Neurotransmission for the Treatment of Schizophrenia
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Evenamide hydrochloride (formerly NW-3509) is an investigational oral therapeutic agent under development for the treatment of schizophrenia. It represents a novel approach by targeting glutamatergic dysregulation, a key pathophysiological feature of the disorder, particularly in treatment-resistant patients. Unlike conventional antipsychotics that primarily modulate dopaminergic and serotonergic pathways, evenamide's mechanism of action is centered on the blockade of voltage-gated sodium channels (VGSCs). This action preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical pharmacology, and clinical evaluation of evenamide, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Neuronal Hyperexcitability
Evenamide's primary pharmacological action is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4] This inhibition is state-dependent, meaning evenamide preferentially binds to and stabilizes the inactivated state of the channel, thereby reducing the sustained, high-frequency firing of neurons that is characteristic of pathological states.[4] This selective action on hyperactive neurons is crucial, as it allows evenamide to dampen pathological neuronal excitability without interfering with normal physiological neurotransmission.[5]
The downstream effect of VGSC blockade is the modulation of glutamate release. In schizophrenia, particularly in models of NMDA receptor hypofunction, there is evidence of excessive presynaptic glutamate release, leading to excitotoxicity and disruption of neural circuits.[2][5] Evenamide, by inhibiting the aberrant firing of presynaptic neurons, normalizes this excessive glutamate release.[2][5] It is important to note that evenamide does not affect basal glutamate levels, suggesting a targeted effect on pathological hyperactivity.[5]
A key differentiator of evenamide is its high selectivity. It has been shown to be devoid of significant activity at over 130 other central nervous system targets, including dopamine, serotonin, adrenergic, and histamine receptors, which are commonly targeted by existing antipsychotic medications.[2][4] This focused mechanism of action is anticipated to result in a more favorable side-effect profile, avoiding common adverse events associated with traditional antipsychotics, such as extrapyramidal symptoms, weight gain, and metabolic disturbances.[4]
Signaling Pathway of Evenamide's Action
The proposed signaling pathway for evenamide's therapeutic effect in schizophrenia is initiated by its interaction with presynaptic VGSCs.
Quantitative Pharmacological Data
While specific binding affinities (Ki) or inhibitory concentrations (IC50) for individual VGSC subtypes are not extensively available in the public domain, the following quantitative data has been reported.
| Target | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Ki | 0.4 µM | [1][3] |
Evenamide has been noted to be an inhibitor of Nav1.3, Nav1.7, and Nav1.8 subtypes, although specific quantitative data for each subtype is not publicly available.[6][7]
Preclinical Evaluation: Evidence from Animal Models
Evenamide has been evaluated in several well-established animal models of schizophrenia, demonstrating its potential to ameliorate positive, negative, and cognitive symptoms.
Experimental Protocols
This model is used to assess sensorimotor gating deficits, a translational marker of information processing abnormalities observed in schizophrenia.
-
Objective: To evaluate the ability of evenamide to reverse the disruption of PPI induced by the NMDA receptor antagonist, ketamine.
-
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the startle chambers.
-
Evenamide is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg.[8]
-
Ketamine is administered subcutaneously (s.c.) at a dose of 6 mg/kg to induce a deficit in PPI.[8][9]
-
Prepulse inhibition is assessed by measuring the startle response to a loud acoustic stimulus (pulse) preceded by a weaker, non-startling stimulus (prepulse). The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response without prepulse)] x 100.
-
-
-
Key Findings: Evenamide, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced deficit in PPI, with an efficacy comparable to the atypical antipsychotic clozapine.[8]
This model is employed to investigate the negative symptoms of schizophrenia, such as social withdrawal.
-
Objective: To assess the efficacy of evenamide in ameliorating the social interaction deficits induced by the NMDA receptor antagonist, phencyclidine.
-
Methodology:
-
Animals: Male rats.
-
Procedure:
-
Rats are treated with PCP (e.g., 2 mg/kg, intraperitoneally, i.p.) twice daily for 7 days, followed by a washout period.[10]
-
Evenamide is administered acutely prior to the social interaction test.
-
Social interaction is assessed by placing two unfamiliar rats in a novel arena and scoring behaviors such as sniffing, grooming, and following.[10][11][12][13][14]
-
-
-
Key Findings: Evenamide has been shown to reverse the social interaction deficits induced by PCP, suggesting its potential to treat the negative symptoms of schizophrenia.[5][15]
This model recapitulates some of the neurodevelopmental abnormalities implicated in schizophrenia.
-
Objective: To evaluate the effects of evenamide on behavioral and neurophysiological alterations in a neurodevelopmental model of schizophrenia.
-
Methodology:
-
Animals: Pregnant Sprague-Dawley rats.
-
Procedure:
-
Methylazoxymethanol acetate (MAM) is administered to pregnant dams on gestational day 17 at a dose of 25 mg/kg, i.p.[16][17][18][19][20]
-
The offspring of MAM-treated dams are tested in adulthood for schizophrenia-like phenotypes, including hippocampal hyperactivity and deficits in social interaction and recognition memory.[21]
-
Evenamide is administered to the adult offspring to assess its ability to reverse these deficits.
-
-
-
Key Findings: Evenamide has been shown to normalize hippocampal hyperactivity and improve cognitive and social deficits in the MAM model, providing further evidence for its disease-modifying potential.[21]
Preclinical Experimental Workflow
Clinical Development: Efficacy and Safety in Schizophrenia
Evenamide has progressed through Phase II and III clinical trials, primarily as an add-on therapy for patients with schizophrenia who are inadequately responding to current antipsychotic medications.
Key Clinical Trials
-
Objective: To evaluate the long-term safety, tolerability, and preliminary efficacy of evenamide as an add-on therapy in patients with TRS.[22][23][24][25]
-
Methodology:
-
Design: A 6-week, open-label, randomized, rater-blinded study with a 46-week extension.[22][25]
-
Participants: 161 patients with treatment-resistant schizophrenia.[5]
-
Intervention: Evenamide at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their existing antipsychotic medication.[25]
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression - Severity (CGI-S) score.[5]
-
-
Key Findings: Evenamide was well-tolerated and demonstrated a sustained and clinically meaningful improvement in PANSS and CGI-S scores over one year of treatment.[5][23][24][25] The responder rate (≥20% improvement in PANSS total score) increased over time, from 16.5% at week 6 to 47.4% at one year.[5]
-
Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on therapy in patients with chronic schizophrenia who are inadequately responding to second-generation antipsychotics.[26][27][28][29][30]
-
Methodology:
-
Design: A 4-week, international, randomized, double-blind, placebo-controlled study.[26][27][28][30]
-
Participants: 291 patients with chronic schizophrenia.[29][30]
-
Intervention: Evenamide 30 mg bid or placebo as an add-on to their current antipsychotic medication.[26][27][28]
-
Primary Outcome: Change from baseline in the PANSS total score.[29][30]
-
Key Secondary Outcome: Change from baseline in the CGI-S score.[29][30]
-
-
Key Findings: The study met its primary and key secondary endpoints, with the evenamide group showing a statistically significant greater reduction in PANSS total score and CGI-S score compared to the placebo group.[26][29][30][31] Evenamide was well-tolerated, with a safety profile similar to placebo.[26][29][30][31]
Summary of Clinical Efficacy Data
| Study | Population | N | Treatment | Duration | Primary Outcome Measure | Key Result |
| Phase II (Anand et al.) | Treatment-Resistant Schizophrenia | 161 | Evenamide (7.5, 15, 30 mg bid) + Antipsychotic | 1 Year | Safety and Tolerability | Well-tolerated with sustained improvement in PANSS and CGI-S scores.[5][23][24][25] |
| Phase II/III (Study 008A) | Inadequate Responders | 291 | Evenamide (30 mg bid) + Antipsychotic vs. Placebo + Antipsychotic | 4 Weeks | Change in PANSS Total Score | Statistically significant improvement in PANSS total score and CGI-S score compared to placebo.[26][29][30][31] |
Conclusion and Future Directions
This compound presents a promising and innovative therapeutic approach for the treatment of schizophrenia. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission through the blockade of voltage-gated sodium channels, addresses a key pathophysiological component of the disorder that is not adequately targeted by current treatments. Preclinical studies have consistently demonstrated its efficacy in relevant animal models, and clinical trials have provided evidence of its safety and efficacy as an add-on therapy in patients with schizophrenia, including those who are treatment-resistant or have an inadequate response to current antipsychotics.
Future research should focus on elucidating the specific contributions of different VGSC subtypes to the therapeutic effects of evenamide. Further long-term studies will be crucial to fully establish its efficacy and safety profile and to determine its potential as a first-line or monotherapy treatment for schizophrenia. The development of evenamide represents a significant step forward in the quest for more effective and better-tolerated treatments for individuals living with schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cphi-online.com [cphi-online.com]
- 3. invivochem.net [invivochem.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evenamide - Newron Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. Evenamide [en.wikipedia-on-ipfs.org]
- 8. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Methylazoxymethanol Acetate Rat Model: Molecular and Epigenetic Effect in the Developing Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The prenatal methylazoxymethanol acetate treatment: a neurodevelopmental animal model for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. discover-pharma.com [discover-pharma.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Newron commences trial of evenamide in schizophrenia patients [clinicaltrialsarena.com]
- 28. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 29. forum.schizophrenia.com [forum.schizophrenia.com]
- 30. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 31. Newron Reports New Data on Evenamide Efficacy in Schizophrenia Study [synapse.patsnap.com]
A Novel Voltage-Gated Sodium Channel Blocker for Psychosis: A Technical Guide to Evenamide (NW-3509)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of evenamide (NW-3509), a novel, orally available, voltage-gated sodium channel (VGSC) blocker in late-stage clinical development as an adjunctive therapy for treatment-resistant schizophrenia. Evenamide's unique mechanism of action, which involves the selective modulation of hyperactive neurons and subsequent normalization of glutamate release, offers a promising new approach to address the unmet needs in psychosis treatment. This document details the preclinical and clinical data supporting evenamide's efficacy and safety, provides comprehensive experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotic medications, primarily targeting dopamine D2 receptors, can be effective for positive symptoms, a significant portion of patients exhibit treatment resistance and experience persistent negative and cognitive deficits.[1][2] Emerging evidence points to the role of glutamatergic dysregulation, particularly hippocampal hyperactivity leading to excessive glutamate release, as a key pathophysiological driver in schizophrenia.[3][4] This has spurred the development of novel therapeutic strategies targeting the glutamate system.
Evenamide (NW-3509) is a first-in-class voltage-gated sodium channel (VGSC) blocker that represents a targeted approach to normalizing glutamatergic neurotransmission.[5][6] By selectively inhibiting VGSCs on hyperactive neurons, evenamide reduces excessive glutamate release without affecting basal neuronal activity.[2][7] This targeted modulation is hypothesized to not only ameliorate psychosis but also improve negative and cognitive symptoms with a favorable side-effect profile compared to traditional antipsychotics.[8][9]
Mechanism of Action
Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels.[4][6] It exhibits a voltage- and use-dependent inhibition of VGSCs, suggesting a higher affinity for channels in the open or inactivated states, which are more prevalent in rapidly firing, hyperactive neurons.[4] This selectivity allows evenamide to dampen pathological neuronal hyperexcitability, particularly in brain regions like the hippocampus implicated in the pathophysiology of schizophrenia, while sparing normal neuronal function.[8][10]
The blockade of VGSCs by evenamide leads to the modulation of sustained repetitive firing and a subsequent reduction in excessive, aberrant glutamate release.[7][11] Unlike many existing antipsychotics, evenamide does not interact with a wide array of other central nervous system targets, including dopamine, serotonin, adrenergic, and histaminergic receptors, which is believed to contribute to its favorable tolerability profile.[2][4]
Signaling Pathway
The prevailing hypothesis for evenamide's antipsychotic effect centers on the cortico-limbic-thalamic-cortical circuit, with a key focus on the hippocampus.
Quantitative Data
Evenamide has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
Table 1: In Vitro Binding Affinity and Potency
| Target | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Ki | 0.4 µM | [4][12] |
| >130 Other CNS Targets (including dopamine, serotonin, adrenergic, and histamine receptors) | - | No significant activity | [2][4] |
Further detailed analysis of evenamide's affinity for specific Nav subtypes (e.g., Nav1.1-1.8) is ongoing to fully elucidate its selectivity profile.
Table 2: Preclinical Efficacy in Animal Models of Psychosis
| Model | Species | Effect of Evenamide | Reference |
| Ketamine-Induced Prepulse Inhibition (PPI) Deficit | Rat | Reverses PPI deficit | [13][14] |
| Phencyclidine (PCP)-Induced Social Interaction Deficit | Rat | Attenuates social deficit | [13][14] |
| Amphetamine-Induced Hyperactivity | Rodent | Reverses hyperactivity | [15][16] |
| Methylazoxymethanol Acetate (MAM) Model | Rat | Normalizes hippocampal hyperactivity, reverses cognitive and social deficits | [8][10] |
Table 3: Clinical Efficacy in Treatment-Resistant Schizophrenia (Add-on Therapy)
| Study Phase | Primary Endpoint | Key Findings | Reference |
| Phase II (Study 014/015) | Change in PANSS Total Score | Significant and sustained improvement over 1 year. ~47% PANSS responders at 1 year. | [1][12] |
| Phase II/III (Study 008A) | Change in PANSS Total Score | Statistically significant reduction in PANSS total score compared to placebo at 4 weeks. | [3][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings on evenamide. The following sections outline the core experimental protocols used in its evaluation.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to assess the effect of evenamide on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To characterize the voltage- and use-dependent block of Nav channels by evenamide.
Workflow:
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with cDNA encoding the desired human Nav channel α-subunit (e.g., Nav1.2, Nav1.3, Nav1.7, Nav1.8) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.[1]
-
Recordings are typically performed 24-48 hours post-transfection.[1]
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Elicit Na+ currents by depolarizing voltage steps from -100 mV to +60 mV in 5 or 10 mV increments.
-
Steady-State Inactivation: Assess the voltage dependence of inactivation by applying a series of 500 ms prepulses to various potentials before a test pulse to elicit the Na+ current.
-
Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the block of the channel during repetitive firing.
-
-
Data Analysis:
-
Peak current amplitudes are measured and plotted against voltage to generate I-V curves.
-
Inactivation curves are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
The degree of block at different frequencies is calculated to determine use-dependency.
-
IC50 values are determined by fitting concentration-response data with a Hill equation.
-
In Vivo Behavioral Assays
Objective: To assess the ability of evenamide to reverse sensorimotor gating deficits relevant to psychosis.
Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: Startle response chambers equipped with a loudspeaker and a piezoelectric accelerometer to detect whole-body startle responses.
-
Procedure:
-
Habituation: Rats are habituated to the startle chambers for a set period before testing.[8]
-
Drug Administration: Animals are pre-treated with evenamide (e.g., 1.25, 5, 15 mg/kg, p.o.) or vehicle, followed by an injection of ketamine (e.g., 6 mg/kg, s.c.) or saline.[14]
-
Testing Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle amplitude is measured as the peak accelerometer reading.
-
Percent PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
The effects of evenamide on ketamine-induced PPI deficits are analyzed using appropriate statistical tests (e.g., ANOVA).
-
Objective: To evaluate the antipsychotic-like potential of evenamide by assessing its ability to attenuate dopamine-agonist induced hyperlocomotion.
Methodology:
-
Animals: Male rats or mice.
-
Apparatus: Open-field arenas equipped with automated photobeam systems or video tracking software to measure locomotor activity.
-
Procedure:
-
Habituation: Animals are habituated to the open-field arenas for a defined period (e.g., 30-60 minutes) on consecutive days prior to testing.[9]
-
Drug Administration: On the test day, animals are pre-treated with evenamide or vehicle, followed by an injection of d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).[17][18]
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for a set duration (e.g., 60-90 minutes) immediately following amphetamine administration.[9][17]
-
-
Data Analysis:
-
Locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes).
-
The total distance traveled and other locomotor parameters are compared between treatment groups using statistical analysis (e.g., ANOVA with repeated measures).
-
Objective: To assess the efficacy of evenamide in a neurodevelopmental model of schizophrenia that recapitulates key anatomical and behavioral features of the disorder.
Methodology:
-
Model Induction:
-
Pregnant dams (e.g., Sprague-Dawley rats) are administered a single injection of MAM (e.g., 22 mg/kg, i.p.) on gestational day 17. Control dams receive saline.[19]
-
Offspring are weaned and housed until adulthood for behavioral testing.
-
-
Behavioral Testing (in adult offspring):
-
Social Interaction Test:
-
The test involves placing a subject rat in an arena with either a novel rat or a familiar rat.
-
The amount of time spent in active social investigation (e.g., sniffing, following) is recorded.
-
Evenamide or vehicle is administered prior to the test to assess its effect on social deficits observed in MAM-treated animals.
-
-
Novel Object Recognition (NOR) Test:
-
Habituation: The rat is allowed to explore an empty open-field arena.
-
Familiarization Phase: The rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.[3]
-
Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.[3]
-
A discrimination index is calculated to quantify recognition memory.
-
-
Conclusion
Evenamide (NW-3509) represents a promising and innovative approach to the treatment of psychosis, particularly in the context of treatment-resistant schizophrenia. Its novel mechanism of action, centered on the selective modulation of neuronal hyperactivity and glutamate release, distinguishes it from currently available antipsychotics. The robust preclinical data, demonstrating efficacy in a range of relevant animal models, coupled with the encouraging results from late-stage clinical trials, underscore its potential to address not only the positive symptoms of psychosis but also the challenging negative and cognitive domains. The favorable safety and tolerability profile observed to date further enhances its therapeutic potential. Continued research and the successful completion of ongoing pivotal trials will be crucial in establishing evenamide as a valuable new tool in the armamentarium for managing schizophrenia and other psychotic disorders.
References
- 1. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cphi-online.com [cphi-online.com]
- 7. Acute ketamine induces neuronal hyperexcitability and deficits in prepulse inhibition by upregulating IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evenamide Hydrochloride: A Technical Overview of its Synthesis, Chemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evenamide hydrochloride, a novel voltage-gated sodium channel (VGSC) blocker, is emerging as a promising therapeutic agent for the management of schizophrenia.[1][2][3] Developed by Newron Pharmaceuticals under the code NW-3509, this compound modulates glutamate release, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without directly interacting with dopaminergic or serotonergic pathways.[1][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, along with a summary of recent clinical trial findings.
Chemical Properties
This compound is the hydrochloride salt of Evenamide. Its key chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride | [5] |
| Molecular Formula | C₁₆H₂₇ClN₂O₂ | [5][6][7] |
| Molecular Weight | 314.85 g/mol | [2][5][7] |
| CAS Number | 1092977-06-4 | [5][6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [6] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which can be initiated from two alternative starting materials.
Experimental Protocol: Synthesis of this compound
Method 1: Starting from 2-(3-benzyloxyphenyl)ethylamine hydrochloride
-
N-protection: 2-(3-benzyloxyphenyl)ethylamine hydrochloride (I) is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/water mixture to yield the Boc-protected carbamate (II).
-
Debenzylation: The carbamate (II) is debenzylated using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in methanol (MeOH) to produce the phenol derivative (III).
-
Etherification: The phenol (III) is coupled with 1-bromobutane (V) in the presence of potassium carbonate (K₂CO₃) in refluxing acetone to form the ether (VI).
-
Condensation: The secondary amine (VI) is condensed with 2-chloro-N,N-dimethylacetamide (VII) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to give the tertiary amine (VIII).
-
Deprotection: The final step involves the deprotection of the Boc group using hydrochloric acid (HCl) in diethyl ether (Et₂O) to yield this compound.[1]
Method 2: Alternative preparation of intermediate (III)
-
Demethylation: 3-methoxyphenethylamine (IV) is demethylated using hydrobromic acid (HBr) in acetic acid (AcOH).
-
N-protection: The resulting product is then N-protected with Boc₂O in the presence of NaOH in THF to obtain the phenol derivative (III).[1]
Mechanism of Action
Evenamide's unique mechanism of action distinguishes it from conventional antipsychotics. It primarily functions as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.[1][8] This is significant because glutamatergic dysfunction and hippocampal hyperactivity are increasingly recognized as key factors in the pathophysiology of schizophrenia.[9]
By selectively targeting hyperactive neurons, Evenamide normalizes excessive glutamate release without impairing normal neuronal excitability.[8][9] This targeted action is believed to contribute to its therapeutic effects on the positive, negative, and cognitive symptoms of schizophrenia.[9] Importantly, Evenamide does not interact with dopaminergic, serotonergic, adrenergic, or histaminergic neurotransmitter systems, which may explain its favorable side-effect profile compared to traditional antipsychotics.[1]
Clinical Efficacy and Safety
Evenamide is being developed as an add-on therapy for patients with schizophrenia who have not responded adequately to second-generation antipsychotics.[10] Recent clinical trial data has demonstrated its potential in this patient population.
Phase II/III Clinical Trial (Study 008A)
A recent Phase II/III, randomized, double-blind, placebo-controlled study (Study 008A) evaluated the efficacy and safety of Evenamide as an add-on therapy in patients with chronic schizophrenia.[10][11][12]
Experimental Protocol: Study 008A
-
Design: A 4-week, international, randomized, double-blind, placebo-controlled study.[10][12]
-
Participants: 291 patients with chronic schizophrenia who had an inadequate response to their current second-generation antipsychotic medication.[10][12]
-
Intervention: Patients were randomized to receive either Evenamide (30 mg twice daily) or a placebo, in addition to their ongoing antipsychotic treatment.[11][12]
-
Primary Endpoint: Improvement in the Positive and Negative Syndrome Scale (PANSS) Total Score.[10]
-
Key Secondary Endpoint: Improvement in the Clinical Global Impression of Severity (CGI-S).[10]
Key Findings:
| Outcome Measure | Evenamide Group | Placebo Group | p-value |
| PANSS Total Score Reduction | 10.2 points | 7.6 points | 0.006 |
| CGI-S LS Mean Difference | - | - | 0.037 |
The study successfully met its primary and key secondary endpoints, demonstrating a statistically significant improvement in schizophrenia symptoms for patients receiving Evenamide compared to placebo.[10][12]
Safety and Tolerability:
Evenamide was well-tolerated, with a high completion rate in the study.[12] The incidence of adverse events was comparable between the Evenamide (25%) and placebo (25.8%) groups.[10] The most frequently reported adverse events in the Evenamide group were headache, vomiting, and nasopharyngitis.[10][13]
Conclusion
This compound represents a novel approach to the treatment of schizophrenia, particularly for patients who do not respond adequately to existing therapies. Its unique mechanism of action, targeting glutamate modulation through voltage-gated sodium channel blockade, offers a promising alternative to conventional dopamine-centric treatments. The positive results from recent clinical trials underscore its potential as an effective and well-tolerated add-on therapy. Further long-term studies will be crucial in fully establishing its role in the clinical management of schizophrenia.
References
- 1. Portico [access.portico.org]
- 2. Evenamide HCl | TargetMol [targetmol.com]
- 3. Evenamide - Wikipedia [en.wikipedia.org]
- 4. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H27ClN2O2 | CID 68483436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evenamide HCl - Ace Therapeutics [acetherapeutics.com]
- 7. GSRS [precision.fda.gov]
- 8. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 11. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 13. Newron’s add-on schizophrenia therapy finds success in Phase II/III trial [clinicaltrialsarena.com]
Preclinical Pharmacology and Toxicology of Sertraline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The information is compiled from a range of preclinical studies in various animal models, offering critical data for researchers and professionals in drug development.
Executive Summary
Sertraline is a potent and specific inhibitor of neuronal serotonin (5-HT) reuptake, with only weak effects on norepinephrine and dopamine neuronal uptake.[1] Its primary mechanism of action involves the selective inhibition of the presynaptic serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[2] Preclinical studies in mice, rats, rabbits, and dogs have established its pharmacological activity and comprehensive toxicology profile. The liver has been identified as a primary target organ for toxicity, with findings generally related to hepatic enzyme induction.[1][3] Sertraline is extensively metabolized, and while it has a good safety profile, specific toxicities, including reproductive and developmental effects, have been noted at higher doses.[1][4]
Preclinical Pharmacology
Primary Pharmacodynamics: Mechanism of Action
Sertraline's therapeutic effects are primarily attributed to its highly selective inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[2] This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to an accumulation of the neurotransmitter. The increased availability of synaptic serotonin enhances its binding to postsynaptic receptors, which is believed to be the foundation of its antidepressant and anxiolytic effects.[5] In animal studies, chronic administration of sertraline has been shown to lead to a down-regulation of brain norepinephrine receptors.[2]
While its primary target is SERT, sertraline has weak effects on dopamine and norepinephrine transporters.[5][6] It shows no significant affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][2]
Caption: Sertraline's mechanism of action at the neuronal synapse.
Preclinical Pharmacokinetics
Sertraline is extensively absorbed and metabolized in preclinical species.[1] It is highly protein-bound (approximately 98-99%) and distributes widely into tissues, including the brain.[2][7]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : Following oral administration, at least 69% and 73% of a dose was absorbed in rats and dogs, respectively.[1]
-
Distribution : The volume of distribution is approximately 25 L/kg in both rats and dogs.[7] Brain concentrations of sertraline in rats can be over 40 times higher than plasma concentrations.[7]
-
Metabolism : Sertraline undergoes extensive first-pass metabolism in the liver.[7] The primary metabolic pathway is N-demethylation to form N-desmethylsertraline, which is significantly less potent than the parent compound.[2] Other metabolic processes include N-hydroxylation, oxidative deamination, and glucuronidation.[2][7] Metabolism is primarily catalyzed by CYP3A4 and CYP2B6 enzymes.[2]
-
Excretion : Elimination is mainly through metabolism, with metabolites excreted in both urine and feces.[8] The excretion of unchanged sertraline in urine is a minor pathway.[2] Bile is the major route of elimination in both rats and dogs.[7]
| Parameter | Rat | Dog | Reference |
| Bioavailability | Subject to first-pass metabolism | Subject to first-pass metabolism | [7] |
| Protein Binding | >97% | >97% | [7] |
| Volume of Distribution (Vd) | ~25 L/kg | ~25 L/kg | [7] |
| Elimination Half-life (t½) | ~26 hours (general) | Varies | [2][8] |
| Peak Plasma Time (Tmax) | N/A | 1.94 ± 0.18 h (200 mg dose) | [9] |
| Peak Plasma Conc. (Cmax) | N/A | 0.404 ± 0.080 mg/L (200 mg dose) | [9] |
| Area Under Curve (AUC 0-∞) | N/A | 2.04 ± 0.46 mg·h·L-1 (200 mg dose) | [9] |
| Primary Route of Elimination | Bile | Bile | [7] |
Table 1: Summary of Preclinical Pharmacokinetic Parameters for Sertraline.
Preclinical Toxicology
A comprehensive set of toxicology studies were conducted in mice, rats, rabbits, and dogs to characterize the safety profile of sertraline.[1]
Acute Toxicity
In acute oral toxicity studies, signs of toxicity in mice and rats included hyperactivity, depression, weakness, decreased food consumption, and convulsions at lethal doses.[1]
| Species | Route | LD50 | Reference |
| Rat | Oral | >2000 mg/kg | [2] |
| Mouse | Oral | Not specified, convulsions at lethal doses | [1] |
Table 2: Acute Toxicity of Sertraline.
Repeat-Dose Toxicity
The primary target organ identified in subchronic and chronic toxicity studies in mice, rats, and dogs was the liver.[1][3] The observed effects were consistent with hepatic xenobiotic-metabolizing enzyme induction and included:
-
Hepatomegaly (enlarged liver)[3]
-
Hepatocellular hypertrophy[3]
-
Proliferation of smooth endoplasmic reticulum[3]
-
Slight increases in serum transaminase activity[3]
-
Hepatocellular fatty change (in mice and rats)[4]
These findings are generally considered adaptive changes related to metabolism rather than direct toxic injury, especially at lower dose levels.[1]
A 28-day study in rats investigating cardiotoxicity at doses of 5, 10, and 20 mg/kg found that the higher doses were associated with increased cardiac biomarkers (AST, LDH, cTn-T), degenerative changes in heart tissue, and evidence of oxidative stress.[10][11]
Caption: General workflow for a preclinical repeat-dose toxicity study.
Genetic Toxicology
Sertraline was not found to be genotoxic in an extensive battery of tests.[1][4] However, some in vitro studies have noted that at certain concentrations, sertraline may induce oxidative stress and reduce the nuclear division index in human peripheral lymphocytes.[12]
Carcinogenicity
Lifetime carcinogenicity studies were conducted in rats and mice.[1]
-
Rats : The study was negative for carcinogenicity.[4]
-
Mice : A slight increase in benign liver tumors was observed in drug-treated male mice.[1] This finding was considered secondary to the known enzyme-inducing properties of sertraline and not indicative of a direct carcinogenic risk to humans.[1][4]
Reproductive and Developmental Toxicology
Reproductive toxicology studies have been conducted in rats and rabbits.[1]
-
Teratogenicity : Sertraline was not found to be teratogenic in rats or rabbits, even at maternally toxic doses.[1][3]
-
Developmental Effects : Decreased neonatal survival and growth were observed.[1][4] These effects have been noted with other SSRIs.[1] One study in mice indicated that in utero exposure to sertraline at 25 and 60 mg/kg was embryotoxic, teratogenic (cleft palate), and fetotoxic.[13] Another study in pregnant Wistar rats showed that a 20 mg/kg/day dose compromised the reproductive system development in male offspring, leading to alterations in sperm morphology and motility in adulthood.[14]
Experimental Protocols
Repeat-Dose Oral Toxicity Study (Rat)
-
Objective : To assess the potential toxicity of sertraline following daily oral administration for a period of 28 or 90 days.
-
Test System : Wistar or Sprague-Dawley rats, typically young adults. Animals are randomized into treatment groups (e.g., 3 dose levels and a vehicle control), with an equal number of males and females per group.
-
Dosing : Sertraline hydrochloride is administered once daily via oral gavage. Dose levels are selected based on acute toxicity and dose-ranging studies to establish a no-observed-adverse-effect-level (NOAEL), a mid-dose, and a maximum tolerated dose (MTD).
-
In-Life Observations : Daily clinical observations for signs of toxicity, mortality, and morbidity. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed pre-study and at termination.
-
Clinical Pathology : Blood samples are collected at termination (and sometimes at an interim point) for hematology (e.g., CBC, differential) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine) analysis. Urine analysis is also conducted.
-
Terminal Procedures : At the end of the study period, animals are euthanized. A full necropsy is performed. Key organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.
Embryo-Fetal Developmental Toxicity Study (Mouse)
-
Objective : To evaluate the potential of sertraline to cause developmental toxicity during the period of major organogenesis.
-
Test System : Time-mated female mice (e.g., Crl:CD1(ICR)). The day a vaginal plug is observed is designated as Gestation Day (GD) 0.
-
Dosing : Pregnant females are dosed daily by oral gavage during the period of organogenesis (e.g., GD 6 through 15). Dose levels in one cited study were 5, 25, and 60 mg/kg, plus a vehicle control.[13]
-
Maternal Observations : Dams are monitored for clinical signs, body weight changes, and food consumption throughout gestation.
-
Terminal Procedures : On a day prior to parturition (e.g., GD 18), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations : Live fetuses are weighed and examined for external malformations. A subset of fetuses is then examined for visceral abnormalities (e.g., using the Wilson's sectioning technique) and skeletal abnormalities (e.g., after staining with Alizarin Red S and Alcian Blue).[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for cardiotoxicity associated with sertraline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for cardiotoxicity associated with sertraline in rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 12. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The teratogenic effects of sertraline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reproductive Development of Male Rats Exposed In Utero to Stress and/or Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrochloride Salt of Ketamine: A Glutamate Modulator for Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ketamine hydrochloride, a derivative of phencyclidine, has a rich and complex history, initially as a dissociative anesthetic and more recently as a rapid-acting antidepressant for treatment-resistant depression. Its therapeutic effects across a range of Central Nervous System (CNS) disorders are primarily attributed to its modulation of the glutamate system, the main excitatory neurotransmitter network in the brain. This technical guide provides a comprehensive overview of ketamine hydrochloride, focusing on its mechanism of action as a glutamate modulator, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for CNS disorders.
Introduction
Glutamatergic dysregulation is increasingly implicated in the pathophysiology of various CNS disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and certain neurodegenerative diseases. Traditional monoaminergic-based antidepressants often have a delayed onset of action and are ineffective for a significant portion of patients. This has spurred research into alternative mechanisms, with the glutamate system emerging as a promising target. Ketamine hydrochloride, through its unique action on glutamate receptors, offers a paradigm shift in the treatment of these conditions.
Mechanism of Action: Glutamate Modulation
Ketamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[1] By blocking the NMDA receptor, ketamine influences downstream signaling cascades that lead to synaptic plasticity and antidepressant effects.
NMDA Receptor Antagonism
Ketamine binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions in response to glutamate binding.[2] This blockade is voltage-dependent and requires the channel to be in an open state. The S(+) enantiomer of ketamine exhibits a higher affinity for the NMDA receptor than the R(-) enantiomer.[3]
AMPA Receptor Upregulation and Synaptogenesis
Paradoxically, at sub-anesthetic doses, ketamine leads to a surge in glutamate release.[4] This is thought to occur through the preferential inhibition of NMDA receptors on inhibitory GABAergic interneurons, leading to a disinhibition of glutamatergic neurons.[4] The resulting glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This enhanced AMPA receptor signaling is crucial for the antidepressant effects of ketamine and triggers downstream pathways that promote synaptogenesis.[4]
Downstream Signaling: BDNF and mTOR
The activation of AMPA receptors initiates intracellular signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[5] The binding of BDNF to its receptor, TrkB, activates the mTOR signaling pathway, which in turn promotes the synthesis of synaptic proteins, leading to the formation of new synapses and the reversal of stress-induced synaptic deficits.[5]
Quantitative Data
The following tables summarize key quantitative data for ketamine hydrochloride, providing a basis for comparison and further research.
Table 1: Receptor Binding Affinity of Ketamine
| Receptor/Site | Ligand | Ki (μM) | IC50 (μM) | Reference(s) |
| NMDA (PCP Site) | [3H]MK-801 | 0.5 | - | [1] |
| NMDA (PCP Site) | - | 0.659 | - | [6] |
| NMDA (GluN1/2B) | - | - | 0.9 | [7] |
| NMDA (GluN1/2C) | - | - | 1.7 | [7] |
| NMDA (GluN1/2D) | - | - | 2.4 | [7] |
| NMDA (GluN1/2A) | - | - | 3.3 | [7] |
| Dopamine D2 | - | - | >10 | [8] |
| Serotonin 5-HT2 | - | - | >10 | [8] |
| Mu-Opioid | - | ~7 | - | [9] |
Table 2: Pharmacokinetic Parameters of Ketamine Hydrochloride in Humans
| Parameter | Value | Route of Administration | Reference(s) |
| Bioavailability | 100% | Intravenous (IV) | [2] |
| 93% | Intramuscular (IM) | [2] | |
| 45-50% | Intranasal | [2] | |
| 16-20% | Oral | [2] | |
| Elimination Half-life (t1/2β) | 2.5 - 3 hours | IV | [2][10] |
| Volume of Distribution (Vd) | 3 - 5 L/kg | IV | [11] |
| Clearance | 79 L/h (for a 70 kg person) | IV | [12][13] |
| Peak Plasma Time (Tmax) | 5 - 30 minutes | IM | [11] |
Table 3: Clinical Efficacy in Treatment-Resistant Depression
| Study Design | Dose | Response Rate (≥50% reduction in MADRS) | Time to Response | Reference(s) |
| Double-blind, placebo-controlled, crossover | 0.5 mg/kg IV infusion over 40 min | ~70% at 24 hours | Within 2 hours | [14] |
| Double-blind, placebo-controlled, crossover | 0.1, 0.2, 0.3, 0.4 mg/kg IV infusion | Dose-dependent, response at ≥0.1 mg/kg | - | [15][16] |
| Randomized, controlled trial | 0.5 mg/kg and 1.0 mg/kg IV | Significantly greater than placebo | Over 3 days | [17] |
| Open-label | 6 infusions of 0.5 mg/kg | 42% after 6 infusions | - | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
[3H]MK-801 Binding Assay for NMDA Receptor Density
This assay quantifies the density of NMDA receptors in brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]MK-801 (radioligand)
-
Glutamate and Glycine
-
Non-radioactive MK-801 (for non-specific binding)
-
Scintillation counter
Procedure:
-
Prepare brain membranes from the tissue of interest.[9]
-
Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801, 1 mM glutamate, and 1 mM glycine for 180 minutes at 25°C.[19]
-
For determining non-specific binding, add 10 μM of non-radioactive MK-801 to a parallel set of tubes.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Calculate specific binding by subtracting non-specific binding from total binding.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This technique allows for the in vivo sampling and quantification of neurotransmitters in specific brain regions of awake animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with fluorescence or mass spectrometry detection
-
Anesthetized or freely moving rat
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of the rat using stereotaxic coordinates.[6]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).[6]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Administer ketamine hydrochloride (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure changes in extracellular glutamate levels.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
Western Blotting for BDNF and Phosphorylated mTOR (p-mTOR)
This method is used to detect and quantify the levels of specific proteins in tissue samples.
Materials:
-
Brain tissue homogenates (e.g., hippocampus, prefrontal cortex)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BDNF, anti-p-mTOR, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from the tissue homogenates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BDNF and p-mTOR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.
Rodent Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral assay to screen for antidepressant efficacy.[16]
Materials:
-
Cylindrical water tank
-
Water at 23-25°C
-
Video recording equipment
-
Rats or mice
Procedure:
-
Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session. This induces a state of "behavioral despair."
-
Drug Administration (Day 2): Administer ketamine hydrochloride or a vehicle control.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back in the water for a 5-6 minute test session.[17]
-
Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
Ketamine hydrochloride represents a significant advancement in the pharmacotherapy of CNS disorders, particularly treatment-resistant depression. Its mechanism of action, centered on the modulation of the glutamate system, offers a novel therapeutic avenue. This technical guide has provided a detailed overview of ketamine's pharmacology, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in their efforts to understand and build upon the therapeutic potential of this remarkable compound. Further research is warranted to fully elucidate the long-term effects and to develop new glutamatergic modulators with improved safety and efficacy profiles.
References
- 1. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Ketamine on Electrophysiological Connectivity in Major Depressive Disorder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of subanesthetic doses of ketamine on AMPA-mediated responses in rats: An in vivo electrophysiological study on monoaminergic and glutamatergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 16. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex | European Psychiatry | Cambridge Core [cambridge.org]
- 19. discovery.researcher.life [discovery.researcher.life]
The Role of Specific Hydrochlorides in Mitigating Hippocampal Hyperexcitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental validation of two hydrochloride compounds—Tiagabine Hydrochloride and Fenfluramine Hydrochloride—in reducing hippocampal hyperexcitability, a key factor in the pathophysiology of epilepsy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiepileptic drugs.
Introduction: Hippocampal Hyperexcitability in Epilepsy
The hippocampus, a brain region critical for learning and memory, is often implicated in the generation and propagation of seizures. Hippocampal hyperexcitability, characterized by an imbalance between excitatory and inhibitory neurotransmission, is a hallmark of many forms of epilepsy. This state of heightened neuronal activity can arise from various factors, including genetic predispositions, brain injury, or neurodevelopmental abnormalities. Consequently, the hippocampus is a key target for antiepileptic drug development. This guide focuses on two hydrochloride-based therapeutic agents that effectively modulate hippocampal excitability through distinct molecular mechanisms.
Tiagabine Hydrochloride: Enhancing GABAergic Inhibition
Tiagabine hydrochloride is an anticonvulsant medication that primarily acts by augmenting the effects of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).
Mechanism of Action
Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing and prolonging the inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors on hippocampal neurons. This enhanced inhibition counteracts excessive excitation, thus reducing the likelihood of seizure activity.[1][2]
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of tiagabine hydrochloride on hippocampal neuronal activity and seizure models.
Table 1: Electrophysiological Effects of Tiagabine Hydrochloride on Hippocampal Neurons
| Parameter | Experimental Model | Tiagabine Concentration | Observed Effect | Reference |
| Inhibitory Postsynaptic Current (IPSC) Half-Width | Rat Hippocampal CA1 Pyramidal Cells (Slice) | 20-50 µM | 109 +/- 15% increase | [1] |
| GABAA Receptor-Mediated Synaptic Current Decay Time Constant | Rat Hippocampal CA3 Pyramidal Cells (Slice Culture) | 10-25 µM | Increased from 16 ms to 250 ms | [3] |
| Orthodromic Population Spikes (PS) Inhibition | Rat Hippocampal CA1 Pyramidal Neurons (Slice) | 20 µM | Inhibition to 7.8 +/- 2.6% of unconditioned amplitude (200 ms post-HFS) | [4] |
| Paired-Pulse Facilitation | El Mouse Hippocampal CA3 Region (Slice) | 20 µM | Counteracted facilitation across all interpulse intervals | [5] |
Table 2: In Vivo Efficacy of Tiagabine Hydrochloride in Seizure Models
| Seizure Model | Animal Model | Tiagabine Hydrochloride Dose | Efficacy | Reference |
| Tossing-up seizure | El Mouse | 0.17 mg/kg (ED50) | Suppressed seizure occurrence to ~20% of controls | [5] |
| Perforant Pathway Stimulation | Rat | 50 mg/kg/day | Completely prevented generalized clonic seizures | [6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of Tiagabine Hydrochloride at a GABAergic synapse in the hippocampus.
Experimental Protocols
This protocol outlines the general steps for recording inhibitory postsynaptic currents (IPSCs) from CA1 pyramidal neurons in acute hippocampal slices.[2][5][7][8][9]
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Place a slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.3 NaGTP, and 5 QX-314 (to block sodium channels), pH adjusted to 7.2 with CsOH.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Stimulation and Data Acquisition:
-
Place a bipolar stimulating electrode in the stratum radiatum to evoke synaptic responses.
-
Apply brief electrical pulses to stimulate GABAergic interneurons and record the resulting IPSCs.
-
Acquire and digitize data using appropriate software and hardware (e.g., pCLAMP, Axon Instruments).
-
-
Drug Application:
-
After obtaining a stable baseline recording, bath-apply Tiagabine Hydrochloride at the desired concentration (e.g., 20 µM) and record the changes in IPSC amplitude and kinetics.
-
Fenfluramine Hydrochloride: A Multi-Target Approach
Fenfluramine hydrochloride, originally developed as an appetite suppressant, has been repurposed as a potent antiepileptic drug, particularly for severe childhood epilepsies like Dravet syndrome and Lennox-Gastaut syndrome. Its mechanism of action is more complex than that of tiagabine, involving multiple neurotransmitter systems.
Mechanism of Action
Fenfluramine's primary mechanism involves the modulation of serotonin (5-HT) neurotransmission. It acts as a serotonin-releasing agent and also inhibits its reuptake, leading to a significant increase in synaptic serotonin levels. This enhanced serotonergic activity is thought to contribute to its anticonvulsant effects. Additionally, fenfluramine and its metabolite, norfenfluramine, are positive modulators of the sigma-1 receptor, an intracellular chaperone protein that can influence neuronal excitability. The combined action on both the serotonergic system and sigma-1 receptors is believed to be responsible for its broad efficacy.
Quantitative Data on Efficacy
The following tables present clinical and preclinical data on the efficacy of fenfluramine hydrochloride in reducing seizure frequency.
Table 3: Clinical Efficacy of Fenfluramine Hydrochloride in Dravet Syndrome
| Clinical Trial | Fenfluramine HCl Dose | Median Reduction in Convulsive Seizure Frequency | Responder Rate (≥50% Reduction) | Reference |
| Study 1 | 0.7 mg/kg/day | 62.3% greater than placebo | 62.3% | [10] |
| Study 1 | 0.2 mg/kg/day | 35.3% greater than placebo | 35.3% | [10] |
| Nabbout et al., 2020 | 0.4 mg/kg/day (with stiripentol) | 54.0% greater than placebo | 51.2% | [10] |
| Lagae et al., 2019 | 0.7 mg/kg/day | 74.9% | Not Reported | [11] |
| Ceulemans et al., 2016 | 0.10 - 1.0 mg/kg/day | 76.5% | 78% | [12] |
Table 4: Preclinical Efficacy of Fenfluramine Hydrochloride
| Seizure Model | Animal Model | Fenfluramine Hydrochloride Dose | Efficacy | Reference |
| Maximal Electroshock (MES) | Mouse | 2.9 mg/kg (ED50) | Potent anticonvulsant activity | [13] |
| 6 Hz Test (44 mA) | Mouse | 47.0 mg/kg (ED50) | Anticonvulsant activity | [13] |
| Spontaneous Seizures | Dravet Syndrome (Scn1a+/-) Mouse | 30 µg/kg/day | 20% mortality vs 37.5% in controls | [14] |
| Heat-Induced Seizures | Dravet Syndrome (Scn1a+/-) Mouse | 10-30 µg/kg/day | 13-20% mortality vs 80% in controls | [14] |
Signaling Pathway
The diagram below illustrates the multifaceted mechanism of action of Fenfluramine Hydrochloride in the hippocampus.
Experimental Protocols
This protocol describes a common method for inducing and assessing seizures in a mouse model of Dravet syndrome (e.g., Scn1a+/- mice) and testing the efficacy of a compound like fenfluramine.[14][15]
-
Animal Model and Drug Administration:
-
Use Scn1a+/- mice, a genetic model of Dravet syndrome, and wild-type littermates as controls.
-
On postnatal day 21, implant mice with a temperature telemeter and an osmotic minipump for chronic drug delivery.
-
Administer Fenfluramine Hydrochloride or vehicle via the osmotic minipump at the desired daily dose (e.g., 1-30 µg/kg/day).
-
-
Seizure Induction (Heat-Induced):
-
Ten days after implantation, place the mouse in a whole-body plethysmography chamber to monitor breathing.
-
Gradually increase the ambient temperature using a heat lamp to induce hyperthermia.
-
Monitor the mouse's core body temperature via the telemeter and observe for seizure activity.
-
Continue heating until a Racine scale 5 seizure (generalized tonic-clonic seizure) occurs or the body temperature reaches a predetermined humane endpoint (e.g., 42.5°C).
-
-
Data Collection and Analysis:
-
Record the body temperature at seizure onset (seizure threshold).
-
Score the seizure severity using the Racine scale.
-
Monitor breathing throughout the experiment to detect any seizure-induced respiratory arrest.
-
Record mortality rates in both the drug-treated and vehicle-treated groups.
-
Statistically compare the seizure threshold, severity, and mortality between the groups.
-
Preclinical Experimental Workflow
The development of novel anticonvulsant drugs follows a structured preclinical workflow to identify and validate promising candidates. The following diagram illustrates a typical workflow.
References
- 1. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Blind patch clamp whole-cell recording technique for neurons in hippocampal slices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
- 11. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose-Fenfluramine-Significantly-Reduces-Seizure-Frequency-in-Dravet-Syndrome--Update-of-the-prospective-study [aesnet.org]
- 13. Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures [aesnet.org]
- 14. fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
- 15. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sertraline Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline hydrochloride, marketed under brand names like Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other anxiety-related conditions.[1][2] Its development represents a significant milestone in the era of rational drug design, moving away from the serendipitous discoveries that characterized the first generation of antidepressants.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development, and key experimental methodologies that defined the trajectory of sertraline from a laboratory compound to a globally prescribed medication.
Discovery and Preclinical Development
The history of sertraline begins in the early 1970s at Pfizer with the synthesis of tametraline, a norepinephrine reuptake inhibitor.[2] While tametraline itself was discontinued due to undesirable stimulant effects in animal models, its unique tetralone structure became the foundation for a new line of inquiry.[2] Years later, Pfizer chemist Willard Welch prepared stereoisomers of tametraline derivatives, and biochemist Kenneth Koe tested them for their effects on monoamine reuptake.[2][4] This systematic screening led to the identification of a specific stereoisomer, (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, which demonstrated potent and highly selective inhibition of serotonin reuptake.[4][5] This compound became sertraline.
The preclinical development focused on characterizing its selectivity and potency, primarily through in vitro reuptake inhibition assays. These experiments were crucial in establishing its profile as a selective serotonin reuptake inhibitor, with significantly less affinity for norepinephrine (NET) and dopamine (DAT) transporters, a key differentiator from the older, less selective tricyclic antidepressants (TCAs).[6][7]
Logical Relationship: From Tametraline to Sertraline
Caption: Sertraline's discovery workflow, from lead compound to final identification.
Mechanism of Action
Sertraline's primary therapeutic effect is derived from its high-affinity, selective inhibition of the presynaptic serotonin transporter (SERT).[8][9] By blocking SERT, sertraline prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9][10]
Receptor Selectivity
A key aspect of sertraline's pharmacological profile is its selectivity for SERT over other monoamine transporters. It also exhibits low affinity for muscarinic, adrenergic, dopaminergic, and histamine receptors, which is why it lacks many of the adverse side effects associated with TCAs.[11] Sertraline does, however, show some activity as an inhibitor of the dopamine transporter (DAT) and as an antagonist at the sigma-1 (σ₁) receptor, though the clinical significance of these interactions is less defined.[8]
| Transporter/Receptor | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | ~0.4 - 2.6 | [6][12] |
| Dopamine Transporter (DAT) | <50 | [6] |
| Norepinephrine Transporter (NET) | ~50 | [6] |
| Sigma-1 (σ₁) Receptor | High Affinity | [8] |
Table 1: Comparative binding affinities of Sertraline for key neurotransmitter transporters and receptors. Ki values represent the concentration of the drug required to occupy 50% of the transporters/receptors; a lower value indicates higher affinity.
Downstream Signaling Pathway
The increase in synaptic serotonin triggers a cascade of downstream signaling events. Serotonin binds to various postsynaptic G-protein coupled receptors (GPCRs). For example, activation of Gαs-coupled receptors (like 5-HT₄, 5-HT₆, 5-HT₇) stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular second messenger cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[13][14] Activated CREB moves into the nucleus and modulates the transcription of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF), which is believed to contribute to the long-term therapeutic effects of antidepressants.[14]
Signaling Pathway: SERT Inhibition to Gene Transcription
Caption: Downstream signaling cascade following SERT inhibition by Sertraline.
Chemical Synthesis and Development
The commercial synthesis of sertraline hydrochloride is a notable example of stereoselective chemistry in pharmaceuticals. The process involves creating the correct cis-(1S,4S) stereoisomer, which is the pharmacologically active form.
A widely used route involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (a tetralone) with monomethylamine to form a ketimine intermediate.[11][15] This intermediate is then hydrogenated, typically using a catalyst like Raney nickel, to yield a mix of cis and trans isomers.[14][15] The crucial final step is the resolution of this racemic mixture, often using D-(-)-mandelic acid, to isolate the desired cis-(1S,4S)-sertraline, which is then converted to its stable hydrochloride salt.[1]
Workflow: Chemical Synthesis of Sertraline HCl
Caption: Key stages in the commercial synthesis of Sertraline Hydrochloride.
Pharmacokinetics
Sertraline is administered orally and is slowly absorbed, with peak plasma concentrations occurring between 4.5 and 8.4 hours post-dose.[8] It undergoes extensive first-pass metabolism in the liver. Sertraline is highly bound to plasma proteins (approximately 98.5%).[8][16] The primary metabolic pathway is N-demethylation to form desmethylsertraline, which is substantially less pharmacologically active.[17] This process is mainly catalyzed by the cytochrome P450 enzyme CYP2B6.[16]
| Parameter | Value | Reference |
| Bioavailability | ~44% (Increased with food) | [8] |
| Time to Peak Plasma (Tmax) | 4.5 - 8.4 hours | [8] |
| Plasma Protein Binding | ~98.5% | [7][8] |
| Elimination Half-Life (Sertraline) | ~26 hours | [8] |
| Elimination Half-Life (Desmethylsertraline) | 62 - 104 hours | [8] |
| Primary Metabolite | N-desmethylsertraline | [17] |
| Primary Metabolizing Enzyme | CYP2B6 | [16] |
Table 2: Key pharmacokinetic parameters of Sertraline.
Clinical Development and Efficacy
Sertraline was approved by the U.S. Food and Drug Administration (FDA) in 1991.[2] Its efficacy has been established through numerous double-blind, placebo-controlled clinical trials for a range of psychiatric disorders.
Major Depressive Disorder (MDD)
Pivotal trials demonstrated that sertraline is significantly more effective than placebo in treating MDD. For example, the SADHART-CHF trial, while focused on patients with heart failure, showed a significant reduction from baseline in Hamilton Depression Rating Scale (HDRS) scores for both sertraline and placebo groups, though the between-group difference was not statistically significant in this specific population.[18] Other broader studies, like the PANDA trial, found that while sertraline did not show a clinically meaningful reduction in depressive symptoms (measured by the PHQ-9) at 6 weeks compared to placebo, it did lead to significant reductions in anxiety symptoms and improvements in self-reported mental health.[19]
| Clinical Trial | Indication | Primary Outcome Measure | Key Finding (Sertraline vs. Placebo) | Reference |
| PANDA Trial | Depressive Symptoms (Primary Care) | Change in PHQ-9 score at 6 weeks | No significant difference in depressive symptoms (p=0.41); Significant reduction in anxiety symptoms. | [19] |
| SADHART-CHF | MDD in Heart Failure Patients | Change in HDRS score at 12 weeks | No significant difference between groups (p=0.89); Both groups improved from baseline. | [18] |
| Pivotal PTSD Trials | Post-Traumatic Stress Disorder | Change in PTSD-specific instruments | Statistically significant improvement in PTSD endpoints compared to placebo. | [9] |
Table 3: Summary of results from selected pivotal clinical trials of Sertraline.
Key Experimental Protocols
Protocol: In Vitro Serotonin Reuptake Inhibition Assay
This assay was fundamental to the discovery of sertraline's selectivity.
-
Preparation of Synaptosomes: Brain tissue (e.g., from rat striatum) is homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (resealed nerve terminals), which are resuspended in an appropriate assay buffer.[20]
-
Assay Procedure:
-
Aliquots of the synaptosome preparation are pre-incubated for a short period at 37°C.
-
Various concentrations of the test compound (sertraline) or a control vehicle are added to the aliquots.
-
The reuptake reaction is initiated by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).[17]
-
The incubation continues for a defined period (e.g., 5-15 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [³H]5-HT to pass through. The filters are washed immediately with ice-cold buffer.
-
-
Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC₅₀) is calculated by comparing the radioactivity in the presence of the drug to the control samples.[17]
Workflow: In Vitro Reuptake Assay
Caption: Standard experimental workflow for a radioligand-based serotonin reuptake assay.
Protocol: Double-Blind, Placebo-Controlled Clinical Trial (MDD Example)
-
Patient Recruitment: Patients meeting the diagnostic criteria for Major Depressive Disorder (e.g., based on DSM criteria) and within a specified age range (e.g., 18-74 years) are recruited. Exclusion criteria typically include other major psychiatric disorders, active suicidal ideation, and recent use of other antidepressants.[18][19]
-
Study Design: The trial is designed as a multicenter, randomized, double-blind, placebo-controlled study. After an initial screening and placebo run-in period, eligible patients are randomly assigned to receive either sertraline hydrochloride or a matching placebo.[9]
-
Dosing and Administration: Patients in the sertraline group typically start on a low dose (e.g., 25-50 mg/day), which can be flexibly titrated upwards (e.g., to a maximum of 200 mg/day) based on clinical response and tolerability. The placebo group receives identical-looking capsules on the same schedule.[9][21]
-
Outcome Assessment: The primary outcome is typically the change in a standardized depression rating scale from baseline to the end of the treatment period (e.g., 12 weeks). Common scales include the Hamilton Depression Rating Scale (HDRS) or the Patient Health Questionnaire (PHQ-9). Secondary outcomes often include anxiety scales (e.g., GAD-7), quality of life measures, and rates of clinical response and remission.[19]
-
Data Analysis: The primary analysis is usually an intention-to-treat (ITT) analysis, comparing the mean change in the primary outcome measure between the sertraline and placebo groups using appropriate statistical models (e.g., ANCOVA).
Conclusion
The development of sertraline hydrochloride is a paradigm of modern pharmaceutical research. Its discovery was a direct result of a rational, iterative process of chemical modification and targeted biological screening. The meticulous characterization of its mechanism of action, pharmacokinetic profile, and clinical efficacy through rigorous experimental protocols has established it as a vital tool in psychiatric medicine. This guide has outlined the core technical milestones in its history, providing a framework for understanding the multifaceted process of bringing a targeted hydrochloride therapeutic from the bench to the bedside.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. preskorn.com [preskorn.com]
- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline | Semantic Scholar [semanticscholar.org]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 16. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Sertraline for Depression in Patients With Heart Failure: Results of the SADHART-CHF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The clinical effectiveness of sertraline in primary care and the role of depression severity and duration (PANDA): a pragmatic, double-blind, placebo-controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
The Dichotomous Role of Ketamine Hydrochloride in Modulating Excitatory and Inhibitory Neurotransmission: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the complex mechanisms through which Ketamine Hydrochloride, a dissociative anesthetic and rapid-acting antidepressant, modulates the delicate balance between excitatory and inhibitory neurotransmission in the central nervous system. By primarily targeting the glutamatergic system, ketamine initiates a cascade of events that paradoxically enhances excitatory tone while simultaneously altering inhibitory feedback loops. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and provides visual representations of the core signaling pathways and workflows.
Core Mechanism of Action: A Paradoxical Excitation
Ketamine's principal mechanism involves its action as a non-competitive, use-dependent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key component of excitatory glutamatergic neurotransmission.[1][2][3][4][5] It physically blocks the receptor's ion channel pore, preventing the influx of Ca2+ and Na+ ions that would normally occur upon binding of glutamate and a co-agonist (glycine or D-serine).[1][2] This action is thought to be the basis for its anesthetic and analgesic effects.[1][4]
However, at sub-anesthetic doses used for antidepressant effects, this NMDA receptor blockade leads to a paradoxical surge in glutamate neurotransmission.[6][7][8] The leading hypothesis for this phenomenon is the "Disinhibition Hypothesis." [9][10][11]
-
Preferential Blockade of Interneurons: Ketamine appears to preferentially block NMDA receptors located on inhibitory GABAergic interneurons.[9][10][12] These interneurons normally exert a tonic inhibitory control over excitatory pyramidal neurons.
-
Reduced GABAergic Tone: By inhibiting the interneurons, ketamine reduces the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[10][13]
-
Disinhibition of Pyramidal Neurons: This reduction in GABAergic inhibition "releases the brakes" on pyramidal neurons, leading to their increased firing and a subsequent surge of glutamate into the synapse.[10][14]
-
AMPA Receptor Activation: This glutamate surge primarily activates another type of ionotropic glutamate receptor: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4][5][6][9] The resulting influx of sodium through AMPA receptors leads to the rapid depolarization necessary for the observed enhancement in excitatory signaling and synaptic plasticity.[9]
This initial glutamate surge and AMPA receptor activation are critical for triggering downstream signaling cascades, including the release of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mammalian Target of Rapamycin (mTOR) pathway, which ultimately leads to increased synaptogenesis and is believed to underlie ketamine's rapid antidepressant effects.[6][12]
Quantitative Data on Neurotransmitter and Synaptic Effects
The following tables summarize quantitative findings from various preclinical and clinical studies, illustrating the impact of ketamine hydrochloride on synaptic currents and neurotransmitter levels.
Table 1: Electrophysiological Effects on Synaptic Transmission
| Parameter | Effect Description | Ketamine Conc./Dose | Brain Region | Experimental Model | Source |
| sIPSC Frequency | Decreased | 1 µM | Medial Prefrontal Cortex (mPFC) | Mouse Brain Slices | [10] |
| sEPSC Frequency | Increased | 1 µM | Medial Prefrontal Cortex (mPFC) | Mouse Brain Slices | [10] |
| mEPSC Amplitude | Decreased | 100 µM | Somatosensory Cortex | Rat Brain Slices | [15] |
| mEPSC Frequency | No significant change | 100 µM | Somatosensory Cortex | Rat Brain Slices | [15] |
| EPSP Slope | Decreased | ED₅₀: 8.0 x 10⁻⁴ mol/l | Hippocampal CA1 | Rat Brain Slices | [16] |
| Population Spike | Decreased | ED₅₀: 1.1 x 10⁻³ mol/l | Hippocampal CA1 | Rat Brain Slices | [16] |
| NMDA EPSC Amplitude | Increased (in stress model) | 10 mg/kg | Hippocampus | Mouse Model of Depression | [17] |
| LTP Induction | Enhanced (in stress model) | 10 mg/kg | Hippocampus | Mouse Model of Depression | [17] |
sIPSC: spontaneous Inhibitory Postsynaptic Current; sEPSC: spontaneous Excitatory Postsynaptic Current; mEPSC: miniature Excitatory Postsynaptic Current; EPSP: Excitatory Postsynaptic Potential; LTP: Long-Term Potentiation.
Table 2: In Vivo Neurochemical Effects
| Analyte | Effect Description | Ketamine Dose | Brain Region | Measurement Method | Time Point | Source |
| Glutamate/Glutamine | ~40% increase | 0.5 mg/kg | Medial Prefrontal Cortex | MRS | Peak at 26 mins post-infusion | [18] |
| GABA | ~40% increase | 0.5 mg/kg | Medial Prefrontal Cortex | MRS | Peak at 26 mins post-infusion | [18] |
| Glutamate-Glutamine Cycling | 13% increase | 0.5 mg/kg | Prefrontal Cortex | ¹³C MRS | During infusion | [7][8] |
| GABA Levels | Decreased | 3 mg/kg | Whole Brain | Mass Spectrometry | 14 hours post-injection | [13] |
| Glutamate Levels | Decreased | 3 mg/kg | Whole Brain | Mass Spectrometry | 14 hours post-injection | [13] |
| GABA Levels | Upregulated | 3 mg/kg | Whole Brain | Mass Spectrometry | 72 hours post-injection | [13] |
| Hippocampal GABA | Downregulated | 0.8 mg/kg | Hippocampus | MRS | Subacute period (post-infusion) | [19] |
MRS: Magnetic Resonance Spectroscopy.
Key Experimental Protocols
The quantitative data presented above are derived from sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the synaptic currents (EPSCs and IPSCs) in individual neurons, providing direct evidence of changes in excitatory and inhibitory transmission.
-
Brain Slice Preparation: An animal (e.g., mouse, rat) is anesthetized and euthanized. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin coronal or sagittal slices (e.g., 300 µm) of the brain region of interest (e.g., mPFC, hippocampus).
-
Incubation & Recovery: Slices are transferred to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour.
-
Recording: A single slice is moved to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A glass micropipette (filled with an internal solution mimicking the intracellular environment) is carefully guided to a target neuron (e.g., Layer V pyramidal cell) under visual control.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.
-
Data Acquisition: To record sIPSCs and sEPSCs, the neuron is voltage-clamped at a potential between the reversal potentials for glutamate (-10 to 0 mV) and GABA (-70 mV), such as -65 mV. Spontaneous currents are recorded for a baseline period.
-
Drug Application: Ketamine hydrochloride is added to the perfusing aCSF at a known concentration (e.g., 1 µM). Recordings are continued to measure the effect of the drug on the frequency and amplitude of synaptic currents.
-
Analysis: Specialized software is used to detect and analyze the properties of thousands of individual synaptic events before and after drug application to determine statistical significance.
Protocol: In Vivo Magnetic Resonance Spectroscopy (MRS)
MRS is a non-invasive imaging technique used to measure the concentration of specific neurochemicals in the living brain.
-
Subject Preparation: Human participants or animals are screened for contraindications. For human studies, informed consent is obtained. An intravenous (IV) line is placed for the infusion of ketamine or placebo.
-
Baseline Scan: The subject is positioned within the MRI scanner. A baseline MRS scan is acquired from a specific volume of interest (VOI), such as the medial prefrontal cortex. This involves acquiring magnetic resonance signals and processing them to generate a spectrum where peaks correspond to different molecules.
-
Infusion: A sub-anesthetic dose of ketamine (e.g., 0.5 mg/kg) or saline placebo is administered intravenously over a set period (e.g., 40 minutes).
-
Dynamic MRS Acquisition: MRS scans are acquired continuously or at specific time points during and after the infusion to track the dynamic changes in neurochemical concentrations. For ¹³C MRS studies, a ¹³C-labeled substrate like glucose is co-infused to measure metabolic flux rates, such as the glutamate-glutamine cycle.[7][8]
-
Data Processing: The raw MRS data are processed to remove artifacts and fit the spectral peaks. The area under each peak is proportional to the concentration of the corresponding neurochemical (e.g., glutamate, GABA).
-
Quantification: Concentrations are calculated relative to an internal reference (like water or creatine) and compared between the baseline, placebo, and ketamine conditions to determine the drug's effect.
Conclusion
The action of ketamine hydrochloride on central neurotransmission is a compelling example of pharmacological complexity. While its primary molecular target is the inhibitory site on the excitatory NMDA receptor, the net functional outcome at therapeutic doses is a robust, albeit transient, enhancement of excitatory glutamatergic activity. This is achieved through a sophisticated disinhibition of pyramidal neurons, mediated by the preferential suppression of GABAergic interneurons. The subsequent glutamate surge and activation of AMPA receptors trigger critical downstream pathways responsible for enhanced synaptic plasticity. Concurrently, ketamine directly influences GABA levels and inhibitory postsynaptic currents, with effects that can vary by brain region and time course. The continued elucidation of this dichotomous action on excitatory and inhibitory systems is paramount for the development of novel, rapid-acting therapeutics for mood disorders and for refining our understanding of synaptic regulation.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. What is the mechanism of Ketamine Hydrochloride? [synapse.patsnap.com]
- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Ketamine on Electrophysiological Connectivity in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroscience of Ketamine - Nushama [nushama.com]
- 15. Effects of Ketamine on Neuronal Spontaneous Excitatory Postsynaptic Currents and Miniature Excitatory Postsynaptic Currents in the Somatosensory Cortex of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 17. Effect of Ketamine on LTP and NMDAR EPSC in Hippocampus of the Chronic Social Defeat Stress Mice Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Research Shows Impact of Ketamine on Key Neurotransmitters in the Brain | Brain & Behavior Research Foundation [bbrfoundation.org]
- 19. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of commonly used hydrochloride (HCl) salts of therapeutic agents. The information herein is intended to guide researchers in designing and executing preclinical studies.
Introduction
The hydrochloride salt form of many drugs is preferred for in vivo studies due to its improved aqueous solubility and stability compared to the free base.[1] This enhancement in physicochemical properties facilitates the preparation of formulations suitable for various administration routes and can lead to more predictable pharmacokinetic profiles.[2] The selection of an appropriate administration protocol, including the vehicle and route, is critical for obtaining reliable and reproducible data in animal models.[3]
Key Considerations for In Vivo Administration of Hydrochloride Salts
-
Vehicle Selection: The choice of vehicle is paramount and depends on the drug's solubility, the intended route of administration, and potential toxicity of the vehicle itself.[4] Aqueous vehicles like saline are common for water-soluble HCl salts. For less soluble compounds, co-solvents such as DMSO, PEG, or oils may be necessary.[4][5] It is crucial to conduct vehicle toxicity studies to ensure that the observed effects are due to the drug and not the vehicle.[5]
-
Route of Administration: The route of administration should align with the clinical intended use and the specific research question. Common routes for HCl salts include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage.[3][6] The chosen route will significantly impact the pharmacokinetic profile of the compound.
-
Dosage and Formulation: The dose should be carefully calculated based on the molecular weight of the salt form to ensure the correct amount of the active moiety is administered.[7] The concentration of the drug in the formulation should be optimized to allow for an appropriate administration volume for the selected animal model.[6]
Doxorubicin Hydrochloride: In Vivo Administration Protocol
Doxorubicin Hydrochloride is an anthracycline antibiotic widely used as a chemotherapeutic agent. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[4][8][9][10][11]
Experimental Protocol: Intravenous Administration in Mice
This protocol describes the intravenous administration of Doxorubicin HCl to mice for pharmacokinetic and efficacy studies.
-
Animal Model: Female BALB/c nude mice are commonly used.[12]
-
Drug Preparation:
-
Dissolve Doxorubicin HCl in sterile 0.9% saline to the desired concentration. For example, for a 5 mg/kg dose, a 1 mg/mL solution can be prepared.
-
-
Administration:
-
Administer the Doxorubicin HCl solution via the tail vein.[12]
-
The injection volume should be appropriate for the mouse's weight (e.g., 5 µL/g).
-
-
Sample Collection (for Pharmacokinetics):
-
Collect blood samples at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h) into heparinized tubes.[12]
-
Centrifuge the blood to separate plasma and store at -20°C until analysis.
-
-
Efficacy Studies:
Quantitative Data: Doxorubicin HCl Pharmacokinetics in Mice
| Route of Administration | Dose (mg/kg) | Animal Model | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Reference |
| Intravenous (IV) | 12 | Nude Mice | ~2.5 | 5 | ~1.5 | [14] |
| Intraperitoneal (IP) | 12 | Nude Mice | ~0.8 | 30 | ~1.0 | [14] |
| Intravenous (IV) | 6 | BALB/c Mice | Not Reported | Not Reported | Not Reported | [15] |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, sex, and analytical methods used.
Doxorubicin-Induced Apoptosis Signaling Pathway
Gemcitabine Hydrochloride: In Vivo Administration Protocol
Gemcitabine Hydrochloride is a nucleoside analog used in the treatment of various cancers. It acts by inhibiting DNA synthesis, leading to cell death.[1][16][17]
Experimental Protocol: Intraperitoneal Administration in Rats
This protocol details the intraperitoneal administration of Gemcitabine HCl to rats for pharmacokinetic analysis.
-
Animal Model: Sprague Dawley rats are a suitable model.[18]
-
Drug Preparation:
-
Dissolve Gemcitabine HCl in 0.9% Sodium Chloride Injection to the desired concentration. For a 12.5 mg/kg dose, a 2.5 mg/mL solution can be prepared.[18]
-
-
Administration:
-
Administer the Gemcitabine HCl solution via intraperitoneal injection.[18]
-
The injection volume should be based on the rat's body weight (e.g., 5 mL/kg).
-
-
Sample Collection (for Pharmacokinetics):
Quantitative Data: Gemcitabine HCl Pharmacokinetics in Rats
| Route of Administration | Dose (mg/kg) | Animal Model | AUC (peritoneal fluid) (µg·h/mL) | AUC (plasma) (µg·h/mL) | AUC Ratio (Peritoneal/Plasma) | Reference |
| Intravenous (IV) | 12.5 | Sprague Dawley | Not Reported | Not Reported | 0.2 ± 0.2 | [18] |
| Intraperitoneal (IP) | 12.5 | Sprague Dawley | Not Reported | Not Reported | 12.5 ± 3.2 | [18] |
| Intraperitoneal (IP) | 125 | Sprague Dawley | Not Reported | Not Reported | 26.8 ± 5.8 | [18] |
| Intravenous (IV) | 10 | Male Rat | Not Reported | Not Reported | Not Reported | [5] |
Note: The high peritoneal to plasma AUC ratio highlights the advantage of intraperitoneal administration for targeting abdominal tumors.[18]
Gemcitabine Mechanism of Action
Lidocaine Hydrochloride: In Vivo Administration Protocol
Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic drug. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[6][19][20][21]
Experimental Protocol: Paravertebral Brachial Plexus Block in Dogs
This protocol describes the administration of Lidocaine HCl for a regional nerve block in dogs to study its pharmacokinetic profile.
-
Animal Model: Dogs are a relevant model for veterinary and translational studies.[3]
-
Drug Preparation:
-
Administration:
-
Sample Collection (for Pharmacokinetics):
Quantitative Data: Lidocaine HCl Pharmacokinetics in Dogs (Paravertebral Block)
| Formulation | Dose (mg/kg) | Animal Model | Cmax (µg/mL) | Tmax (min) | Effect on Absorption Rate | Reference |
| Lidocaine HCl | 6 | Dog | ~1.5 | ~20 | - | [23] |
| Lidocaine HCl with Adrenaline | 6 | Dog | ~0.6 | ~60 | Decreased by 50-90% | [3][23] |
Note: The co-administration of adrenaline significantly decreases the peak plasma concentration and prolongs the absorption of lidocaine, thereby extending its local anesthetic effect.[3][23]
Lidocaine Mechanism of Action: Sodium Channel Blockade
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Metabolism of gemcitabine in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of Intraperitoneal Gemcitabine in a Rat Model | Semantic Scholar [semanticscholar.org]
- 8. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. karger.com [karger.com]
- 12. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of combined doxorubicin and paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 17. massivebio.com [massivebio.com]
- 18. Pharmacokinetics of intraperitoneal gemcitabine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Evenamide Hydrochloride in Ketamine-Induced Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of evenamide hydrochloride in preclinical ketamine-induced psychosis models. The information is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic potential of novel compounds.
Introduction
Evenamide (formerly NW-3509) is a novel investigational drug with a unique mechanism of action, primarily acting as a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine and serotonin receptors, evenamide offers a different therapeutic approach by normalizing excessive glutamate neurotransmission, which is implicated in the pathophysiology of schizophrenia.[1][2] The ketamine-induced psychosis model in rodents is a widely used and validated paradigm to screen for potential antipsychotic compounds. Ketamine, a non-competitive NMDA receptor antagonist, induces a state that mimics certain positive, negative, and cognitive symptoms of schizophrenia in animals, including deficits in sensorimotor gating, which can be measured using the prepulse inhibition (PPI) of the acoustic startle reflex.[1][4]
Mechanism of Action of Evenamide
Evenamide's primary mechanism involves the blockade of voltage-gated sodium channels, which leads to the normalization of aberrant glutamate release without affecting basal glutamate levels.[5] In the context of ketamine-induced psychosis, which is characterized by NMDA receptor hypofunction and subsequent disinhibition of glutamatergic neurons, evenamide's ability to temper this excessive glutamate release is thought to underlie its antipsychotic effects.[1][2]
Signaling Pathway
Caption: Mechanism of evenamide in ketamine-induced psychosis.
Preclinical Efficacy in Ketamine-Induced Psychosis Models
Evenamide has demonstrated efficacy in reversing deficits in the ketamine-induced prepulse inhibition (PPI) model in rats. This model is a key behavioral assay for assessing sensorimotor gating, a process that is deficient in schizophrenia.
Quantitative Data Summary
| Experimental Model | Species | Key Parameters | Treatment Groups | Outcome Measures | Results | Reference |
| Ketamine-Induced Prepulse Inhibition (PPI) Deficit | Rat | Ketamine (6 mg/kg, SC) | Vehicle, Evenamide (1.25, 5, 15 mg/kg, PO), Clozapine (7.5 mg/kg, IP) | Percent PPI | Evenamide at 5 mg/kg significantly reversed ketamine-induced PPI deficit (p<0.05). Clozapine also significantly reversed the deficit. | [1][2] |
Experimental Protocols
Ketamine-Induced Prepulse Inhibition (PPI) Deficit in Rats
This protocol details the methodology for assessing the ability of evenamide to reverse ketamine-induced deficits in sensorimotor gating.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before any experimental procedures.
2. Apparatus:
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments, or equivalent).
-
Each chamber should consist of a sound-attenuating enclosure with a fan for ventilation and background noise.
-
A cylindrical animal holder mounted on a piezoelectric platform to detect and transduce the startle response.
-
A high-frequency loudspeaker to deliver the acoustic stimuli.
3. Experimental Design:
-
A between-subjects design is typically used.
-
Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Ketamine, Evenamide dose 1 + Ketamine, Evenamide dose 2 + Ketamine, Evenamide dose 3 + Ketamine, Positive Control + Ketamine).
4. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (PO) at doses of 1.25, 5, and 15 mg/kg.
-
Ketamine Hydrochloride: Dissolve in sterile saline (0.9% NaCl). Administer subcutaneously (SC) at a dose of 6 mg/kg.
-
Clozapine (Positive Control): Dissolve in a suitable vehicle (e.g., a few drops of glacial acetic acid and diluted with saline). Administer intraperitoneally (IP) at a dose of 7.5 mg/kg.
-
Administer evenamide or its vehicle 60 minutes before the PPI test.
-
Administer ketamine or saline 15 minutes before the PPI test.
5. Prepulse Inhibition (PPI) Testing Protocol:
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle stimuli (e.g., 5-10 trials of 120 dB, 40 ms duration) to habituate the animal to the stimulus.
-
Test Session: The test session consists of a pseudorandomized sequence of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse + Pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms duration) precedes the startle pulse by a specific interstimulus interval (ISI), typically 100 ms.
-
No-stimulus trials: Only background noise is present, used to measure baseline movement.
-
-
A typical session may include 10 trials of each type.
-
The inter-trial interval should be variable (e.g., 10-20 seconds) to prevent predictability.
6. Data Analysis:
-
The startle amplitude is measured as the peak response during a defined window following the startle stimulus.
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment and prepulse intensity as factors, followed by appropriate post-hoc tests to compare individual groups.
Experimental Workflow
Caption: Workflow for the ketamine-induced PPI experiment.
Conclusion
The available preclinical data strongly suggest that this compound is effective in a ketamine-induced psychosis model, specifically by reversing deficits in sensorimotor gating. Its unique mechanism of action as a glutamate modulator presents a promising avenue for the development of novel antipsychotic therapies. The provided protocols offer a foundation for researchers to further investigate the potential of evenamide and other related compounds in the context of schizophrenia and other psychotic disorders. Further research could explore the effects of evenamide on other behavioral domains affected by ketamine, such as cognitive function and social interaction, to build a more comprehensive preclinical profile.
References
- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: F17464 Hydrochloride in Phencyclidine (PCP)-Induced Deficit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely used in preclinical research to model schizophrenia-like symptoms in animals, including positive and negative symptoms, as well as cognitive deficits.[1] These models are crucial for the development and evaluation of novel antipsychotic drugs. F17464 hydrochloride is a novel investigational compound with a unique pharmacological profile, exhibiting high affinity for dopamine D3 receptors (as an antagonist) and serotonin 5-HT1A receptors (as a partial agonist), with a significantly lower affinity for dopamine D2 receptors.[2] This profile suggests potential therapeutic efficacy against a broad spectrum of schizophrenia symptoms, including cognitive and negative symptoms, which are poorly addressed by current medications.[3]
These application notes provide an overview of the use of F17464 hydrochloride in preclinical models relevant to PCP-induced deficits, detailing its mechanism of action, summarizing key in vitro and in vivo data, and providing standardized protocols for assessing its efficacy in rodent models of cognitive and social interaction deficits.
F17464 Hydrochloride: Pharmacological Profile
F17464 hydrochloride's unique receptor binding and functional activity profile is central to its potential therapeutic effects. Below is a summary of its in vitro binding affinities and functional activities at key receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Human D3 | 0.17 | Antagonist | [2] |
| Human 5-HT1A | 0.16 | Partial Agonist | [2] |
| Human D2 (long) | 12.1 | Weak Partial Agonist | [2] |
| Human D2 (short) | 8.9 | Weak Partial Agonist | [2] |
Application in NMDA Antagonist-Induced Deficit Models
While direct studies of F17464 in PCP-induced models are not extensively published, its efficacy has been demonstrated in mechanistically similar models using other NMDA receptor antagonists like ketamine and MK-801. These models are widely accepted proxies for the glutamatergic hypofunction hypothesized to underlie schizophrenia.
| Model System | NMDA Antagonist | Effect of F17464 Hydrochloride | Effective Dose Range (i.p.) | Reference |
| Human Dopaminergic Neurons (in vitro) | Ketamine | Blocks ketamine-induced morphological changes. | N/A | [2] |
| Mouse Cortical & Subcortical Regions | MK-801 | Reduces the effect of MK-801 on c-fos mRNA expressing neurons. | 0.32-2.5 mg/kg | [2] |
Signaling Pathways and Proposed Mechanism of Action
F17464 hydrochloride's dual action as a D3 antagonist and a 5-HT1A partial agonist is thought to synergistically address the complex neurobiology of schizophrenia models.
Dopamine D3 Receptor Antagonism
Dopamine D3 receptors are predominantly located in limbic areas of the brain and are implicated in cognitive and emotional functions.[3] Antagonism of D3 receptors is hypothesized to disinhibit dopamine release in the prefrontal cortex, potentially alleviating negative symptoms and cognitive deficits.[4]
5-HT1A Receptor Partial Agonism
5-HT1A receptors are expressed both as presynaptic autoreceptors on serotonin neurons and as postsynaptic heteroreceptors in regions like the hippocampus and prefrontal cortex.[5] Partial agonism at these receptors, particularly postsynaptically, can activate downstream signaling cascades involving ERK and PI3K/Akt, which are crucial for neurogenesis, cell survival, and synaptic plasticity, potentially contributing to improved cognitive function and social behavior.[6][7]
Experimental Protocols
The following are detailed protocols for inducing and assessing cognitive and social deficits using PCP in rodents, which can be adapted to evaluate the therapeutic potential of F17464 hydrochloride.
Preclinical Study Workflow
A typical preclinical study to evaluate a test compound in a PCP-induced deficit model follows a structured workflow.
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Probing Dopaminergic Dysregulation with Apomorphine Hydrochloride in the MAM Neurodevelopmental Model of Schizophrenia
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methylazoxymethanol acetate (MAM) model is a well-established neurodevelopmental disruption model used to study the pathophysiology of schizophrenia.[1][2] Administration of the mitotic inhibitor MAM to pregnant rats on gestational day 17 (GD17) results in offspring that exhibit a range of behavioral, neurophysiological, and histological deficits in adulthood that are analogous to those observed in schizophrenia.[1][3] Key among these is a hyperdopaminergic state, characterized by an increased number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) and an exaggerated locomotor response to psychostimulants like amphetamine.[4][5] This model is therefore invaluable for investigating the underlying mechanisms of dopamine dysregulation and for the preclinical screening of novel antipsychotic agents.[6]
Apomorphine hydrochloride, a non-selective dopamine D1/D2 receptor agonist, serves as a critical pharmacological tool in this model.[3][7] It is used to probe the sensitivity of the dopamine system and to assess sensorimotor gating deficits, which are core features of schizophrenia.[8] Low doses of apomorphine are thought to preferentially stimulate presynaptic D2 autoreceptors, leading to reduced dopamine release and a sedative effect, while higher doses activate postsynaptic receptors, resulting in increased locomotor activity and stereotyped behaviors.[9][10] By challenging MAM-treated animals with apomorphine, researchers can dissect the functional consequences of the underlying dopamine system pathology.
These application notes provide detailed protocols for utilizing apomorphine hydrochloride within the MAM model, focusing on two key behavioral paradigms: apomorphine-induced locomotor activity and prepulse inhibition (PPI) of the acoustic startle reflex.
Quantitative Data Summary
The following tables summarize representative quantitative data for key behavioral assays in the MAM model and the expected modulatory effects of apomorphine hydrochloride.
Table 1: Apomorphine-Induced Locomotor Activity
This table illustrates the typical hyper-responsivity of MAM animals to a dopaminergic challenge. Data is represented as mean total distance traveled (in cm) over a 60-minute period post-injection.
| Treatment Group | Vehicle (Saline) | Apomorphine HCl (0.5 mg/kg, s.c.) |
| Control (Prenatal Saline) | 1500 ± 200 | 3500 ± 450 |
| MAM (Prenatal MAM) | 1600 ± 250 | 6500 ± 700* |
* Indicates a significantly enhanced locomotor response in MAM-treated rats compared to control rats following an apomorphine challenge, a hallmark of this model's hyper-dopaminergic state.[3]
Table 2: Prepulse Inhibition (PPI) of Acoustic Startle
This table shows the characteristic sensorimotor gating deficits in MAM rats and the disruptive effect of apomorphine. Data is presented as %PPI, calculated as [1 - (Startle Amplitude with Prepulse / Startle Amplitude Alone)] x 100.
| Treatment Group | Vehicle (Saline) | Apomorphine HCl (0.2 mg/kg, s.c.) |
| Control (Prenatal Saline) | 65% ± 5% | 35% ± 7% |
| MAM (Prenatal MAM) | 40% ± 8%* | 20% ± 6%** |
* Indicates a baseline PPI deficit in MAM-treated rats compared to controls.[3] ** Indicates a further disruption of PPI by apomorphine, which is often more pronounced in MAM animals.[8]
Experimental Protocols
Protocol 1: Induction of the MAM Neurodevelopmental Model
This protocol describes the procedure for administering MAM to induce schizophrenia-like pathology in the offspring.
Materials:
-
Timed-pregnant Sprague-Dawley rats (gestational day 17).[1]
-
Methylazoxymethanol acetate (MAM).
-
Sterile saline solution (0.9% NaCl).
-
1 mL syringes with 25G needles.[1]
-
Personal Protective Equipment (PPE): lab coat, gloves.
-
Biohazard sharps container.
Procedure:
-
Accurate Gestational Timing: Confirm the day of gestation (GD). GD0 is the day a copulatory plug is observed. The optimal time for MAM administration to model schizophrenia is GD17.[1]
-
Reagent Preparation: Prepare a solution of MAM in sterile saline at a concentration that allows for an injection volume of 1 mL/kg. The standard dose is 25 mg/kg.[1] Prepare a vehicle control of sterile saline.
-
Animal Handling: Weigh the pregnant dam on GD17 to determine the precise injection volume.
-
MAM Administration: Administer MAM (25 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.[1]
-
Post-Injection Monitoring: Return the dam to her home cage and monitor for any adverse reactions. Allow the pregnancy to proceed to term.
-
Offspring Management: After birth, cull litters to a standard size (e.g., 8-10 pups) to ensure uniform growth. Wean the offspring at postnatal day 21. Behavioral testing is typically conducted in adulthood (postnatal day 60 or later).[1]
Protocol 2: Apomorphine-Induced Locomotor Activity
This protocol assesses the sensitivity of the dopamine system by measuring the locomotor response to apomorphine.
Materials:
-
Adult offspring from Protocol 1 (MAM-treated and Saline controls).
-
Apomorphine hydrochloride.
-
Sterile saline solution (0.9% NaCl).
-
Locomotor activity chambers equipped with infrared beams.[1]
-
Syringes and needles for subcutaneous (s.c.) injection.
Procedure:
-
Acclimation: Transport the rats to the behavioral testing room and allow them to acclimate for at least 60 minutes.[1]
-
Habituation: Place each rat individually into a locomotor chamber and allow it to habituate for 30-60 minutes. Record activity during this period to establish a baseline.
-
Drug Preparation & Administration: Prepare a solution of apomorphine HCl in saline. A typical dose to induce hyperlocomotion is 0.5 mg/kg.[7] Administer the apomorphine HCl solution or saline vehicle via s.c. injection.
-
Data Acquisition: Immediately return the animal to the locomotor chamber and record horizontal activity (beam breaks) for 60-90 minutes.[1]
-
Data Analysis: Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) to observe the time course of the drug's effect. Calculate the total distance traveled for the entire session. Compare the responses between the four groups (Saline-Vehicle, Saline-Apomorphine, MAM-Vehicle, MAM-Apomorphine).
Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol measures sensorimotor gating, a process that is deficient in both schizophrenia patients and the MAM model.[11][12]
Materials:
-
Adult offspring from Protocol 1 (MAM-treated and Saline controls).
-
Apomorphine hydrochloride.
-
Startle response chambers (e.g., SR-LAB).
-
Syringes and needles for s.c. injection.
Procedure:
-
Drug Administration: Administer apomorphine HCl (a dose that disrupts PPI, e.g., 0.2 mg/kg, s.c.) or saline vehicle 10-15 minutes before placing the animal in the chamber.
-
Acclimation in Chamber: Place the rat into the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[11]
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:[11][13]
-
Pulse-Alone Trials: A startling stimulus (e.g., 120 dB white noise for 40 ms) is presented alone to measure the baseline startle response.
-
Prepulse-Pulse Trials: A non-startling prepulse stimulus (e.g., 4-16 dB above background) is presented 30-100 ms before the 120 dB pulse.
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Data Acquisition: The entire session typically begins and ends with several pulse-alone trials to assess habituation. The system records the maximum startle amplitude (Vmax) for each trial.
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [1 – (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)]. Compare %PPI across the different treatment groups.
Visualizations
Caption: Experimental workflow for the MAM model and apomorphine challenge.
References
- 1. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased Presynaptic Dopamine Synthesis Capacity Is Associated With Aberrant Dopamine Neuron Activity in the Methylazoxymethanol Acetate Rodent Model Used to Study Schizophrenia-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. Time course of rat motility response to apomorphine: a simple model for studying preferential blockade of brain dopamine receptors mediating sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apomorphine-induced motor behavior in rats exposed prenatally to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for impaired sound intensity processing during prepulse inhibition of the startle response in a rodent developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
Application Notes and Protocols: Preclinical Evaluation of Hydrochloride Salts as Add-on Therapy to Risperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of preclinical findings and detailed experimental protocols for investigating the potential of hydrochloride salts as adjunctive therapies to risperidone. The focus is on synergistic effects on neurotransmitter levels and the amelioration of risperidone-induced side effects. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways from key preclinical studies.
I. Rationale for Add-on Therapy
Risperidone, a widely used atypical antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. While effective for the positive symptoms of schizophrenia, its efficacy for negative and cognitive symptoms can be limited, and it is associated with side effects such as hyperprolactinemia. Augmenting risperidone treatment with agents that have complementary mechanisms of action is a key strategy to enhance therapeutic efficacy and improve tolerability. This document focuses on preclinical evidence for hydrochloride salts of selective serotonin reuptake inhibitors (SSRIs) and partial dopamine agonists.
II. Preclinical Data Summary
A. Fluoxetine Hydrochloride (SSRI) as an Adjunct to Risperidone
Preclinical studies have investigated the combination of fluoxetine hydrochloride with risperidone, primarily focusing on its impact on monoamine neurotransmission, which is implicated in the pathophysiology of schizophrenia and depression.
Table 1: Effects of Co-administration of Fluoxetine and Risperidone on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex [1][2]
| Treatment Group | Dose (mg/kg, i.p.) | % Increase in Dopamine (DA) | % Increase in Serotonin (5-HT) | % Increase in Noradrenaline (NA) |
| Vehicle | - | Baseline | Baseline | Baseline |
| Fluoxetine (FLU) | 10 | ~150% | ~250% | ~180% |
| Risperidone (RIS) | 0.1 | ~140% | ~160% | ~150% |
| Risperidone (RIS) | 1 | ~200% | ~200% | ~200% |
| FLU + RIS | 10 + 0.1 | ~200% | ~300% | Not significantly different from FLU alone |
| FLU + RIS | 10 + 1 | ~300% | ~350% | Not significantly different from RIS alone |
Note: Values are approximate based on graphical data from the source. Co-treatment with fluoxetine and risperidone showed a significantly greater increase in dopamine and serotonin levels compared to either drug alone.[1][2]
B. Aripiprazole (Partial Dopamine Agonist) as an Adjunct to Risperidone
Preclinical and clinical studies have explored aripiprazole's utility in mitigating risperidone-induced hyperprolactinemia. Animal models have been instrumental in demonstrating the mechanism of this effect.
Table 2: Effect of Adjunctive Aripiprazole on Risperidone-Induced Hyperprolactinemia in Animal Models [3]
| Treatment Group | Key Preclinical Finding | Implication |
| Risperidone | Associated with catalepsy and hyperprolactinemia at >80% D2 receptor occupancy. | High D2 receptor antagonism by risperidone in the tuberoinfundibular pathway leads to increased prolactin. |
| Aripiprazole | Not associated with catalepsy or hyperprolactinemia. | As a partial D2 agonist, aripiprazole can functionally antagonize risperidone's effect on prolactin-secreting cells. |
| Risperidone + Aripiprazole | Aripiprazole is expected to attenuate the risperidone-induced increase in prolactin levels. | Aripiprazole's partial agonism at D2 receptors can stabilize dopamine signaling in the pituitary, counteracting risperidone's blockade. |
III. Experimental Protocols
A. In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is based on the methodology used to assess the effects of fluoxetine and risperidone co-administration on extracellular neurotransmitter levels in the rat frontal cortex.[1][2]
1. Animal Subjects:
-
Species: Male Wistar rats
-
Weight: 250-300g
-
Housing: Housed in groups of 4-5 per cage under a 12h light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the frontal cortex.
-
Secure the cannula with dental cement.
-
Allow a post-operative recovery period of at least 48 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Allow for a stabilization period of at least 60 minutes.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least 60 minutes).
-
Administer drugs via intraperitoneal (i.p.) injection.
-
Fluoxetine hydrochloride: 10 mg/kg, dissolved in 0.9% NaCl.
-
Risperidone: 0.1 or 1 mg/kg, dissolved in 0.1 M tartaric acid and adjusted to pH 6-7.
-
-
Continue collecting dialysate samples for at least 180 minutes post-injection.
4. Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and noradrenaline content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Quantify the neurotransmitter levels by comparing peak heights with those of standard solutions.
-
Express the results as a percentage of the mean baseline concentration.
B. Assessment of Risperidone-Induced Hyperprolactinemia in Rodent Models
This is a general protocol for evaluating the effect of an add-on therapy on risperidone-induced hyperprolactinemia.
1. Animal Subjects:
-
Species: Female rats (more sensitive to prolactin changes) are often used.
-
Housing: Standard housing conditions.
2. Drug Administration:
-
Administer risperidone chronically (e.g., daily for 14-21 days) to induce a sustained elevation in prolactin levels.
-
In the treatment group, co-administer the hydrochloride add-on therapy (e.g., aripiprazole) with risperidone.
-
Include a vehicle control group and a risperidone-only group.
3. Blood Sampling:
-
Collect blood samples at baseline and at specified time points during the treatment period.
-
Blood can be collected via tail-nick or from the retro-orbital sinus under light anesthesia.
-
Centrifuge the blood samples to separate the serum.
4. Prolactin Measurement:
-
Measure serum prolactin levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat prolactin.
-
Follow the manufacturer's instructions for the assay.
5. Data Analysis:
-
Compare the serum prolactin levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
IV. Signaling Pathways and Experimental Workflows
Caption: Synergistic effect of Risperidone and Fluoxetine HCl on neurotransmitter release.
Caption: Mechanism of aripiprazole in mitigating risperidone-induced hyperprolactinemia.
Caption: Experimental workflow for in vivo microdialysis in preclinical studies.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Effect of risperidone on the fluoxetine-induced changes in extracellular dopamine, serotonin and noradrenaline in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjunctive aripiprazole in risperidone-induced hyperprolactinaemia: double-blind, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-administration of Buspirone Hydrochloride and Aripiprazole in Animal Research
Introduction
Aripiprazole is a third-generation atypical antipsychotic widely used in the management of schizophrenia and other psychiatric disorders.[1] Its unique pharmacological profile is characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2][3] This mechanism is thought to stabilize the dopamine system, reducing positive symptoms in the mesolimbic pathway and improving negative symptoms in the mesocortical pathway.[3][4] Buspirone hydrochloride is an anxiolytic agent that acts as a potent full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[5][6]
The co-administration of buspirone hydrochloride with aripiprazole is a strategy of significant interest in preclinical research. The rationale is based on their complementary actions, particularly on the serotonergic system.[7] Buspirone's potentiation of 5-HT1A receptor activity may augment aripiprazole's therapeutic effects, potentially improving efficacy against negative symptoms, cognitive deficits, or comorbid anxiety in animal models of psychiatric disorders.[8][9] Animal studies are crucial for elucidating the synergistic mechanisms and behavioral outcomes of this combination.
Mechanism of Action
Aripiprazole's efficacy is attributed to its "dopamine system stabilizer" properties.[4] As a partial D2 agonist, it reduces hyperdopaminergic activity and increases dopaminergic tone in states of low dopamine.[4][10] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors further contribute to its antipsychotic and antidepressant effects.[10]
Buspirone primarily modulates the serotonin system.[5] As a full agonist at presynaptic 5-HT1A autoreceptors, it initially reduces serotonin release, but chronic administration leads to autoreceptor desensitization, ultimately enhancing serotonergic neurotransmission.[5] Its partial agonism at postsynaptic 5-HT1A receptors also contributes to its therapeutic actions.[6]
When co-administered, the potent 5-HT1A agonism of buspirone is hypothesized to enhance the serotonergic component of aripiprazole's action.[7][8] This may lead to a more robust modulation of downstream dopamine release, particularly in the prefrontal cortex, a brain region implicated in cognitive and negative symptoms.[11] Low doses of aripiprazole have been shown to preferentially increase dopamine release in the prefrontal cortex and hippocampus, an effect that can be modulated by 5-HT1A receptor activity.[11]
Preclinical Findings
Animal studies have demonstrated the potential benefits of combining aripiprazole with a serotonergic agent like buspirone. In a rat model of apomorphine-induced aggression, pretreatment with either buspirone or aripiprazole significantly blocked aggressive behavior and attenuated locomotor hyperactivity.[12] Notably, buspirone pretreatment also reversed the apomorphine-induced increase in frontal cortex mRNA expression for both 5-HT1A and D2 receptors, suggesting a modulatory effect on receptor plasticity.[12]
In mouse models of depression, such as the forced swimming test (FST), sub-effective doses of aripiprazole have been shown to augment the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[8] This suggests that aripiprazole's augmentation effect is dependent on the activation of the serotonin system, providing a strong rationale for its combination with buspirone.[8]
Data Summary
The following tables summarize quantitative data from representative animal studies investigating the effects of buspirone and aripiprazole.
Table 1: Effects of Buspirone and Aripiprazole in Apomorphine-Induced Aggression Model in Rats[12]
| Treatment Group | Dose & Route | Outcome Measure | Result |
| Apomorphine | 1.0 mg/kg, s.c. | Aggression Latency | Significantly decreased |
| Locomotor Activity | Significantly increased | ||
| Frontal Cortex mRNA (5-HT1A, D2) | Significantly increased | ||
| Buspirone + Apomorphine | 2.5 mg/kg, s.c. | Aggression | Blocked apomorphine effect |
| Locomotor Activity | Attenuated apomorphine effect | ||
| Frontal Cortex mRNA (5-HT1A, D2) | Decreased by 95% and 86% respectively vs. Apomorphine group | ||
| Aripiprazole + Apomorphine | 1.0 mg/kg, p.o. | Aggression | Blocked apomorphine effect |
| Locomotor Activity | Attenuated apomorphine effect (by day 12) | ||
| Frontal Cortex mRNA (5-HT1A, D2) | Non-significant effect vs. Apomorphine group |
Table 2: Effects of Buspirone and Aripiprazole in Models of Depression
| Study Model | Animal | Drug & Dose (Route) | Key Finding |
| Forced Swim Test (FST)[8] | Mice | Aripiprazole (0.03-0.06 mg/kg, i.p.) + SSRIs/SNRIs (inactive doses) | Aripiprazole significantly increased the activity of SSRI/SNRI antidepressants, reducing immobility time. |
| Social Isolation[6] | Rats | Buspirone (1.0 mg/kg/day for 14 days) | Reversed the isolation-induced increase in FST immobility score and decrease in swimming score. |
Protocols
Protocol 1: Apomorphine-Induced Aggression and Locomotor Activity in Rats
This protocol is adapted from studies investigating drug effects on aggression and hyperactivity.[12]
-
Animals: Male Wistar rats (200-250g) are group-housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum). Allow a 1-week acclimatization period.
-
Drug Preparation:
-
Aripiprazole (1 mg/kg) is suspended in 0.5% carboxymethyl cellulose (CMC) for oral (p.o.) administration.
-
Buspirone HCl (2.5 mg/kg) is dissolved in saline for subcutaneous (s.c.) administration.
-
Apomorphine HCl (1.0 mg/kg) is dissolved in saline containing 0.1% ascorbic acid and administered s.c.
-
-
Experimental Procedure:
-
Divide rats into treatment groups (e.g., Vehicle, Aripiprazole, Buspirone).
-
For 12 consecutive days, administer the pretreatment (Aripiprazole, Buspirone, or Vehicle) at the appropriate time before the apomorphine challenge (e.g., 60 min for p.o., 30 min for s.c.).
-
Administer apomorphine (1.0 mg/kg, s.c.) to all animals except a saline control group.
-
Immediately after apomorphine injection, place rats in pairs (from the same treatment group) in a neutral cage.
-
Aggression Scoring: For 30 minutes, observe and score aggressive behaviors, including latency to the first attack and severity of aggression (e.g., biting, fighting).
-
Locomotor Activity: On specified days (e.g., 1, 4, 8, 12), place individual rats in an open-field arena equipped with infrared beams immediately after apomorphine injection. Record total distance traveled or beam breaks for 30-60 minutes.
-
-
Data Analysis: Analyze aggression scores using non-parametric tests (e.g., Kruskal-Wallis) and locomotor activity using ANOVA with repeated measures.
Protocol 2: Forced Swim Test (FST) in Mice for Antidepressant Augmentation
This protocol is designed to assess the ability of aripiprazole to enhance the antidepressant-like effects of buspirone.[8]
-
Animals: Male Swiss mice (20-25g) are housed under standard conditions for at least one week before testing.
-
Drug Preparation:
-
Determine sub-effective doses of aripiprazole and buspirone HCl from pilot studies. For example, aripiprazole (0.03-0.06 mg/kg) and buspirone (e.g., 0.5-1.0 mg/kg).
-
Dissolve or suspend drugs in appropriate vehicles (e.g., saline, 0.5% CMC). All drugs are administered via intraperitoneal (i.p.) injection.
-
-
Experimental Procedure:
-
Day 1 (Pre-test/Habituation): Place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. After 15 minutes, remove the mice, dry them, and return them to their home cages.
-
Day 2 (Test): Administer the drug combinations (Vehicle + Vehicle, Vehicle + Buspirone, Aripiprazole + Vehicle, Aripiprazole + Buspirone). Aripiprazole is typically given 45 minutes before the test, and buspirone 30 minutes before the test.
-
Place the mice back into the water-filled cylinders.
-
Record behavior for 6 minutes. Score the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water).
-
-
Data Analysis: Compare immobility times between groups using one-way or two-way ANOVA followed by post-hoc tests. A significant reduction in immobility in the co-administration group compared to single-drug groups indicates augmentation.
References
- 1. Aripiprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of Subchronic Buspirone Treatment on Depressive Profile in Socially Isolated Rats: Implication of Early Life Experience on 5-HT1A Receptor-Related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Augmentation effect of combination therapy of aripiprazole and antidepressants on forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of aripiprazole combined with buspirone in the treatment of schizophrenia [zhqkyx.net]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. curresweb.com [curresweb.com]
a hydrochloride for studying glutamatergic pathways in psychiatric disorders
Application Notes: Ketamine Hydrochloride in Glutamatergic Pathway Research
Introduction
Ketamine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has become a critical pharmacological tool for investigating the role of the glutamatergic system in the pathophysiology of psychiatric disorders.[1][2][3] Initially developed as an anesthetic, sub-anesthetic doses of ketamine have demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression, sparking extensive research into its mechanism of action.[4][5][6] Its ability to modulate glutamatergic neurotransmission provides a unique avenue for studying synaptic plasticity and neural circuit function in conditions like major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[7][8]
Mechanism of Action
Ketamine's primary target is the NMDA receptor, a key component of the glutamatergic system.[1][2] It acts as a channel blocker, binding to the phencyclidine (PCP) site within the receptor's ion channel.[1][9] This action is non-competitive and use-dependent, meaning it more effectively blocks channels that have been opened by the binding of glutamate.[2]
The leading hypothesis for its antidepressant effect involves the "disinhibition" of pyramidal neurons. By preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, ketamine reduces the inhibitory tone on excitatory pyramidal neurons.[10] This leads to a surge of glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][7][11] This AMPA receptor activation is crucial for the downstream signaling events that underpin ketamine's therapeutic effects.[7][12]
This initial glutamate surge triggers a cascade of intracellular signaling pathways that promote synaptogenesis and reverse the synaptic deficits observed in stress and depression. Key pathways activated include:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: AMPA receptor activation leads to the synthesis and release of BDNF.[1][4] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), further promoting synaptic plasticity.[4]
-
Mammalian Target of Rapamycin (mTOR) Pathway: The activation of the BDNF-TrkB pathway stimulates the mTOR signaling cascade, a critical regulator of protein synthesis.[13][14][15] This leads to the increased production of synaptic proteins essential for creating new spines and strengthening synaptic connections.[3][13][14]
Applications in Psychiatric Disorder Research
Ketamine hydrochloride is extensively used in preclinical models to study the neurobiology of depression and other psychiatric disorders. Its rapid antidepressant-like effects are evaluated in various animal models:
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant efficacy. Ketamine administration has been shown to reduce immobility time in rodents, indicative of an antidepressant-like effect.[16][17]
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Stressed animals often show a reduced preference for a sucrose solution over water, and ketamine has been shown to reverse this deficit.[18][19]
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors to induce a depressive-like state. Ketamine has been effective in reversing the behavioral deficits, such as anhedonia, induced by CUMS.[18]
-
Learned Helplessness: In this model, animals exposed to inescapable stress subsequently fail to escape a new stressful situation, even when escape is possible. Ketamine has been shown to reverse this learned helplessness behavior.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for ketamine hydrochloride relevant to its use in glutamatergic pathway research.
| Parameter | Value | Species/System | Reference |
| NMDA Receptor Affinity (Ki) | ~0.2-3 µM (PCP Site) | Rat Brain Membranes | [20] |
| NMDA Receptor IC50 | High affinity: ~3.6-7 µMLow affinity: ~100-102 µM | Rat Brain Membranes | [21] |
| Effective Antidepressant Dose (IV, Human) | 0.5 mg/kg (over 40 min) | Human (TRD patients) | [4][6] |
| Effective Antidepressant Dose (IP, Rodent) | 2.5 - 30 mg/kg | Mouse, Rat | [3][6][17][22][23] |
| Bioavailability (Intramuscular) | 93% | Human | [4] |
| Bioavailability (Intranasal) | 45-50% | Human | [4] |
| Elimination Half-life | 2.5 - 3 hours | Human | [4] |
Diagrams
Caption: Ketamine's mechanism of action on glutamatergic synapses.
Caption: Experimental workflow for the Forced Swim Test (FST).
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ketamine hydrochloride for the NMDA receptor in rat brain tissue. This assay measures the displacement of a radiolabeled ligand (e.g., [³H]MK-801) by the unlabeled test compound (ketamine).
Materials:
-
Whole rat brains
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: Unlabeled MK-801 (10 µM) or PCP (100 µM)
-
Ketamine hydrochloride solutions (serial dilutions, e.g., 1 nM to 1 mM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, refrigerated centrifuge, filtration manifold, liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step two more times to wash the membranes.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a protein assay (e.g., Bradford). Aliquot and store at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice.
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of ketamine.
-
To each tube, add:
-
100 µL of assay buffer.
-
50 µL of [³H]MK-801 (final concentration ~5-10 nM).[24]
-
50 µL of either:
-
Assay buffer (for total binding).
-
Unlabeled MK-801 (for non-specific binding).
-
Ketamine hydrochloride solution (for competition binding).
-
-
200 µL of the membrane preparation (~100-200 µg protein).
-
-
Vortex gently and incubate at room temperature for 2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.[25]
-
Quickly wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[24]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the ketamine concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of ketamine that inhibits 50% of specific [³H]MK-801 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of ketamine hydrochloride in a mouse model of behavioral despair.[26]
Materials:
-
Ketamine hydrochloride.
-
Sterile 0.9% saline (vehicle).
-
Forced swim apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[26]
-
Video recording equipment.
-
Scoring software or a trained observer.
Methodology:
-
Animal Acclimation and Grouping:
-
Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Handle the mice for 5 days prior to testing to reduce stress.[17]
-
Randomly assign mice to two groups: Vehicle control (saline) and Ketamine treatment.
-
-
Drug Administration:
-
Prepare a solution of ketamine hydrochloride in sterile saline.
-
Administer a single intraperitoneal (IP) injection of either saline or ketamine (e.g., 10 mg/kg) to the respective groups.[17]
-
-
Forced Swim Procedure:
-
The test is typically conducted 24 hours after the drug injection.[16][17]
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.[26]
-
Video record the entire session for later analysis.
-
After the 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
Change the water between each animal to ensure consistency.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the behavior.
-
The primary measure is immobility time , defined as the period when the mouse ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Scoring is typically performed on the last 4 minutes of the 6-minute test, as the first 2 minutes are considered an initial adaptation period.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse in the scoring period.
-
Compare the mean immobility time between the ketamine-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
A significant reduction in immobility time in the ketamine-treated group compared to the control group is interpreted as an antidepressant-like effect.[17]
-
References
- 1. ketamineacademy.com [ketamineacademy.com]
- 2. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Glutamatergic Dysfunction and Glutamatergic Compounds for Major Psychiatric Disorders: Evidence From Clinical Neuroimaging Studies [frontiersin.org]
- 6. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of ketamine in animal models of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing past ketamine: emerging glutamatergic compounds for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Glutamatergic Neurotransmission by Ketamine: A Novel Step in the Pathway from NMDA Receptor Blockade to Dopaminergic and Cognitive Disruptions Associated with the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex | European Psychiatry | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.ufc.br [repositorio.ufc.br]
- 16. Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 18. Ameliorative effects of ketamine administration in experimental model of Chronic Unpredictable Mild Stress. [mjmr.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn-links.lww.com [cdn-links.lww.com]
- 22. researchgate.net [researchgate.net]
- 23. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Studies of Neuronal Excitability Using Lidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing lidocaine hydrochloride in electrophysiological studies to investigate neuronal excitability. Lidocaine, a well-characterized sodium channel blocker, serves as an invaluable tool for probing the mechanisms underlying action potential generation and propagation.
Introduction
Lidocaine hydrochloride is a local anesthetic and antiarrhythmic drug that primarily acts by blocking voltage-gated sodium channels (Nav) in the neuronal cell membrane[1]. This blockade inhibits the influx of sodium ions, which is essential for the depolarization phase of an action potential. Consequently, lidocaine increases the threshold for electrical excitability and slows the propagation of nerve impulses, making it an effective agent for studying the role of Nav channels in neuronal function and for developing novel therapeutics targeting these channels. In electrophysiological studies, lidocaine is used to reversibly suppress neuronal activity, characterize different subtypes of sodium channels, and investigate the mechanisms of use-dependent channel blockade[2][3].
Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels[1]. It exhibits a state-dependent binding affinity, preferentially binding to the open and inactivated states of the channel over the resting state[1]. This property leads to a use-dependent or frequency-dependent block, where the inhibitory effect of lidocaine is more pronounced in rapidly firing neurons[2]. By binding to a receptor site within the pore of the sodium channel, lidocaine stabilizes the channel in a non-conducting conformation, thereby preventing the generation and propagation of action potentials[1][2].
While the primary target of lidocaine is Nav channels, it is important to note that at higher concentrations, it can also affect other ion channels, including potassium (K+) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These off-target effects can also contribute to its overall impact on neuronal excitability.
Signaling Pathway Diagram
Caption: Mechanism of action of Lidocaine Hydrochloride.
Quantitative Data on the Effects of Lidocaine Hydrochloride on Neuronal Excitability
The following tables summarize the quantitative effects of lidocaine hydrochloride on various parameters of neuronal excitability, as reported in electrophysiological studies.
| Parameter | Lidocaine Concentration | Neuron Type | Effect | Reference |
| Action Potential Amplitude | 400 nmol | Rat Superior Cervical Ganglion | Decreased significantly (p < 0.01) | --INVALID-LINK--[4] |
| 100 µM | Rat Dorsal Horn Neurons | Decreased (p = 0.014 for TFN) | --INVALID-LINK--[5] | |
| Action Potential Duration | 400 nmol | Rat Superior Cervical Ganglion | Increased significantly (p < 0.01) | --INVALID-LINK--[4] |
| 100 µM | Rat Dorsal Horn Neurons | Increased (p = 0.031 for TFN) | --INVALID-LINK--[5] | |
| Firing Threshold | 400 nmol | Rat Superior Cervical Ganglion | Increased significantly (p < 0.01) | --INVALID-LINK--[4] |
| Firing Frequency | 100 µM - 1 mM | Rat Thalamocortical Neurons | Abolished Na+-dependent tonic firing | --INVALID-LINK--[6] |
| 100 µM | Rat Dorsal Horn (Tonic Firing) | Reduced repetitive firing (p = 0.0016) | --INVALID-LINK--[5] | |
| Sodium Current (INa) | 1 mM | Recombinant Cells (WT+Kir) | 96 ± 1% inhibition of peak current | --INVALID-LINK--[7] |
| 20 µM | Cardiac Myocytes | Use-dependent block, τ = 1.3 s at 1 Hz | --INVALID-LINK--[8] | |
| 100 µM | Cardiac Myocytes | Use-dependent block, τ = 0.7 s at 1 Hz | --INVALID-LINK--[8] |
TFN: Tonic Firing Neurons
Experimental Protocols
The following are detailed protocols for investigating the effects of lidocaine hydrochloride on neuronal excitability using whole-cell patch-clamp and extracellular recording techniques.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure the effects of lidocaine on action potential firing and underlying ionic currents in individual neurons.
4.1.1. Materials and Reagents
-
Lidocaine Hydrochloride: Prepare a stock solution (e.g., 100 mM) in deionized water and store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
Extracellular (Bath) Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4.
-
Intracellular (Pipette) Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to ~7.3 with KOH.
-
Cell Preparation: Acutely isolated neurons, cultured neurons, or brain slices.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
4.1.2. Experimental Workflow Diagram
Caption: Whole-cell patch-clamp experimental workflow.
4.1.3. Step-by-Step Procedure
-
Preparation: Prepare all solutions and the neuronal preparation. Ensure the patch-clamp rig is properly grounded to minimize electrical noise.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtaining a Recording:
-
Place the neuronal preparation in the recording chamber and perfuse with ACSF.
-
Under visual guidance, carefully approach a neuron with the micropipette while applying positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
-
-
Baseline Recording (Current-Clamp):
-
Switch to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing properties (e.g., firing frequency, threshold, amplitude, duration).
-
-
Baseline Recording (Voltage-Clamp):
-
Switch to voltage-clamp mode.
-
Hold the neuron at a potential where sodium channels are not inactivated (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit and record sodium currents.
-
-
Lidocaine Application:
-
Switch the perfusion to ACSF containing the desired concentration of lidocaine hydrochloride.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 2-5 minutes).
-
-
Recording Lidocaine's Effects:
-
Repeat the current-clamp and/or voltage-clamp protocols to record the effects of lidocaine on action potential firing and sodium currents.
-
To study use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive decrease in the sodium current amplitude[8].
-
-
Washout:
-
Switch the perfusion back to the control ACSF to wash out the lidocaine.
-
Continue recording to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in action potential parameters and sodium current properties in the presence and absence of lidocaine.
-
Extracellular Recording Protocol
This protocol is suitable for monitoring the effects of lidocaine on the spontaneous or evoked firing activity of neuronal populations.
4.2.1. Materials and Reagents
-
Lidocaine Hydrochloride: Prepared as described in the patch-clamp protocol.
-
Extracellular (Recording) Solution (ACSF): Same as for patch-clamp.
-
Neuronal Preparation: Brain slices or in vivo preparations.
-
Extracellular Recording Setup: Micromanipulator, recording electrode (e.g., glass micropipette filled with ACSF or a metal electrode), amplifier, filter, digitizer, and data acquisition software.
4.2.2. Step-by-Step Procedure
-
Preparation: Prepare the neuronal preparation and place it in the recording chamber perfused with ACSF.
-
Electrode Placement:
-
Lower the recording electrode into the brain region of interest.
-
Advance the electrode slowly until spontaneous or evoked neuronal activity (spikes) is detected.
-
-
Baseline Recording:
-
Record the baseline spontaneous firing rate for a stable period (e.g., 5-10 minutes).
-
If studying evoked activity, apply a consistent stimulus (e.g., electrical stimulation of an afferent pathway) and record the evoked responses.
-
-
Lidocaine Application:
-
Switch the perfusion to ACSF containing lidocaine hydrochloride.
-
Allow for equilibration.
-
-
Recording Lidocaine's Effects:
-
Continue to record the spontaneous or evoked firing activity in the presence of lidocaine.
-
-
Washout:
-
Perfuse with control ACSF to wash out the drug and record the recovery of neuronal activity.
-
-
Data Analysis:
-
Analyze the spike train data to determine the change in firing rate, burst properties, or the probability of evoked spikes before, during, and after lidocaine application.
-
Conclusion
Lidocaine hydrochloride is a powerful pharmacological tool for the investigation of neuronal excitability. By reversibly blocking voltage-gated sodium channels, it allows researchers to dissect the contribution of these channels to various aspects of neuronal signaling. The protocols outlined in these application notes provide a framework for conducting detailed electrophysiological studies to characterize the effects of lidocaine and other Nav channel modulators on neuronal function. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results that can advance our understanding of neuronal physiology and contribute to the development of new therapeutic strategies for neurological and psychiatric disorders.
References
- 1. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Evenamide hydrochloride solubility and stability in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evenamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. This compound is soluble in DMSO. For in vivo experiments, further dilution into aqueous buffers or specific formulations is necessary.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers may be challenging due to the lipophilic nature of the compound. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer. Be mindful of the final DMSO concentration in your experimental setup, as high concentrations can affect cellular assays.
Q3: What are the storage conditions for this compound solutions?
A3: Store stock solutions of this compound at -20°C or -80°C for long-term stability.[1] For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment to avoid potential degradation.[1]
Q4: Is this compound stable at different pH values?
A4: The stability of this compound can be pH-dependent. As a hydrochloride salt, it is expected to be more stable in acidic to neutral pH. However, prolonged exposure to strongly acidic or basic conditions may lead to hydrolytic degradation. It is advisable to test the stability in your specific experimental buffer if incubations are lengthy.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
Low Solubility in the Final Buffer: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit.
-
Solution: Try a lower final concentration. You can perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your buffer.
-
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high percentage in the final solution can sometimes cause compounds to precipitate out when the polarity changes drastically.
-
Solution: Optimize the dilution scheme to keep the final DMSO concentration as low as possible, typically below 0.5% for most cell-based assays.
-
-
Buffer Composition: Components of your buffer (e.g., high salt concentrations) might be affecting the solubility.
-
Solution: If possible, test the solubility in different buffers to find the most suitable one for your experiment.
-
Issue 2: Inconsistent results in biological assays.
Possible Causes and Solutions:
-
Compound Degradation: this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
-
Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Conduct a stability study under your experimental conditions by analyzing the compound's concentration over time using methods like HPLC.
-
-
Incomplete Dissolution: The compound may not be fully dissolved in your working solution, leading to variability in the actual concentration.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting it into the aqueous buffer. After dilution, vortex the working solution thoroughly. For in vivo preparations, sonication can aid dissolution.[1]
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Experimental Buffer
This protocol outlines a general method to determine the approximate solubility of this compound in a specific aqueous buffer.
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a known high concentration (e.g., 10 mM).
-
Prepare serial dilutions: Create a series of dilutions of the stock solution in your chosen experimental buffer (e.g., PBS, TRIS-HCl, HEPES).
-
Equilibrate: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing the solution to reach equilibrium.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is the approximate solubility under those conditions.
-
(Optional) Spectrophotometric Analysis: For a more quantitative measure, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs.
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific buffer over time.
-
Prepare the working solution: Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Incubate under experimental conditions: Aliquot the solution and incubate it under the same conditions as your experiment (e.g., temperature, light exposure).
-
Collect samples at different time points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze for degradation: Analyze the concentration of intact this compound in each sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates degradation.
Data Presentation
Table 1: Solubility of Evenamide in Different Solvents (Qualitative)
| Solvent/Vehicle | Solubility Information |
| DMSO | Soluble (used for stock solutions)[1][2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1] |
Table 2: General Stability Profile of this compound
| Condition | Stability |
| Storage (Powder) | Stable at -20°C for up to 3 years.[2] |
| Storage (DMSO Stock) | Stable at -80°C for up to 6 months, and at -20°C for up to 1 month.[1] |
| Hydrolytic Conditions | Sensitive to degradation under strongly acidic and basic conditions. |
| Oxidative Conditions | Potential for degradation in the presence of strong oxidizing agents. |
| Photostability | Potential for degradation upon exposure to light. |
Visualizations
References
Technical Support Center: Sertraline Hydrochloride Adverse Events in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding adverse events observed with sertraline hydrochloride in preclinical animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with sertraline hydrochloride.
Hepatotoxicity
-
Question: We are observing elevated liver enzymes in our rat study with sertraline. What are the expected histopathological findings?
-
Answer: In preclinical studies involving rats, mice, and dogs, sertraline administration has been associated with hepatic xenobiotic-metabolizing enzyme induction.[1][2][3] Expected histopathological findings include hepatomegaly (enlarged liver), hepatocellular hypertrophy (enlargement of liver cells), and proliferation of the smooth endoplasmic reticulum.[1][2][3] Minimal toxic effects such as hepatocellular fatty change have also been observed in mice and rats.[1][2][3]
-
-
Question: What are the potential molecular mechanisms underlying sertraline-induced hepatotoxicity?
-
Answer: Studies suggest that sertraline-induced hepatotoxicity involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the TNF-MAP4K4-JNK cascade, leading to apoptosis (programmed cell death) in liver cells. Additionally, sertraline has been shown to induce endoplasmic reticulum (ER) stress, which also contributes to liver cell damage.
-
-
Question: Our in vitro hepatotoxicity assay with primary hepatocytes shows significant cytotoxicity. What kind of cellular changes should we look for?
-
Answer: In rat primary hepatocytes, sertraline has been shown to cause a time- and dose-dependent increase in lactate dehydrogenase (LDH) release, indicating cell membrane damage.[4] A significant cytotoxic effect was observed with 50μM sertraline treatment at 2 hours.[4] Furthermore, sertraline can lead to a depletion of cellular ATP levels, suggesting a disruption of cellular energy metabolism.[4]
-
Cardiotoxicity
-
Question: Are there any expected cardiovascular adverse events with sertraline in animal models?
-
Answer: Yes, studies in rats have indicated a potential for cardiotoxicity with sertraline administration. Observed effects include increased heart rates, prolonged PR intervals, and decreased T-wave amplitudes at doses of 10 and 20 mg/kg.[5]
-
-
Question: What biomarkers can be used to assess sertraline-induced cardiotoxicity in rats?
-
Answer: In rats treated with sertraline (10 and 20 mg/kg for 28 days), significant increases in serum levels of aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and cardiac troponin T (cTn-T) have been reported, which are indicative of cardiac muscle damage.[5]
-
-
Question: What is the proposed mechanism for sertraline's cardiotoxic effects?
-
Answer: The cardiotoxic potential of sertraline in rats is thought to be associated with oxidative stress. Studies have shown significantly decreased glutathione (GSH) levels in cardiac tissue of sertraline-treated rats, a key antioxidant, suggesting an imbalance in the cellular redox state.[5]
-
Reproductive and Developmental Toxicity
-
Question: We are planning a reproductive toxicity study of sertraline in rats. What are the key endpoints to evaluate?
-
Question: Has teratogenicity been observed with sertraline in animal studies?
Quantitative Data Summary
The following tables summarize quantitative data on adverse events associated with sertraline hydrochloride from preclinical animal studies.
Table 1: Hepatotoxicity Data
| Species | Dose | Duration | Observed Effects | Reference |
| Rat | Not specified | Chronic | Hepatomegaly, hepatocellular hypertrophy, slightly increased serum transaminase activity | [2] |
| Mouse | Not specified | Chronic | Hepatocellular fatty change, slight increase in benign liver tumors (males) | [1][2] |
| Dog | Not specified | Chronic | Hepatomegaly, hepatocellular hypertrophy | [2] |
| Rat (Primary Hepatocytes) | 50µM | 2 hours | ~55% LDH release | [4] |
| Rat (Primary Hepatocytes) | 37.5µM | 0.5, 2, 6 hours | ~37%, 64%, and 90% ATP depletion, respectively | [4] |
Table 2: Cardiotoxicity Data in Rats
| Dose | Duration | Parameter | Observation | Reference |
| 10 and 20 mg/kg/day | 28 days | Serum AST, LDH, cTn-T | Significantly increased | [5] |
| 20 mg/kg/day | 28 days | Heart Rate | Increased | [5] |
| 20 mg/kg/day | 28 days | PR Interval | Prolonged | [5] |
| 20 mg/kg/day | 28 days | T-wave Amplitude | Decreased | [5] |
| 10 and 20 mg/kg/day | 28 days | Cardiac Glutathione (GSH) | Significantly decreased | [5] |
Table 3: Reproductive and Developmental Toxicity Data
| Species | Dose | Study Type | Observed Effects | Reference |
| Rat & Rabbit | Maternally toxic doses | Teratogenicity | No teratogenicity observed | [1][2] |
| Rat | Not specified | Reproduction | Decreased neonatal survival and growth | [1][2] |
| Mouse | 25 and 60 mg/kg | Teratogenicity | Embryotoxic, teratogenic (cleft palate), and fetotoxic | [6] |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the troubleshooting guide.
In Vitro Hepatotoxicity Assay
-
Objective: To assess the cytotoxic potential of sertraline on primary hepatocytes.
-
Methodology:
-
Cell Culture: Isolate primary hepatocytes from rats and culture them in appropriate media.
-
Treatment: Treat the cultured hepatocytes with varying concentrations of sertraline hydrochloride (e.g., 12.5 to 100µM) for different time points (e.g., 0.5, 2, 6, and 24 hours).[4] A vehicle control (e.g., DMSO) should be included.
-
LDH Release Assay: Collect the cell culture medium at each time point and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
ATP Level Measurement: Lyse the cells at each time point and measure the intracellular ATP levels using a luciferin/luciferase-based assay.[4]
-
Data Analysis: Express LDH release as a percentage of the positive control (total cell lysis) and ATP levels as a percentage of the vehicle control.
-
In Vivo Cardiotoxicity Study in Rats
-
Objective: To evaluate the potential cardiotoxic effects of sertraline in a rat model.
-
Methodology:
-
Animal Model: Use male Wistar rats.
-
Dosing: Administer sertraline hydrochloride orally at different dose levels (e.g., 5, 10, and 20 mg/kg/day) for a specified duration (e.g., 28 days).[5] A control group should receive the vehicle.
-
ECG Measurement: At the end of the treatment period, anesthetize the rats and record electrocardiograms (ECG) to assess heart rate and intervals (e.g., PR, QT).
-
Biochemical Analysis: Collect blood samples and measure serum levels of cardiac biomarkers such as AST, LDH, and cTn-T using ELISA kits.[5]
-
Oxidative Stress Assessment: Euthanize the animals, collect heart tissue, and measure levels of oxidative stress markers like glutathione (GSH).[5]
-
Histopathology: Fix the heart tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.
-
Data Analysis: Compare the data from the sertraline-treated groups with the control group using appropriate statistical tests.
-
Visualizations
Signaling Pathways
Caption: Sertraline-induced hepatotoxicity signaling pathway.
Experimental Workflow
Caption: In vivo cardiotoxicity experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for cardiotoxicity associated with sertraline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hydrochloride Dose Optimization for Long-Term In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term in vivo experiments involving hydrochloride (HCl) salts of therapeutic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term in vivo experiments with hydrochloride compounds.
Issue 1: Poor or Variable Compound Solubility in Vehicle
-
Question: My hydrochloride compound is not dissolving well, or is precipitating out of my chosen vehicle. What can I do?
-
Answer:
-
pH Adjustment: Hydrochloride salts are generally more soluble at a lower pH.[1] Consider adjusting the pH of your vehicle with a biocompatible acid. However, be mindful that the final formulation's pH must be tolerable for the animal via the chosen route of administration.
-
Vehicle Selection: If pH adjustment is not feasible or effective, consider alternative vehicles. Common choices for hydrochloride salts include:
-
Sterile Water for Injection (WFI)
-
Saline (0.9% Sodium Chloride)
-
Phosphate-Buffered Saline (PBS)
-
Citrate or Acetate Buffers
-
-
Co-solvents: For particularly challenging compounds, the addition of a co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol may be necessary. Start with low percentages and assess for any potential toxicity of the co-solvent itself in your animal model.
-
Sonication/Heating: Gentle heating and sonication can aid in dissolution. However, it is crucial to first confirm the thermal stability of your compound to avoid degradation.
-
Issue 2: Unexpected Animal Toxicity or Mortality
-
Question: I am observing higher than expected toxicity or animal deaths in my long-term study. How should I troubleshoot this?
-
Answer:
-
Dose and Schedule Re-evaluation: The current dose may be too high for chronic administration. Consider reducing the dose or increasing the dosing interval.[2][3][4] It's also possible that the cumulative dose is reaching a toxic threshold.[5]
-
Route of Administration: The chosen route may be contributing to toxicity. For example, intravenous (IV) injections can lead to acute toxicities, while oral gavage might cause gastrointestinal issues. Assess if an alternative route (e.g., subcutaneous, intraperitoneal) is feasible and potentially less toxic.
-
Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially with long-term administration. Run a vehicle-only control group to rule out this possibility.[6]
-
Necropsy and Histopathology: If unexpected deaths occur, it is critical to perform a full necropsy and histopathological analysis of major organs to identify the target organs of toxicity.[7][8] This information will be invaluable in understanding the cause of toxicity and modifying the study design.
-
Clinical Observations: Implement a robust schedule of clinical observations to detect early signs of toxicity. This includes monitoring body weight, food and water intake, changes in behavior, and physical appearance.[9][10][11][12]
-
Issue 3: Inconsistent or Unexpected Pharmacokinetic (PK) Profile
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Question: The pharmacokinetic data from my long-term study is highly variable or shows unexpected accumulation or clearance. What could be the cause?
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Answer:
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Non-linear Pharmacokinetics: Some drugs, like fluoxetine, exhibit non-linear pharmacokinetics with chronic dosing, leading to greater than expected accumulation.[13][14] Your dosing interval may need to be adjusted to account for this.
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Metabolism Induction or Inhibition: Long-term exposure to a compound can induce or inhibit metabolic enzymes, altering the drug's clearance over time.[15] Consider collecting samples at different time points throughout the study (e.g., after the first dose and after several weeks of dosing) to assess changes in PK parameters.
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Formulation Stability: Ensure that your dosing formulation is stable over the period of use. If the compound is degrading in the vehicle, this will lead to lower than expected plasma concentrations.
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Biological Factors: Age, sex, and health status of the animals can all influence pharmacokinetics. Ensure that your animal cohorts are as homogenous as possible.
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Frequently Asked Questions (FAQs)
Formulation and Administration
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Q1: What is the best vehicle for my hydrochloride salt for a long-term oral gavage study?
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A1: The ideal vehicle depends on the specific properties of your compound. Start with simple aqueous vehicles like water or saline. If solubility is an issue, buffered solutions or the inclusion of co-solvents may be necessary. It is crucial to assess the tolerability of the final formulation in a pilot study.
-
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Q2: How can I ensure the stability of my hydrochloride formulation for the duration of a chronic study?
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A2: Conduct a stability study of your formulation under the anticipated storage and handling conditions. This should include assessments of potency and the formation of any degradation products over time.
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Dose Selection and Optimization
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Q3: How do I determine the starting dose for a long-term in vivo efficacy study?
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A3: The starting dose is often determined from shorter-term dose-range finding or maximum tolerated dose (MTD) studies.[6] It is advisable to start with a dose that is well-tolerated in these shorter studies and then adjust based on efficacy and any observed chronic toxicity.
-
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Q4: Should I adjust the dose during a long-term study?
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A4: It may be necessary to adjust the dose based on ongoing monitoring of toxicity and efficacy. If significant toxicity is observed, a dose reduction may be warranted. Conversely, if the initial dose shows limited efficacy, a cautious dose escalation may be considered, provided the safety profile allows.
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Toxicity and Monitoring
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Q5: What are the key parameters to monitor for chronic toxicity?
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A5: Key parameters include:
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Clinical Signs: Daily observation for changes in appearance, behavior, and activity.
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Body Weight: At least weekly measurements.
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Food and Water Consumption: Monitored weekly.
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Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination to assess organ function (liver, kidney) and hematological parameters.[9][10][12]
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Histopathology: At the end of the study, a comprehensive histopathological examination of major organs should be performed.
-
-
-
Q6: What should I do if an animal is found dead unexpectedly?
Data Presentation: Preclinical Dose-Response of Common Hydrochloride Drugs
Table 1: Doxorubicin Hydrochloride
| Animal Model | Route of Administration | Dosing Schedule | Efficacy Endpoint | Toxicity Observed | Reference |
| Mouse (Breast Cancer Xenograft) | Intravenous (IV) | 5 mg/kg, weekly for 4 weeks | Tumor growth inhibition | Myelosuppression, cardiotoxicity | [16] |
| Rat | Intraperitoneal (IP) | 15 mg/kg, single dose | - | Significant weight loss, 17% mortality at 5 days | [5] |
| Rat | Intraperitoneal (IP) | 2 mg/kg, weekly for 5 weeks | - | Dilated cardiomyopathy, 80% mortality at 98 days | [5] |
Table 2: Gemcitabine Hydrochloride
| Animal Model | Route of Administration | Dosing Schedule | Efficacy Endpoint | Toxicity Observed | Reference |
| Mouse (Head and Neck Cancer Xenograft) | Intraperitoneal (IP) | 120 mg/kg, every 3 days for 4 doses | Tumor growth inhibition | Reversible weight loss (5-15%) | [17] |
| Mouse (Colon Carcinoma) | Intravenous (IV) infusion | 15 mg/kg over 24 hours, 2 doses at a 7-day interval | Complete tumor remission | Not specified | [17] |
| BALB/c Mouse | Intraperitoneal (IP) | 120 mg/kg, every 3 days for 4 doses | Antitumor activity | Weight loss, occasional toxic deaths | [18] |
Table 3: Cisplatin Hydrochloride
| Animal Model | Route of Administration | Dosing Schedule | Efficacy Endpoint | Toxicity Observed | Reference |
| Rat (Sarcoma Model) | Not specified | 0.3 mg/kg (low dose) | Increased tumor resistance | Immunomodulatory effects | [19] |
| Rat (Sarcoma Model) | Not specified | 9 mg/kg (high dose) | Suppressed tumor resistance | Immunosuppressive effects | [19] |
| Human (Head and Neck Cancer) | Intravenous (IV) | 100 mg/m², every 3 weeks | Locoregional control | Hearing dysfunction | [20] |
Table 4: Fluoxetine Hydrochloride
| Animal Model | Route of Administration | Dosing Schedule | Pharmacokinetic Parameter | Key Finding | Reference |
| Rhesus Macaque | Oral (PO) | 10 mg/kg, daily for 42 days | Steady-state serum concentration | 250-450 ng/mL (Fluoxetine + Norfluoxetine) | [21] |
| Rhesus Macaque | Subcutaneous (SC) | 5.6 mg/kg, daily for 7 days | Half-life | Fluoxetine: ~11-16 hours; Norfluoxetine: ~21-29 hours | [21] |
| Human | Oral (PO) | 40 mg/day for 30 days | Steady-state plasma concentration | Fluoxetine: 91-302 ng/mL; Norfluoxetine: 72-258 ng/mL | [13] |
Experimental Protocols
Protocol 1: Rodent Oral Gavage for Hydrochloride Solutions
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm grip that does not impede breathing. The head and neck should be extended to create a straight line to the esophagus.[1][11][17][22][23]
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Gavage Needle Measurement: Measure the appropriate length for the gavage needle by placing the tip at the corner of the animal's mouth and extending it to the last rib. Mark this length on the needle.[1][11][17][22][23]
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Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[1][11][17][22][23]
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Compound Administration: Once the needle is in the correct position, slowly administer the hydrochloride solution.
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Needle Removal: After administration, gently withdraw the needle in a single, smooth motion.
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Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, and return it to its cage. Monitor for 24 hours for any adverse effects.[1][11][17][22][23]
Protocol 2: Long-Term In Vivo Toxicity Monitoring
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Daily Clinical Observations: Conduct daily visual assessments of all animals, recording any changes in posture, activity level, grooming, and the presence of any abnormalities.
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Weekly Body Weight and Food/Water Intake: Measure and record the body weight of each animal at least once a week. At the same time, measure and record food and water consumption for each cage.
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Scheduled Blood Collection: At predetermined intervals (e.g., monthly), collect a small volume of blood for hematology and clinical chemistry analysis. Key parameters to assess include a complete blood count (CBC), and markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
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Interim and Terminal Necropsy: For any animals that die prematurely or are euthanized due to reaching a humane endpoint, and for all animals at the end of the study, perform a gross necropsy.
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Histopathology: Collect major organs and any tissues with gross abnormalities, fix them in formalin, and process for histopathological evaluation by a qualified veterinary pathologist.
Protocol 3: In Vivo Pharmacokinetic Study
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Animal Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to minimize stress on the animals.
-
Dose Administration: Administer the hydrochloride compound via the chosen route at a predetermined dose. Record the exact time of administration.
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Blood Sampling: Collect blood samples at specified time points post-dose. A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The exact time points will depend on the expected half-life of the compound.
-
Plasma Preparation: Process the blood samples immediately to separate plasma. Store the plasma samples at -80°C until analysis.
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Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
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Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[8]
Mandatory Visualizations
Caption: Doxorubicin Hydrochloride Mechanism of Action.
Caption: Gemcitabine Hydrochloride Metabolic Activation and Action.
Caption: Experimental Workflow for Long-Term In Vivo Dose Optimization.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose optimization during drug development: whether and when to optimize [ouci.dntb.gov.ua]
- 4. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medac.eu [medac.eu]
- 6. researchgate.net [researchgate.net]
- 7. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 8. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Fluoxetine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of cisplatin upon expression of in vivo immune tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-Term Update of a Phase 3 Randomized Study Comparing Once-a-Week Versus Once-Every-3-Weeks Cisplatin Along With Radiation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Fluoxetine in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Preclinical relevance of dosing time for the therapeutic index of gemcitabine–cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Proconvulsant Potential of Hydrochloride Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the seizure potential of hydrochloride-containing compounds at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental evaluation.
Clarification on "Hydrochloride" and Seizure Induction
It is a common misconception that the hydrochloride salt form of a drug is directly responsible for seizure induction. In reality, the proconvulsant properties are inherent to the active pharmaceutical ingredient (API) itself, not the salt. The hydrochloride salt is primarily used to improve the solubility and stability of the drug. Therefore, any investigation into seizure potential should focus on the pharmacological actions of the parent molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neuronal hyperexcitability in our in vitro assay after applying our compound. How can we confirm if this is a true proconvulsant effect?
A1: First, ensure that the observed effect is dose-dependent by testing a range of concentrations. A true proconvulsant effect should show a clear concentration-response relationship. Second, include positive and negative controls in your experiment. A known convulsant agent (e.g., pentylenetetrazol, bicuculline) should induce similar hyperexcitability, while a non-convulsant compound should not. Finally, consider using a different in vitro model to see if the effect is reproducible. For example, if you are using a hippocampal slice preparation, you could try a primary cortical neuron culture on a microelectrode array (MEA).
Q2: Our in vivo study with a new hydrochloride compound is showing conflicting results, with some animals exhibiting seizures and others not, even at the same high dose. What could be the cause of this variability?
A2: Several factors can contribute to variability in in vivo seizure studies. These include inter-animal differences in metabolism and drug clearance, the method and speed of drug administration, and the animal's stress level.[1] It is also important to consider the possibility of a narrow window between the effective dose and the toxic dose. To address this, ensure your animal cohort is as homogeneous as possible in terms of age, weight, and genetic background. Standardize the administration protocol meticulously. Consider using telemetry for continuous EEG monitoring to capture subtle seizure activity that might be missed by visual observation alone.
Q3: What are the key signaling pathways we should investigate if our hydrochloride compound is suspected of lowering the seizure threshold?
A3: The primary mechanism underlying most drug-induced seizures is an imbalance between excitatory and inhibitory neurotransmission.[2][3] Key pathways to investigate include:
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GABAergic inhibition: Many proconvulsant compounds act as antagonists at the GABA-A receptor.
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Glutamatergic excitation: Agonism at NMDA receptors can lead to increased neuronal excitability.
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Monoamine reuptake: Inhibition of norepinephrine and serotonin reuptake can also lower the seizure threshold, as seen with some antidepressants.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High baseline neuronal activity in MEA assay | Cell culture stress, inappropriate medium formulation, or issues with MEA plate coating. | Optimize cell plating density and culture conditions. Ensure proper plate coating and allow sufficient time for neurons to form a stable network before compound application. |
| Inconsistent seizure-like event induction in hippocampal slices | Slice health is compromised, or stimulation parameters are not optimal. | Ensure slices are prepared from healthy tissue and maintained in properly oxygenated artificial cerebrospinal fluid (aCSF). Perform a stimulus-response curve to determine the optimal stimulation intensity for evoking consistent field potentials. |
| Difficulty in distinguishing between tremors and myoclonic seizures in vivo | Subjective observational scoring. | Utilize video-EEG monitoring to correlate behavioral manifestations with electrographic seizure activity. Tremors are typically not associated with epileptiform EEG discharges.[6] |
| Compound precipitates in the experimental buffer at high concentrations | Poor solubility of the compound. | Check the solubility limits of your compound in the experimental buffer. Consider using a different vehicle or a lower concentration range if solubility is an issue. |
Quantitative Data on Proconvulsant Effects
The following tables summarize preclinical data for several hydrochloride-containing compounds known to have proconvulsant effects at high doses.
Table 1: In Vivo Proconvulsant Doses in Mice
| Compound | Administration Route | Endpoint | Dose (mg/kg) | Reference(s) |
| Bupropion HCl | Intraperitoneal | CD50 (Convulsant Dose 50%) | 116.72 | [1][7] |
| Bupropion HCl | Intraperitoneal | CD97 (Convulsant Dose 97%) | 139.5 | [7][8] |
| Tramadol HCl | Intraperitoneal | SD50 (Seizure Dose 50%) | Intermediate Potency (exact value not specified) | [9] |
Table 2: Clinically Relevant Doses and Seizure Risk in Humans
| Compound | Therapeutic Indication | Typical Daily Dose | Seizure Risk Information | Reference(s) |
| Bupropion HCl | Depression, Smoking Cessation | 150-450 mg | Risk is dose-dependent; ~0.1% at doses up to 300 mg/day, increasing with higher doses. | [1] |
| Tramadol HCl | Pain Management | 50-400 mg | Seizures can occur even at therapeutic doses, with increased risk at higher doses and in patients with predisposing factors. | [5] |
| Clomipramine HCl | Obsessive-Compulsive Disorder | 25-250 mg | Lowers the convulsive threshold; risk increases with dose. | [10] |
| Clozapine | Schizophrenia | 12.5-900 mg | Dose-dependent risk: ~1% at <300 mg/day, 2.7% at 300-600 mg/day, and 4.4% at >600 mg/day. | [11][12] |
Experimental Protocols
In Vitro Seizure Liability Assessment using Microelectrode Arrays (MEAs)
This protocol provides a general framework for assessing the proconvulsant potential of a compound using primary cortical neurons cultured on MEAs.[4][13]
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Cell Culture: Plate primary rat cortical neurons onto MEA plates pre-coated with an appropriate substrate (e.g., poly-D-lysine). Culture the neurons for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.
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Baseline Recording: Record baseline spontaneous neuronal activity for a defined period (e.g., 15-30 minutes) before compound application.
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Compound Application: Prepare a concentration range of the test compound in the culture medium. Apply the compound to the wells, ensuring a vehicle control is included.
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Post-Dosing Recording: Record neuronal activity for a set duration (e.g., 60 minutes) after compound application.
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Data Analysis: Analyze the MEA data for changes in various parameters, including mean firing rate, burst frequency, burst duration, and network synchrony. A significant increase in these parameters may indicate a proconvulsant effect.
In Vivo Seizure Induction Model in Rodents
This protocol outlines a general procedure for assessing the proconvulsant effects of a compound in mice or rats.[14]
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Animal Preparation: Acclimate animals to the testing environment. For EEG studies, surgically implant electrodes over the cortex and/or in specific brain regions like the hippocampus. Allow for a post-operative recovery period.
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Baseline Measurement: Record baseline behavior and/or EEG for a predetermined period before drug administration.
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Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral). Include a vehicle control group.
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Observation and/or EEG Recording: Continuously monitor the animals for behavioral signs of seizures (e.g., myoclonic jerks, tonic-clonic convulsions) using a standardized scoring system. Simultaneously record EEG to detect epileptiform discharges.
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Data Analysis: Quantify the incidence, latency, and severity of seizures. For EEG data, analyze the frequency and duration of seizure-like events. Determine the convulsant dose 50% (CD50) if a dose-response study is performed.
Signaling Pathways in Drug-Induced Seizures
The following diagrams illustrate the putative signaling pathways involved in seizure induction by specific hydrochloride-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] In Vitro Screening for Seizure Liability Using Microelectrode Array Technology | Semantic Scholar [semanticscholar.org]
- 6. Seizures associated with low-dose tramadol for chronic pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bupropion-induced convulsions: preclinical evaluation of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexceptional seizure potential of tramadol or its enantiomers or metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
- 12. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Electroencephalographic and behavioral convulsant effects of hydrobromide and hydrochloride salts of bupropion in conscious rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Interactions of Aripiprazole Hydrochloride with other CNS Active Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the in vitro interactions of aripiprazole hydrochloride with other CNS active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro mechanisms of action for aripiprazole that can lead to interactions with other CNS active compounds?
Aripiprazole is known for its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor. Its interactions with other CNS active compounds in vitro often stem from these activities. For example, when co-administered with a full D2 agonist, aripiprazole's partial agonism can lead to a net decrease in signal transduction. Conversely, in the presence of a D2 antagonist, it can exhibit agonist activity.
Q2: We are observing unexpected results in our cell-based assays when co-administering aripiprazole hydrochloride with a selective serotonin reuptake inhibitor (SSRI). What could be the cause?
Unexpected results in such experiments can arise from several factors. Firstly, consider the potential for off-target effects of either compound. Secondly, the hydrochloride formulation of aripiprazole can slightly alter the pH of your media, which may influence cell health or the activity of other compounds. It is also crucial to consider that SSRIs can have their own direct effects on various receptors that might interact with aripiprazole's activity.
Q3: How can we experimentally determine the nature of the interaction (e.g., synergistic, additive, antagonistic) between aripiprazole and another CNS compound in vitro?
To characterize the nature of the interaction, a combination of in vitro assays is recommended. This can include receptor binding assays to assess for competitive or allosteric binding at shared targets. Functional assays, such as cAMP assays for G-protein coupled receptors like D2 and 5-HT1A, can elucidate the functional consequences of co-administration. Isobolographic analysis is a common method to formally determine whether the combined effect is synergistic, additive, or antagonistic.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assay Results
Possible Causes:
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Inconsistent pH: The hydrochloride salt can affect the local pH of the assay buffer.
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Compound Precipitation: Aripiprazole, particularly at higher concentrations, may precipitate in certain buffers.
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Pipetting Errors: Inaccurate dispensing of either aripiprazole or the competing ligand.
Troubleshooting Steps:
-
pH Control: Ensure your assay buffer is strongly buffered and verify the pH after the addition of all compounds.
-
Solubility Check: Visually inspect your stock solutions and final assay mixtures for any signs of precipitation. Consider using a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect the assay.
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Technique Review: Use calibrated pipettes and ensure proper mixing of all components.
Issue 2: Unexpected cAMP Response in Functional Assays
Possible Causes:
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Cell Line Variability: The expression levels of target receptors (e.g., D2, 5-HT1A) can vary between cell passages.
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Incorrect Assay Window: The concentration range of aripiprazole or the co-administered compound may not be optimal to observe the interaction.
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Signal Interference: The co-administered compound may interfere with the cAMP detection method.
Troubleshooting Steps:
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Cell Line Authentication: Regularly perform quality control on your cell lines, such as mycoplasma testing and receptor expression analysis.
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Dose-Response Curves: Run full dose-response curves for each compound individually before testing them in combination. This will help identify the appropriate concentration range for interaction studies.
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Control Experiments: Include controls to test for any direct effect of the co-administered compound on the cAMP assay components.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of Aripiprazole
| Receptor | Ki (nM) |
| Dopamine D2 | 0.34 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
This data is representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Occupancy
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Cell Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human D2 receptor.
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Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled D2 antagonist (e.g., [3H]spiperone), and varying concentrations of aripiprazole and the co-administered CNS compound.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Calculate the Ki values for each compound and analyze the data for competitive or allosteric interactions.
Protocol 2: cAMP Functional Assay
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Cell Culture: Plate cells expressing the target receptor (e.g., D2 or 5-HT1A) in a suitable 96-well plate and grow to confluence.
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Compound Addition: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of aripiprazole and the co-administered compound.
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Stimulation: Stimulate the cells with an appropriate agonist (e.g., forskolin to increase cAMP or a specific receptor agonist).
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
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Data Analysis: Generate dose-response curves and analyze the data to determine the effect of the co-administered compound on the aripiprazole-mediated cAMP response.
Visualizations
Caption: Workflow for characterizing in vitro drug interactions.
Caption: Simplified signaling of aripiprazole at D2 and 5-HT1A receptors.
Caption: Logical steps for troubleshooting unexpected assay results.
Technical Support Center: Blood-Brain Barrier Penetration of Hydrochloride Compounds in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of hydrochloride compounds in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when assessing the blood-brain barrier penetration of hydrochloride compounds?
A1: The primary challenges include:
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Physicochemical Properties: Hydrochloride salts are often more water-soluble, which can hinder passive diffusion across the lipophilic BBB. Key properties influencing penetration are lipophilicity, molecular weight, polar surface area, and the number of hydrogen bonds.
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Active Efflux Transporters: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump a wide range of xenobiotics, including some hydrochloride drugs, out of the brain endothelial cells and back into the bloodstream.[1][2]
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Metabolism: The compound may be metabolized either peripherally or at the BBB itself, affecting the concentration of the parent drug that reaches the brain.
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Species Differences: There are anatomical and physiological differences in the BBB between rodents and humans, including the expression and function of transporters, which can complicate the translation of preclinical data.[3]
Q2: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and how is it determined?
A2: The Kp,uu is a critical parameter that represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma at steady-state.[4][5] It provides the most accurate measure of a drug's ability to cross the BBB and reach its target, as it accounts for plasma protein binding and non-specific tissue binding in the brain.[6] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value less than 1 often indicates active efflux, and a value greater than 1 suggests active influx.[7]
Kp,uu is calculated using the following equation:
Kp,uu = Kp / (fu,brain / fu,plasma)
Where:
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Kp: The total brain-to-plasma concentration ratio.
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fu,brain: The unbound fraction of the drug in the brain.
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fu,plasma: The unbound fraction of the drug in plasma.
These parameters are determined experimentally through in vivo studies combined with in vitro assays to measure plasma and brain tissue binding.[8]
Q3: Can results from mouse models be directly extrapolated to rat models for BBB penetration studies?
A3: Generally, there is a good correlation between BBB permeability in mice and rats for many compounds, especially those that cross via passive diffusion.[9] Studies using the in situ brain perfusion technique have shown a close relationship in the permeability-surface area (PS) product values between the two species for a range of compounds.[9] However, it is important to consider that species differences in drug metabolism and the expression and activity of transporters at the BBB can lead to variations in brain uptake for certain drugs.[3] Therefore, while mouse data can be a good indicator, confirmation in rats may be necessary depending on the compound and its transport mechanisms.
Quantitative Data on BBB Penetration of Hydrochloride Compounds
The following tables summarize publicly available data on the brain-to-plasma concentration ratios (Kp) or unbound brain-to-plasma concentration ratios (Kp,uu) for several hydrochloride compounds in rodent models.
Table 1: Antidepressant Hydrochloride BBB Penetration in Mice
| Compound | Rodent Model | Kp (Total Brain/Plasma Ratio) | Kp,uu | Notes |
| Citalopram HCl | Wild-type mice | ~2.8 | - | P-gp substrate. Brain concentrations are significantly higher in P-gp knockout mice. |
| Venlafaxine HCl | Wild-type mice | ~3.0 | - | P-gp substrate. Higher brain penetration observed in P-gp knockout mice.[10] |
| Doxepin HCl | Wild-type mice | ~10.0 | - | P-gp substrate.[10] |
| Paroxetine HCl | Wild-type mice | ~12.0 | - | P-gp substrate.[10] |
Table 2: Antipsychotic Hydrochloride BBB Penetration in Rats
| Compound | Rodent Model | Kp (Total Brain/Plasma Ratio) | Kp,uu | Notes |
| Chlorpromazine HCl | Rat | High | - | Highly lipophilic, readily crosses the BBB. |
| Haloperidol HCl | Rat | ~10.0 | - | High affinity for D2 receptors in the brain. |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison between compounds should be made with caution.
Experimental Protocols
In Situ Brain Perfusion in Rats (Adapted from Takasato et al.)
This technique allows for the precise measurement of the permeability of the BBB to a compound by replacing the animal's blood with a controlled perfusion fluid.[11]
Materials:
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Anesthetized rat (e.g., Wistar, 170-230g)
-
Perfusion pump
-
Perfusion fluid (e.g., bicarbonate-buffered saline) containing the hydrochloride compound of interest and a vascular marker (e.g., [14C]-sucrose)
-
Surgical instruments
-
Syringes and tubing
Procedure:
-
Anesthetize the rat (e.g., with pentobarbital).
-
Expose the right common carotid artery.
-
Ligate the external carotid artery and place a cannula retrogradely into the common carotid artery.
-
Begin perfusion with the perfusion fluid at a constant rate (e.g., 10 mL/min).
-
Sever the jugular veins to allow for drainage of the perfusate.
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Stop the perfusion and decapitate the animal.
-
Collect the brain and dissect the region of interest.
-
Homogenize the brain tissue and measure the concentration of the compound and the vascular marker.
-
Calculate the permeability-surface area (PS) product.
Intravenous (IV) Bolus Injection in Mice for Brain Uptake Studies
This method is used to determine the brain-to-plasma concentration ratio (Kp) at a specific time point after systemic administration.
Materials:
-
Mouse (e.g., C57BL/6, 20-25g)
-
Hydrochloride compound dissolved in a suitable vehicle
-
Syringe with a fine gauge needle (e.g., 30G)
-
Warming pad or lamp
-
Surgical instruments
Procedure:
-
Warm the mouse to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Administer a single bolus IV injection of the hydrochloride compound solution into a lateral tail vein.
-
At the desired time point post-injection (e.g., 30 minutes), anesthetize the mouse deeply.
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Decapitate the mouse and collect the brain.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Analyze the drug concentration in both plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Kp value (Brain concentration / Plasma concentration).
Troubleshooting Guides
In Situ Brain Perfusion
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in results | Inconsistent perfusion rate or pressure. | Ensure the perfusion pump is calibrated and provides a steady flow. Monitor perfusion pressure if possible. |
| Incomplete replacement of blood with perfusate. | Verify proper cannula placement. Ensure the jugular veins are properly severed for adequate drainage. | |
| BBB disruption during surgery. | Handle tissues gently to avoid trauma. Ensure the perfusion pressure is not excessively high. | |
| Low brain uptake of a known permeable compound | Incorrect concentration of the compound in the perfusate. | Double-check all calculations and dilutions for the perfusion fluid. |
| Short perfusion time. | Ensure the perfusion time is sufficient for the compound to cross the BBB. | |
| High brain concentration of vascular marker | Incomplete washout of the vascular space. | Ensure adequate perfusion with saline before collecting the brain. |
| BBB leakage. | Check for signs of edema or hemorrhage. Reduce perfusion pressure if necessary. |
Brain Tissue Homogenization and Drug Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete tissue homogenization | Inappropriate homogenization method. | For soft tissues like the brain, a Dounce homogenizer or bead-based homogenizer is effective.[6][12] |
| Insufficient homogenization time or intensity. | Increase the duration or speed of homogenization. Ensure the sample is kept cool to prevent degradation. | |
| Low drug recovery from brain tissue | Inefficient extraction solvent. | Optimize the extraction solvent system based on the physicochemical properties of the hydrochloride compound. |
| Drug degradation during processing. | Keep samples on ice throughout the procedure. Use protease or other relevant inhibitors if necessary.[13] | |
| Adsorption of the compound to labware. | Use low-binding tubes and pipette tips. | |
| High background in analytical measurement | Matrix effects from brain lipids and proteins. | Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). |
| Contamination. | Use clean labware and high-purity solvents. |
Visualizations
Experimental Workflow: In Situ Brain Perfusion
Caption: Workflow for in situ brain perfusion experiment.
Signaling Pathways for ABC Transporter Regulation at the BBB
Caption: General signaling pathway for ABC transporter regulation.
References
- 1. Regulation of ABC Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous and Non-invasive Drug Delivery to the Mouse Basal ForebrainUsing MRI-guided Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nextadvance.com [nextadvance.com]
- 7. people.ucsc.edu [people.ucsc.edu]
- 8. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways that regulate basal ABC transporter activity at the blood- brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential enhancement of antidepressant penetration into the brain in mice with abcb1ab (mdr1ab) P-glycoprotein gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
Technical Support Center: Managing Side Effects of Clozapine Hydrochloride in Animal Models of Schizophrenia
This guide is intended for researchers, scientists, and drug development professionals utilizing clozapine hydrochloride in preclinical animal models of schizophrenia. It provides troubleshooting advice and answers to frequently asked questions regarding the management of common side effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Metabolic Dysregulation & Weight Changes
Q: My animals are showing inconsistent weight changes after clozapine administration. Some are gaining weight, while others are losing it. Why is this happening and what can I do?
A: This is a well-documented and complex issue in preclinical models. Unlike the consistent and substantial weight gain seen in human patients, the effect of clozapine on weight in rodents can be highly variable.[1][2]
-
Check Your Dosage: High doses of clozapine in rats (e.g., 6-12 mg/kg) have been shown to induce weight loss, while the effects of lower doses can be subtle or absent.[1] The relationship between dose and weight gain is not linear.
-
Review Your Animal Model: Studies suggest that rats may be a poor model for clozapine-induced weight gain.[2] Effects can also be sex-dependent; some studies on other antipsychotics have found more robust weight gain in female rats, but this is not consistently reported for clozapine.[1][2]
-
Consider the Diet: Standard chow may not be sufficient to reveal hyperphagic effects. The use of highly palatable, high-fat diets might enhance the likelihood of observing weight gain.[2]
-
Control for Stress: Ensure proper animal handling and housing conditions, as stress can independently affect feeding behavior and body weight.
Q: My animals are developing hyperglycemia, but without significant weight gain. Is this expected?
A: Yes, this is an expected finding. Preclinical studies have demonstrated that clozapine can induce glucose intolerance and hyperglycemia acutely, independent of changes in body weight or adiposity.[3] This suggests a direct effect of the drug on glucose homeostasis. It is crucial to monitor glycemic parameters even if significant weight gain is not observed.
Q: How can I proactively manage or mitigate metabolic side effects in my study design?
A: While the primary goal is often to study these side effects, if you need to mitigate them to assess other endpoints, you can consider co-administering pharmacological agents that have shown clinical efficacy. Potential candidates for investigation in animal models include Metformin, Aripiprazole, or Topiramate.[4] It is essential to run appropriate vehicle and drug-only control groups to validate any mitigating effects.
Issue 2: Behavioral and Neurological Side Effects
Q: I'm observing sedation and reduced locomotor activity in my clozapine-treated group. How do I differentiate this from a therapeutic effect on hyperactivity?
A: Differentiating sedation from antipsychotic efficacy requires specific behavioral paradigms.
-
Dose-Response Curve: Sedative effects are often more pronounced at higher doses. Establishing a dose-response curve can help identify a therapeutic window where antipsychotic-like effects are present without overt sedation.
-
Specific Behavioral Tests:
-
Psychostimulant-Induced Hyperactivity: Atypical antipsychotics like clozapine are effective at reducing hyperlocomotion induced by NMDA receptor antagonists (e.g., PCP, MK-801) or dopamine agonists at doses that do not suppress spontaneous exploratory behavior.[5]
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating, a deficit observed in schizophrenia. Clozapine can restore PPI in animal models, which is considered a measure of antipsychotic efficacy and is less likely to be confounded by simple sedation.[6]
-
Q: Are extrapyramidal symptoms (EPS) a concern with clozapine in animal models?
A: A key clinical advantage of clozapine is its very low risk of inducing EPS.[7] Therefore, it is highly unlikely you will observe significant EPS (like catalepsy) in your animal models, especially when compared to typical antipsychotics like haloperidol. If you observe motor rigidity, it is more likely to be a sign of toxicity from an excessively high dose.
Frequently Asked Questions (FAQs)
Q: What are the most common side effects of clozapine to monitor in rodent models? A: Based on clinical and preclinical data, the most relevant side effects to monitor are:
-
Metabolic: Weight gain (variable), enhanced adiposity, glucose intolerance, and dyslipidemia.[3][8]
-
Sedation: Reduced spontaneous locomotor activity.[9]
-
Cardiovascular: Tachycardia and hypotension can occur, especially during initial dose titration.[10]
-
Gastrointestinal: Constipation is a common clinical side effect.[7]
-
Hypersalivation: While difficult to quantify, this is a known effect.[9]
Q: What is a typical dose range for clozapine hydrochloride in rats and mice? A: Dosing is highly dependent on the route of administration and the specific animal model. Always refer to the literature for your specific paradigm. However, some commonly reported ranges are provided in the table below.
Q: Can I administer clozapine centrally to avoid peripheral side effects? A: Yes, direct intracerebroventricular (ICV) administration is a viable experimental approach. Studies have shown that central administration can achieve therapeutic effects (e.g., improving auditory gating deficits) at much lower doses, thereby circumventing systemic metabolic and cardiovascular side effects.[11][12] This method requires surgical implantation of a cannula and the use of osmotic mini-pumps for chronic infusion.
Q: Which schizophrenia models are most appropriate for studying clozapine's effects? A: The choice of model depends on the symptoms you wish to study.
-
Pharmacological Models: Using NMDA receptor antagonists like PCP or MK-801 can induce hyperactivity, social deficits, and cognitive impairments, which are responsive to clozapine.[8][13] Dopamine agonists like apomorphine are used to disrupt PPI.[6]
-
Neurodevelopmental Models: These models (e.g., prenatal exposure to toxins or infection) may offer higher face validity for the developmental aspects of schizophrenia.[14]
-
Genetic Models: Knockout or knockdown of schizophrenia-associated genes (e.g., NRG1, DISC1) can produce relevant behavioral phenotypes that can be tested with clozapine.[15]
Data Presentation: Dosing & Administration
Table 1: Examples of Clozapine Hydrochloride Doses Used in Rodent Models
| Species | Route of Admin. | Dose Range | Experimental Context | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 0.25 - 12 mg/kg | Metabolic Side Effects (Weight) | [1] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Social Interaction / Stress Model | [16] |
| Rat | Intracerebroventricular | 10 or 17 mg/ml | Central Administration Efficacy | [11] |
| Mouse | Per Oral (p.o.) | 10 - 30 mg/kg | Cognitive Deficits (PCP Model) | [13] |
| Mouse | Intracerebroventricular | 3.5 - 14 mg/ml | Central Administration Efficacy | [12] |
Table 2: Comparative Doses of Other Antipsychotics in Mice (PCP/MK-801 Models)
| Drug | Route of Admin. | Dose Range | Experimental Context | Reference(s) |
| Olanzapine | Per Oral (p.o.) | 3 - 6 mg/kg | Metabolic Side Effects | [8] |
| Risperidone | Per Oral (p.o.) | 2 - 4 mg/kg | Metabolic Side Effects | [8] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess clozapine-induced glucose intolerance.
-
Acclimatization: Acclimatize animals to handling and experimental procedures for at least one week.
-
Fasting: Fast animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: Take a baseline blood sample from the tail vein. Measure blood glucose using a calibrated glucometer.
-
Drug Administration: Administer clozapine hydrochloride or vehicle control at the desired dose and route. Wait for the appropriate time to peak plasma concentration (e.g., 45-60 minutes for i.p.).
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose at each time point. Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) for each animal to quantify glucose clearance.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol assesses sensorimotor gating deficits and their reversal by clozapine.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for background noise and stimuli, and a sensor platform to detect the animal's whole-body startle reflex.
-
Acclimatization: Place the animal in the apparatus and allow a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer the schizophrenia-modeling agent (e.g., apomorphine, MK-801) followed by clozapine or vehicle at appropriate pretreatment times.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone Trials: A high-intensity acoustic stimulus (pulse) is presented (e.g., 120 dB for 40 ms).
-
Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (prepulse) precedes the pulse by a short interval (e.g., 100 ms). Prepulse intensities are typically 3-15 dB above background noise.
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
Analysis: Calculate the percent PPI for each prepulse intensity using the formula: 100 - [ (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) * 100 ]. An effective antipsychotic like clozapine is expected to reverse the deficit in %PPI induced by the modeling agent.[6]
Visualizations
Caption: Workflow for assessing metabolic side effects of clozapine.
Caption: Simplified pathways in clozapine's metabolic side effects.
Caption: Troubleshooting guide for unexpected weight loss.
References
- 1. Chronic clozapine treatment in female rats does not induce weight gain or metabolic abnormalities but enhances adiposity: implications for animal models of antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic infusion of olanzapine and clozapine on food intake and body weight gain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of the Metabolic Side-Effects of Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of clozapine-associated weight gain: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review and management of clozapine side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine : Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. An Initial Animal Proof-of-Concept Study for Central Administration of Clozapine to Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing an effective dose for chronic intracerebroventricular administration of clozapine in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 13. EFFECT OF CLOZAPINE ON NEUROCOGNITIVE AND SOCIAL COGNITIVE FUNCTIONS IN A SCHIZOPHRENIA-LIKE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of clozapine on neurodevelopmental protein expression and behavioral patterns in animal model of psychiatric disorder induced by low-level of lead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clozapine prevented social interaction deficits and reduced c-Fos immunoreactivity expression in several brain areas of rats exposed to acute restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrochloride Formulations for Oral Gavage in Rats and Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful preparation and administration of hydrochloride formulations for oral gavage in rats and mice.
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: Why are hydrochloride salts often used for oral gavage studies? A1: Hydrochloride salts are frequently used to enhance the aqueous solubility and stability of basic drug compounds.[1][2] Many amine-containing drugs are insoluble in water, and converting them to a hydrochloride salt increases their ability to dissolve in aqueous vehicles, which is often desirable for oral administration in preclinical studies.[1][2] This can lead to more consistent absorption and reliable pharmacokinetic data.
-
Q2: What are the key initial steps in developing a hydrochloride formulation for oral gavage? A2: The initial steps involve characterizing the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, pKa, and stability.[3][4] Determining the target dose and the required concentration of the dosing formulation is also crucial.[4] Based on these parameters, an appropriate vehicle (e.g., water, saline, or a more complex system) can be selected to ensure the compound remains in solution or as a stable suspension.[3]
-
Q3: How do I choose between a solution and a suspension for my hydrochloride formulation? A3: The choice between a solution and a suspension depends primarily on the solubility of the hydrochloride salt at the desired concentration and pH. A solution is generally preferred as it ensures dose uniformity. However, if the compound's solubility is too low to achieve the required dose in a reasonable volume, a suspension is a viable alternative. For suspensions, particle size and stability are critical factors to control for consistent dosing.
Excipients and Vehicles
-
Q4: What are some common vehicles used for oral gavage of hydrochloride formulations? A4: Common aqueous vehicles include sterile water for injection, 0.9% sodium chloride (normal saline), and buffered solutions.[5][6] For poorly soluble compounds, co-solvents like polyethylene glycol (PEG), propylene glycol, or surfactants such as Tween 80 may be used.[6][7] Suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC) are used to create stable suspensions.[6][8]
-
Q5: Are there any concerns with using organic solvents like DMSO in oral gavage formulations? A5: While Dimethyl sulfoxide (DMSO) can be an effective solubilizing agent, its use in in vivo studies should be carefully considered due to potential toxicity.[7] If used, it is typically in combination with other vehicles like PEG and water, and the final concentration of DMSO is kept to a minimum.[7] It is crucial to include a vehicle-only control group in the study to assess any effects of the solvent system itself.
Dosing and Administration
-
Q6: What are the recommended maximum oral gavage volumes for rats and mice? A6: The generally accepted maximum oral gavage volume for mice is 10-20 mL/kg, and for rats, it is also in the range of 10-20 mL/kg.[9][10] However, it is often recommended to use the lowest effective volume to minimize the risk of gastrointestinal distress and aspiration.[11][12]
-
Q7: How do I select the correct gavage needle size? A7: The gavage needle size depends on the size of the animal. For mice, 18-22 gauge needles with a length of 1 to 1.5 inches are commonly used.[9][11] For rats, 16-20 gauge needles with a length of 2 to 3 inches are typical.[9][11] The needle should have a ball-tip to prevent esophageal trauma.[11][12]
Troubleshooting Guides
Formulation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of the hydrochloride salt in the formulation. | - Exceeded solubility limit.- pH of the vehicle is not optimal.- Common ion effect.[13]- Temperature changes. | - Determine the solubility of the compound in the chosen vehicle at the intended storage temperature.- Adjust the pH of the vehicle to a range where the hydrochloride salt is most soluble.- Consider using a co-solvent or a different vehicle system.- If using a suspension, ensure adequate mixing before each administration. |
| High viscosity of the formulation, making it difficult to aspirate and dose accurately. | - High concentration of suspending agents (e.g., methylcellulose).[14]- Low temperature. | - Reduce the concentration of the suspending agent.- Gently warm the formulation to room temperature before administration.- Use a larger gauge gavage needle if appropriate for the animal size.[15] |
| Inconsistent results between animals. | - Inhomogeneous formulation (especially for suspensions).- Instability of the formulation over the dosing period. | - Ensure the formulation is thoroughly mixed (e.g., vortexed or stirred) before each dose is drawn.- For suspensions, verify particle size distribution is uniform.- Conduct a short-term stability study to ensure the concentration remains consistent over the dosing period.[16] |
Animal-Related Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Animal distress or resistance during gavage. | - Improper restraint technique.- Pain or discomfort from previous gavages.- Unpalatable formulation. | - Ensure proper and gentle restraint to minimize stress.- Consider habituating the animals to handling and the gavage procedure.- Pre-coating the gavage needle with a sucrose solution may help pacify the animal.[14]- Ensure the gavage needle is the correct size and free of any sharp edges. |
| Signs of aspiration (e.g., coughing, difficulty breathing) after dosing. | - Incorrect placement of the gavage needle into the trachea.- Dosing volume is too large, leading to reflux.[11]- Rapid administration of the dose.[15] | - Verify the correct placement of the needle in the esophagus before administering the dose.- Reduce the dosing volume.- Administer the formulation slowly and steadily.[15]- If aspiration is suspected, immediately stop the procedure and monitor the animal closely. |
| Esophageal or gastric injury. | - Forcing the gavage needle.- Using a damaged or incorrect size of gavage needle.[12]- Repeated gavages causing irritation. | - Never force the gavage needle; it should pass smoothly down the esophagus.- Inspect the gavage needle for any burrs or sharp edges before each use.- Use a flexible-tipped gavage needle if available.[11]- Ensure personnel are properly trained in the oral gavage technique. |
Data Presentation
Table 1: Recommended Oral Gavage Needle Sizes and Dosing Volumes
| Species | Body Weight (g) | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume (mL/kg) |
| Mouse | <14 | 24 G | 1 inch | 10[15] |
| 14-25 | 20-22 G | 1.5 inches | 10-20[9][10] | |
| >25 | 18-20 G | 1.5 inches | 10-20[9] | |
| Rat | 100-200 | 18 G | 2-3 inches | 10-20[9][10] |
| 200-300 | 16 G | 3 inches | 10-20[10] | |
| >300 | 16 G | 3-4 inches | 10-20[10] |
Table 2: Properties of Common Oral Gavage Vehicles
| Vehicle | Typical Concentration | Viscosity | Osmolality | Notes |
| Sterile Water | N/A | Low | Hypotonic | May cause transient changes in luminal water volume.[17] |
| 0.9% Saline | 0.9% w/v | Low | Isotonic | A common and physiologically compatible vehicle. |
| Phosphate-Buffered Saline (PBS) | 1X | Low | Isotonic | Provides buffering capacity to maintain pH. |
| Methylcellulose (MC) | 0.5 - 1% w/v | Moderate to High | Varies | Common suspending agent; viscosity is concentration-dependent.[8] |
| Carboxymethylcellulose (CMC) | 0.5 - 1% w/v | Moderate to High | Varies | Another common suspending agent.[6] |
| Polyethylene Glycol (PEG 300/400) | 10 - 50% v/v | Moderate | Hypertonic | Used as a co-solvent for poorly soluble compounds. Can affect osmolality.[18] |
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt Solution
-
Calculate the required amount of the hydrochloride salt and vehicle based on the target concentration and final volume.
-
Weigh the hydrochloride salt accurately using an analytical balance.
-
Measure the required volume of the chosen vehicle (e.g., sterile water, 0.9% saline).
-
Dissolve the hydrochloride salt:
-
Gradually add the weighed hydrochloride salt to the vehicle while stirring continuously with a magnetic stirrer.
-
If necessary, gently warm the solution (do not boil) to aid dissolution, but ensure the compound is stable at that temperature.
-
Sonication can also be used to facilitate dissolution.
-
-
Check for complete dissolution: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Measure the pH of the final solution and adjust if necessary using dilute HCl or NaOH to maintain the compound in its soluble form. Be aware that pH adjustment can affect the stability of the compound.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to sterilize and remove any particulate matter.
-
Store the solution in a sterile, labeled container at the appropriate temperature (e.g., 2-8°C or room temperature), protected from light if the compound is light-sensitive.
Protocol 2: Preparation of a Hydrochloride Salt Suspension
-
Calculate the required amount of the hydrochloride salt and vehicle components.
-
Prepare the vehicle:
-
If using a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC), prepare the vehicle according to the manufacturer's instructions. This often involves hydrating the polymer in hot water and then cooling, or dispersing it in cold water with vigorous stirring.
-
Other excipients like wetting agents (e.g., a small amount of Tween 80) can be added to the vehicle to improve the dispersibility of the drug particles.
-
-
Reduce particle size (if necessary): For a more stable and uniform suspension, the hydrochloride salt powder can be micronized or triturated to a fine powder using a mortar and pestle.
-
Form a paste: Add a small amount of the vehicle to the weighed hydrochloride salt powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Dilute the paste: Gradually add the remaining vehicle to the paste while stirring continuously to form the final suspension.
-
Homogenize the suspension: Use a homogenizer or sonicator to ensure a uniform distribution of particles.
-
Store the suspension in a well-closed, labeled container. Always shake the suspension vigorously before each use to ensure dose uniformity.
Protocol 3: Stability Assessment of a Preclinical Formulation
-
Prepare the formulation as described in the protocols above.
-
Aliquot the formulation into several sealed, sterile containers, representing the different time points and storage conditions to be tested.
-
Define storage conditions: Store the aliquots under the intended storage conditions for the study (e.g., room temperature, 2-8°C) and potentially under accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[16]
-
Set time points: Establish the time points for analysis (e.g., 0, 4, 8, 24 hours, and 7 days for short-term studies).
-
Analyze samples at each time point: At each designated time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or resuspendability (for suspensions).
-
pH: Measure the pH to check for any significant changes.
-
Assay (Concentration): Determine the concentration of the active ingredient using a suitable analytical method (e.g., HPLC).
-
Purity/Degradation Products: Analyze for the presence of any degradation products.
-
-
Evaluate the results: Compare the results at each time point to the initial (time 0) values. A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial concentration.[16]
Mandatory Visualization
Caption: Decision tree for selecting a suitable oral gavage formulation.
Caption: Workflow for a preclinical formulation stability study.
References
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. yorku.ca [yorku.ca]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 18. Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice - PMC [pmc.ncbi.nlm.nih.gov]
a hydrochloride impact on baseline neuronal activity in control animals
Technical Support Center: Neuro-HCl
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Neuro-Hydrochloride (Neuro-HCl) in preclinical neuroscience research. Neuro-HCl is a novel synthetic compound designed to modulate neuronal activity through targeted interactions with specific ion channels. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous solutions, making it suitable for a range of experimental applications.[1] This document provides answers to frequently asked questions (FAQs) and troubleshooting advice for common issues encountered during in vivo and in vitro experiments involving the impact of Neuro-HCl on baseline neuronal activity in control animals.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the anticipated effect of Neuro-HCl on the baseline firing rate of pyramidal neurons in the rodent hippocampus?
Answer:
Neuro-HCl is expected to produce a dose-dependent increase in the baseline firing rate of hippocampal pyramidal neurons. The compound acts as a positive allosteric modulator of specific cation channels, leading to neuronal depolarization and an increased probability of action potential firing. Below is a summary of expected results from in vivo electrophysiology experiments in control animals.
Data Presentation: Dose-Response Effect of Neuro-HCl on Neuronal Firing Rate
| Dose of Neuro-HCl (mg/kg, i.p.) | Mean Firing Rate (Hz) | Standard Deviation (Hz) | Percent Change from Baseline |
| Vehicle (Saline) | 1.5 | ± 0.4 | 0% |
| 1 mg/kg | 2.1 | ± 0.5 | +40% |
| 5 mg/kg | 3.8 | ± 0.7 | +153% |
| 10 mg/kg | 5.5 | ± 0.9 | +267% |
Experimental Protocol: In Vivo Single-Unit Electrophysiology in Anesthetized Rodents
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Animal Preparation: Anesthetize a control animal (e.g., adult male C57BL/6 mouse) with isoflurane or a suitable anesthetic agent. Anesthesia can significantly alter gastrointestinal function and neuronal activity, so consistency is key.[2] Mount the animal in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the dorsal hippocampus.
-
Electrode Implantation: Slowly lower a high-impedance microelectrode into the CA1 pyramidal cell layer of the hippocampus.
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Baseline Recording: Allow the neuronal activity to stabilize for at least 30 minutes to establish a consistent baseline firing rate.[3]
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Drug Administration: Administer the specified dose of Neuro-HCl or vehicle solution via intraperitoneal (i.p.) injection.
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Data Acquisition: Record single-unit activity for at least 60 minutes post-injection using a data acquisition system.[4][5] Ensure proper amplification and filtering to optimize the detection of single units.[4]
-
Data Analysis: Isolate single-unit waveforms (spike sorting) and calculate the mean firing rate in defined time bins before and after drug administration.
Visualization: Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo single-unit recording.
FAQ 2: How does Neuro-HCl modulate synaptic transmission at the cellular level?
Answer:
At the cellular level, Neuro-HCl is designed to enhance excitatory synaptic transmission. It is hypothesized to increase the open probability of postsynaptic ion channels, leading to larger and more frequent excitatory postsynaptic potentials (EPSPs). This can be directly measured using whole-cell patch-clamp recordings in acute brain slices.
Data Presentation: Effect of Neuro-HCl on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Condition | mEPSC Amplitude (pA) | Standard Deviation (pA) | mEPSC Frequency (Hz) | Standard Deviation (Hz) |
| Baseline (aCSF) | 15.2 | ± 2.5 | 1.8 | ± 0.6 |
| 10 µM Neuro-HCl | 22.8 | ± 3.1 | 3.5 | ± 0.9 |
Experimental Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This technique allows for detailed study of a neuron's electrical properties in a preparation that preserves local brain circuits.[6]
-
Slice Preparation: Rapidly dissect the brain of a control animal in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[7] Use a vibratome to prepare 300 µm thick coronal slices containing the hippocampus.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of a microscope and perfuse with oxygenated aCSF.[8][9]
-
Patching: Using a micromanipulator, approach a CA1 pyramidal neuron with a glass micropipette filled with intracellular solution.[10] Apply gentle suction to form a high-resistance seal and then rupture the membrane to achieve the whole-cell configuration.[7]
-
Data Acquisition: In voltage-clamp mode, record baseline mEPSCs in the presence of tetrodotoxin (to block action potentials) and a GABA-A receptor antagonist (to isolate excitatory currents).
-
Drug Application: After a stable baseline is achieved, perfuse the slice with aCSF containing Neuro-HCl (e.g., 10 µM) and record for another 10-15 minutes.
-
Analysis: Analyze the recorded traces to measure the amplitude and frequency of mEPSCs before and after drug application.
Visualization: Hypothetical Signaling Pathway of Neuro-HCl
Caption: Hypothesized signaling cascade for Neuro-HCl.
Section 2: Troubleshooting Guide
Issue 1: I am not observing the expected increase in neuronal firing after administering Neuro-HCl.
Answer:
This issue can arise from several factors related to the drug, the animal, or the recording setup. Follow this troubleshooting guide to identify the potential cause.
-
Q: Have you verified the concentration and integrity of the Neuro-HCl solution?
-
A: Ensure the compound is fully dissolved and the final concentration is correct. Prepare fresh solutions daily, as the compound may degrade over time in solution.
-
-
Q: Was the administration route and volume correct?
-
A: For i.p. injections, ensure the injection was successful and did not result in subcutaneous leakage. Verify your dose calculations based on the animal's body weight.
-
-
Q: Is the recording electrode stable and in the correct brain region?
-
Q: Is the baseline neuronal activity stable before injection?
-
A: Highly variable baseline activity can mask the effect of the drug. This can be caused by inconsistent anesthesia depth or animal stress. Allow for a longer stabilization period if necessary.[2]
-
Visualization: Troubleshooting Decision Tree
Caption: Troubleshooting guide for lack of drug effect.
Issue 2: My baseline neuronal recordings in control animals are noisy or unstable.
Answer:
A stable and clean baseline is critical for interpreting the effects of any compound. Instability or noise can originate from electrical, mechanical, or physiological sources.
-
Q: Have you checked for sources of electrical interference?
-
A: Ensure all equipment is properly grounded. A Faraday cage is essential to shield the setup from external electrical noise.[9] Check for noise from perfusion pumps, lights, or other nearby lab equipment.
-
-
Q: Is the animal's physiological state stable?
-
A: Monitor the animal's breathing rate and body temperature throughout the experiment. Fluctuations in anesthesia depth can cause significant changes in baseline neuronal activity.
-
-
Q: Is the recording electrode and headstage secure?
-
Q: Is the quality of your aCSF and perfusion system optimal for slice recordings?
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Opportunities and Challenges for Single-Unit Recordings from Enteric Neurons in Awake Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal network activity controls microglial process surveillance in awake mice via norepinephrine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. ACROBiosystems [acrobiosystems.com]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. youtube.com [youtube.com]
- 11. For the first time, it’s possible to record long-term electrical activity in a single brain cell [seas.harvard.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Aripiprazole Hydrochloride in the Context of Typical and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of aripiprazole hydrochloride with established typical and atypical antipsychotic agents. The information presented herein is supported by experimental data from clinical trials and preclinical research, offering a comprehensive overview for professionals in the field of neuropharmacology and drug development.
Introduction to Aripiprazole's Unique Mechanism of Action
Aripiprazole hydrochloride stands out in the landscape of antipsychotic medications due to its novel pharmacological profile.[1][2] Unlike first-generation (typical) antipsychotics that primarily act as dopamine D2 receptor antagonists and many second-generation (atypical) antipsychotics that combine D2 receptor antagonism with serotonin 5-HT2A receptor antagonism, aripiprazole functions as a D2 receptor partial agonist.[1][2][3] This "dopamine-serotonin system stabilizer" modulates dopaminergic activity, acting as an antagonist in a hyperdopaminergic environment and an agonist in a hypodopaminergic state.[3] Additionally, aripiprazole exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][2] This complex mechanism is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia with a generally favorable side-effect profile.[3]
Quantitative Comparison of Receptor Binding Affinities
The interaction of antipsychotic drugs with various neurotransmitter receptors is fundamental to their therapeutic effects and side-effect profiles. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of aripiprazole compared to a representative typical antipsychotic (Haloperidol) and a representative atypical antipsychotic (Olanzapine). Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Haloperidol (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 0.34 | 1.55 | 11 |
| Dopamine D3 | 0.8 | 0.74 | 4.9 |
| Serotonin 5-HT1A | 1.7 | 4,111 | 3,113 |
| Serotonin 5-HT2A | 3.4 | 59 | 4 |
| Serotonin 5-HT2C | 15 | 10,000 | 11 |
| Histamine H1 | 61 | 1,000 | 7 |
| Adrenergic α1 | 57 | 11 | 19 |
| Muscarinic M1 | >10,000 | 1,000 | 22 |
Data compiled from publicly available research databases.
Comparative Clinical Efficacy
The efficacy of aripiprazole has been evaluated in numerous randomized controlled trials (RCTs), often using the Positive and Negative Syndrome Scale (PANSS) to measure changes in schizophrenia symptoms. A lower PANSS score indicates less severe symptoms.
Aripiprazole vs. Typical Antipsychotics (Haloperidol)
In a 52-week, double-blind study comparing aripiprazole (30 mg/day) to haloperidol (10 mg/day) in patients with schizophrenia, aripiprazole demonstrated significantly greater improvement in PANSS negative subscale scores.[4]
| Efficacy Measure | Aripiprazole (Mean Change from Baseline) | Haloperidol (Mean Change from Baseline) |
| PANSS Negative Subscale Score | -4.8 | -2.6 |
Data from Kasper et al. (2003) as cited in the review by Tandon et al. (2008).[4]
Aripiprazole vs. Atypical Antipsychotics (Olanzapine)
A 52-week, open-label extension study compared aripiprazole (15–30 mg/day) with olanzapine (10–20 mg/day). While both drugs demonstrated efficacy, there were no statistically significant differences in the primary efficacy measures between the two treatment arms.[4]
| Efficacy Measure | Aripiprazole | Olanzapine |
| PANSS Total Score | No significant difference | No significant difference |
| PANSS Positive Score | No significant difference | No significant difference |
| PANSS Negative Score | No significant difference | No significant difference |
Data from a 52-week open-label extension study (CN138-047) as cited in the review by Tandon et al. (2008).[4]
Experimental Protocols
To ensure the validity and reproducibility of clinical findings, rigorous experimental protocols are employed. Below is a summary of a typical methodology for a randomized, double-blind, placebo-controlled trial evaluating the efficacy of aripiprazole in schizophrenia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, and active-comparator-controlled trial.
Patient Population: Adult patients (aged 18-65) with a DSM-IV diagnosis of schizophrenia, experiencing an acute exacerbation of psychotic symptoms.
Intervention:
-
Aripiprazole Group: Fixed oral dose (e.g., 15 mg/day or 30 mg/day).
-
Active Comparator Group: A standard dose of a typical or atypical antipsychotic (e.g., Haloperidol 10 mg/day).
-
Placebo Group: Inert tablets identical in appearance to the active medications.
Duration: Typically 4 to 6 weeks for acute efficacy studies.
Primary Efficacy Outcome: The mean change from baseline to endpoint in the PANSS total score.
Secondary Efficacy Outcomes:
-
Change in PANSS positive and negative subscale scores.
-
Change in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
Safety and Tolerability Assessments:
-
Monitoring of adverse events.
-
Assessment of extrapyramidal symptoms (EPS) using scales like the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
-
Laboratory tests, including prolactin levels, fasting glucose, and lipid profiles.
-
Body weight and vital signs monitoring.
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using mixed-effects models for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.
Visualizing Mechanisms and Workflows
Aripiprazole's Signaling Pathway
The following diagram illustrates the unique mechanism of action of aripiprazole at the synaptic level.
Caption: Aripiprazole's multimodal action on dopamine and serotonin receptors.
Experimental Workflow for an Antipsychotic Clinical Trial
The diagram below outlines the typical workflow of a randomized controlled trial for evaluating the efficacy and safety of a new antipsychotic drug.
Caption: Standard workflow of a randomized clinical trial for antipsychotics.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy for Treatment-Resistant Schizophrenia: A Comparative Analysis of Clozapine Augmentation Strategies
For Researchers, Scientists, and Drug Development Professionals
Clozapine stands as the gold-standard treatment for patients with treatment-resistant schizophrenia (TRS), a condition affecting a significant portion of individuals who do not respond adequately to at least two other antipsychotic medications. However, a substantial number of patients exhibit only a partial response to clozapine monotherapy, necessitating the exploration of augmentation strategies. This guide provides a comparative analysis of combining a hydrochloride salt of an atypical antipsychotic, specifically aripiprazole, with clozapine, and evaluates its performance against other adjunctive antipsychotic treatments. The information presented is based on a review of clinical trial data and preclinical research, aimed at informing further research and drug development in this critical area.
Efficacy of Clozapine Augmentation with Atypical Antipsychotics
The primary goal of augmenting clozapine treatment is to improve clinical outcomes in patients with persistent psychotic symptoms. Several atypical antipsychotics have been investigated as adjuncts to clozapine, with varying degrees of success. This section summarizes the quantitative data from key clinical studies.
Comparative Efficacy Data
| Augmentation Agent | Study Design | N | Duration | Primary Outcome Measure(s) | Key Findings |
| Aripiprazole | Double-blind, placebo-controlled | 31 | 24 weeks | Change in PANSS positive and general psychopathology scores | Significant improvement in positive and general psychopathology symptoms compared to placebo.[1] No significant effect on executive cognitive functions.[1] |
| Open-label | 11 | 3 months | Change in Brief Psychiatric Rating Scale (BPRS) score | Significant reduction in mean BPRS score in 63.6% of patients.[2] | |
| Retrospective | 24 | - | Improvement in psychotic symptoms, social function, weight, cholesterol, glucose, HDL, CGI, and GAF scores | Improvement in positive and negative symptoms and social functions.[3] 75% of patients lost a mean weight of 5.05 kg.[3] | |
| Amisulpride | Double-blind, placebo-controlled | 68 | 12 weeks | ≥20% reduction in PANSS total score | No statistically significant difference from placebo, but a trend towards a higher response rate and greater reduction in negative symptoms at 12 weeks.[4][5] |
| Open, non-randomized | 33 | 6 months | Change in PANSS, SANS, and GAS scores | Statistically significant improvement in PANSS, SANS, and GAS scores.[6] | |
| Risperidone | Double-blind, placebo-controlled | 40 | 12 weeks | Change in BPRS and Scale for the Assessment of Negative Symptoms (SANS) scores | Significantly greater reduction in BPRS total and positive symptom scores, and SANS scores compared to placebo.[7][8] |
| Ziprasidone | Double-blind, placebo-controlled | 40 | 16 weeks | Change in PANSS Negative and General Psychopathology scores | Significant reduction in PANSS Negative and General Psychopathology scores compared to placebo.[9] Improved semantic fluency.[9] |
| Open-label | 9 | 6 months | Change in BPRS score | Significant reduction in mean BPRS score in 77.8% of patients.[10][11] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the cited studies is crucial for interpreting the comparative data. Below are detailed protocols from pivotal trials for each clozapine augmentation strategy.
Aripiprazole Augmentation Protocol
-
Study Design: A 24-week, double-blind, randomized, placebo-controlled trial.[1]
-
Participant Profile: Patients with a diagnosis of schizophrenia who were partial responders to a stable dose of clozapine.
-
Intervention: Patients were randomly assigned to receive either aripiprazole (up to 15 mg/day) or a placebo, in addition to their ongoing clozapine treatment.
-
Outcome Measures: Clinical symptomatology was assessed using the Positive and Negative Syndrome Scale (PANSS). Cognitive functioning was also evaluated.
Amisulpride Augmentation Protocol
-
Study Design: A 12-week, double-blind, placebo-controlled, randomized trial.[4][5]
-
Participant Profile: Adults with treatment-resistant schizophrenia and persistent symptoms despite an adequate trial of clozapine.
-
Intervention: Participants received either amisulpride (400 mg/day for the first 4 weeks, with an option to titrate up to 800 mg/day for the remaining 8 weeks) or a matching placebo, in addition to their stable clozapine dose.[5]
-
Outcome Measures: The primary outcome was the proportion of responders, defined as a 20% or greater reduction in the total PANSS score.[4][5]
Risperidone Augmentation Protocol
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[7][8]
-
Participant Profile: Patients with treatment-resistant schizophrenia who were unresponsive or partially responsive to clozapine monotherapy.
-
Intervention: Patients on a stable dose of clozapine received either risperidone (up to 6 mg/day) or a placebo.[7][8]
-
Outcome Measures: Psychopathology was assessed at 2-week intervals using the BPRS and SANS.
Ziprasidone Augmentation Protocol
-
Study Design: A 16-week, double-blind, randomized, placebo-controlled trial.[9]
-
Participant Profile: Schizophrenic patients with residual symptoms despite receiving clozapine monotherapy at the highest tolerated dosage.
-
Intervention: Patients were randomized to receive either ziprasidone or a placebo as an adjunct to their ongoing clozapine treatment.
-
Outcome Measures: Efficacy was evaluated based on changes in clinical symptoms (PANSS) and cognitive functioning.
Signaling Pathways and Mechanisms of Action
The combination of clozapine and aripiprazole is thought to exert its therapeutic effects through modulation of multiple neurotransmitter systems and intracellular signaling pathways. Preclinical studies suggest that both drugs can influence the Hippo, Wnt, and GSK3β signaling pathways, which are implicated in neurodevelopment, synaptic plasticity, and inflammation.
Caption: Putative signaling pathways modulated by clozapine and aripiprazole.
Experimental Workflow for Evaluating Combination Therapies
The development and evaluation of new combination therapies for treatment-resistant schizophrenia typically follow a structured workflow, from preclinical investigation to clinical trials.
Caption: A typical experimental workflow for drug combination studies.
Logical Relationship of Treatment Strategies
The decision-making process for managing treatment-resistant schizophrenia involves a hierarchical approach, starting with clozapine monotherapy and escalating to augmentation or alternative strategies if the initial response is inadequate.
Caption: Decision tree for managing treatment-resistant schizophrenia.
References
- 1. Effect of aripiprazole augmentation of clozapine in schizophrenia: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole augmentation of clozapine in treatment-resistant schizophrenia: a clinical observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is clozapine-aripiprazole combination a useful regime in the management of treatment-resistant schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amisulpride augmentation of clozapine for treatment-refractory schizophrenia: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amisulpride augmentation in clozapine-unresponsive schizophrenia (AMICUS): a double-blind, placebo-controlled, randomised trial of clinical effectiveness and cost-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride augmentation of clozapine: an open non-randomized study in patients with schizophrenia partially responsive to clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine augmented with risperidone in the treatment of schizophrenia: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Augmentation of clozapine with ziprasidone in refractory schizophrenia: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of clozapine and ziprasidone in treatment-resistant schizophrenia: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Comparison of Doxorubicin Hydrochloride Add-on Therapy versus Monotherapy in Oral Squamous Cell Carcinoma
This guide provides a comparative analysis of doxorubicin hydrochloride (DOX) monotherapy versus a combination therapy of DOX with low-intensity ultrasound (LIUS) in preclinical models of oral squamous cell carcinoma (OSCC). The data presented is derived from preclinical studies aimed at evaluating enhanced therapeutic efficacy.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of DOX monotherapy compared to the DOX + LIUS combination therapy in a xenograft mouse model of OSCC.
| Treatment Group | Tumor Volume Inhibition Ratio (%) | Key Findings |
| Control | 0% | No tumor growth suppression. |
| Doxorubicin (DOX) Monotherapy | 13% | No obvious tumor growth suppression.[1] |
| Low-Intensity Ultrasound (LIUS) Monotherapy | 7% | No obvious tumor growth suppression.[1] |
| DOX + LIUS Add-on Therapy | 55% | Significant anti-tumor effect and increased survival rate.[1] |
Experimental Protocols
A detailed methodology for the key in vivo experiments is provided below.
In Vivo Xenograft Model [1]
-
Animal Model: Nude mice.
-
Cell Line: SAS human oral squamous cell carcinoma cells.
-
Tumor Induction: 1 x 10^6 SAS cells were suspended and injected subcutaneously into the right-side flanks of the mice.
-
Treatment Initiation: Treatment began when the tumor volume reached approximately 100 mm³.
-
Treatment Groups:
-
Control Group
-
Doxorubicin (DOX) alone
-
Low-Intensity Ultrasound (LIUS) alone
-
DOX + LIUS combination
-
-
Tumor Measurement: Tumor diameters were measured with calipers, and the volume was calculated using the formula: V = (π/6) × L × S², where L is the long diameter and S is the short diameter.
-
Study Duration: The treatment period was 14 days.
Signaling Pathways and Mechanism of Action
Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis.[2][3] The combination with low-intensity ultrasound is suggested to enhance the anti-tumor effect by potentially targeting the Hedgehog (Hh) signaling pathway, which is an upstream activator of the PI3K/Akt pathway. The Hh signaling pathway is known to be activated in oral cancer and plays a role in tumor cell proliferation and migration.[1]
Experimental Workflow
The following diagram illustrates the workflow of the preclinical in vivo experiment.
References
- 1. Doxorubicin combined with low intensity ultrasound suppresses the growth of oral squamous cell carcinoma in culture and in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Lurasidone Hydrochloride: A Comparative Analysis of its Efficacy on Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lurasidone hydrochloride's effectiveness in treating the negative symptoms of schizophrenia against other commonly prescribed antipsychotic medications. The information presented is collated from a range of clinical trials and meta-analyses to support evidence-based research and development in psychopharmacology.
Executive Summary
The management of negative symptoms in schizophrenia remains a significant clinical challenge. While many antipsychotics effectively target positive symptoms, their impact on negative symptoms is often limited. This guide focuses on lurasidone hydrochloride, an atypical antipsychotic, and compares its efficacy in mitigating negative symptoms with other agents, including risperidone, olanzapine, amisulpride, and cariprazine. The data presented herein is intended to provide a clear, data-driven overview for researchers and drug development professionals.
Comparative Efficacy on Negative Symptoms
The efficacy of antipsychotic medications on negative symptoms is primarily assessed using the Positive and Negative Syndrome Scale (PANSS) negative subscale. A reduction in this score indicates an improvement in negative symptoms. The following tables summarize the quantitative data from various studies.
Lurasidone Hydrochloride: Efficacy Data
| Study/Analysis | Dosage | Duration | Comparator(s) | Mean Change in PANSS Negative Subscale Score (Lurasidone) | Mean Change in PANSS Negative Subscale Score (Comparator) | Effect Size (vs. Placebo) | Citation(s) |
| Pooled analysis of 5 short-term studies | 40-160 mg/day | 6 weeks | Placebo | -5.2 | -3.3 | 0.33 | [1] |
| Meta-analysis | 40-160 mg/day | 6 weeks | Placebo | Statistically significant improvement over placebo | - | -0.29 (SMD) | [2][3] |
Comparative Data: Lurasidone vs. Other Antipsychotics
| Antipsychotic | Study/Analysis | Dosage | Duration | Comparator(s) | Mean Change in PANSS Negative Subscale Score (Test Drug) | Mean Change in PANSS Negative Subscale Score (Comparator) | Key Findings | Citation(s) |
| Cariprazine | Phase III Clinical Trial | 4.5 mg/day | 26 weeks | Risperidone (4.0 mg/day) | -8.90 | -7.44 | Cariprazine was superior to risperidone in reducing negative symptoms. | [4][5] |
| Amisulpride | Placebo-controlled trial | 100 mg/day & 300 mg/day | 6 weeks | Placebo | Statistically significant improvement over placebo | - | Low-dose amisulpride improved negative symptoms. | [6][7] |
| Olanzapine | Double-blind trial | High-dose | 52 weeks | Haloperidol, Placebo | Significantly greater improvement than placebo or haloperidol | - | Olanzapine showed a direct effect on negative symptoms. | [8] |
| Risperidone | Meta-analysis | 4-8 mg/day | - | Conventional Antipsychotics | Higher response rate than active controls | - | Risperidone was more likely to produce a clinical response on negative symptoms. | [9] |
Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting the data accurately. Below are summaries of the experimental protocols for key studies.
Lurasidone Pooled Analysis (5 Short-Term Studies)
-
Objective: To evaluate the efficacy of lurasidone on the five symptom dimensions of schizophrenia as measured by the PANSS.[1]
-
Study Design: Pooled analysis of patient-level data from five randomized, double-blind, placebo-controlled, 6-week studies.[1]
-
Participant Population: Patients with an acute exacerbation of schizophrenia.[1]
-
Intervention: Lurasidone (fixed doses of 40-160 mg/day) or placebo.[1]
-
Primary Outcome Measure: Change from baseline in the PANSS total score.[1]
-
Negative Symptom Assessment: Change from baseline in the PANSS negative symptom factor score.[1]
-
Statistical Analysis: Mixed-model repeated measures (MMRM) analysis was used to assess changes in PANSS factors.[1]
Cariprazine vs. Risperidone for Predominant Negative Symptoms
-
Objective: To assess the efficacy of cariprazine compared to risperidone in patients with predominant negative symptoms of schizophrenia.[4]
-
Study Design: A phase III, multinational, randomized, double-blind, active-controlled trial.[4]
-
Participant Population: 460 adult patients (18-65 years) with stable schizophrenia and predominant negative symptoms. Patients had stable positive symptoms and were without a psychotic exacerbation or psychiatric hospitalization for at least six months.[4]
-
Intervention: Cariprazine (4.5 mg once daily) or risperidone (4.0 mg/day) for 26 weeks.[4]
-
Primary Outcome Measure: Change from baseline in the PANSS factor score for negative symptoms (PANSS-FSNS).[5]
-
Secondary Outcome Measure: Change in the Personal and Social Performance (PSP) scale total score.[4]
-
Key Methodological Feature: The study specifically enrolled patients with predominant negative symptoms to isolate the drug's effect on this domain, minimizing confounding from changes in positive symptoms.[4]
Mechanism of Action & Signaling Pathways
The therapeutic effects of antipsychotics on negative symptoms are believed to be mediated by their interactions with various neurotransmitter systems.
Lurasidone Hydrochloride
Lurasidone is an atypical antipsychotic with a unique receptor binding profile. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[10][11] It is also a partial agonist at the 5-HT1A receptor.[10] The antagonism of 5-HT2A receptors is thought to contribute to the reduction of negative symptoms and mitigate extrapyramidal side effects.[12] The high affinity for the 5-HT7 receptor and partial agonism at the 5-HT1A receptor may contribute to its antidepressant and pro-cognitive effects.[11][13]
Figure 1: Simplified signaling pathway of Lurasidone Hydrochloride.
Comparator Antipsychotics
-
Cariprazine: A dopamine D3 and D2 receptor partial agonist with a higher affinity for D3 receptors. This unique profile is thought to be associated with its efficacy on primary negative symptoms.[4]
-
Amisulpride: A selective D2/D3 receptor antagonist. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which is hypothesized to enhance dopaminergic transmission and improve negative symptoms.[6][7]
-
Olanzapine: A multi-receptor antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[8]
-
Risperidone: A potent D2 and 5-HT2A receptor antagonist.[9]
Experimental Workflow
The typical workflow for a clinical trial evaluating the efficacy of an antipsychotic on negative symptoms is illustrated below.
References
- 1. Efficacy of lurasidone across five symptom dimensions of schizophrenia: Pooled analysis of short-term, placebo-controlled studies | European Psychiatry | Cambridge Core [cambridge.org]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. medscape.com [medscape.com]
- 6. Treatment of negative symptoms in schizophrenia with amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Negative Symptoms in Schizophrenia with Amisulpride | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Risperidone in the treatment of negative symptoms of schizophrenia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
Comparative Efficacy of Novel Antipsychotics Against Standard-of-Care Treatments in Schizophrenia
For researchers and drug development professionals, understanding the landscape of antipsychotic development is crucial. This guide provides a comparative analysis of several novel antipsychotics, including those with a hydrochloride salt, against established standard-of-care treatments for schizophrenia. The focus is on superiority trials, presenting quantitative efficacy and safety data, detailed experimental methodologies, and visualizations of their mechanisms of action.
Amisulpride Hydrochloride: A Superiority Analysis
Amisulpride, a substituted benzamide atypical antipsychotic, has demonstrated notable efficacy in the management of schizophrenia. Its hydrochloride salt is utilized in various formulations.
Quantitative Data Summary: Amisulpride vs. Olanzapine and Aripiprazole
A key head-to-head pragmatic trial, the BeSt InTro study, provides significant comparative data.[1][2][3][4]
| Outcome Measure | Amisulpride | Aripiprazole | Olanzapine |
| PANSS Total Score Reduction at 52 Weeks | 32.7 points | 21.9 points | 23.3 points |
PANSS: Positive and Negative Syndrome Scale. A higher reduction indicates greater improvement.
Experimental Protocol: The BeSt InTro Trial
The Bergen-Stavanger-Innsbruck-Trondheim (BeSt InTro) study was a pragmatic, rater-blind, semi-randomized controlled trial.[1][3][4]
-
Objective: To compare the long-term efficacy and safety of amisulpride, aripiprazole, and olanzapine in a real-world clinical setting.
-
Participants: 144 adults diagnosed with schizophrenia-spectrum disorders (ICD-10 F20-29) experiencing active psychosis.[3][4]
-
Intervention: Patients were randomly assigned to receive oral amisulpride, aripiprazole, or olanzapine for 52 weeks. Treatment allocation was open to patients and clinicians, allowing for flexible dosing and treatment adjustments to mimic clinical practice.[1][3][4]
-
Primary Outcome: The primary efficacy measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to 52 weeks.[1][3][4]
-
Blinding: While patients and treating physicians were aware of the treatment, the researchers conducting the periodic evaluations were blinded to the medication.[1]
Mechanism of Action: Amisulpride Signaling Pathway
Amisulpride exhibits a dose-dependent mechanism of action, primarily targeting dopamine D2 and D3 receptors.[5][6][7][8][9] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is thought to improve negative symptoms. At higher doses, it acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system, which contributes to its antipsychotic effect on positive symptoms.[6][8][9]
Caption: Amisulpride's dose-dependent D2/D3 receptor antagonism.
Lurasidone Hydrochloride: A Non-Inferiority and Safety Profile
Lurasidone hydrochloride is another atypical antipsychotic that has been compared to standard-of-care agents, with a focus on its efficacy and favorable metabolic profile.
Quantitative Data Summary: Lurasidone vs. Risperidone
A 6-week, double-blind, non-inferiority study provided comparative data between lurasidone and risperidone.[10][11][12]
| Outcome Measure | Lurasidone (40 or 80 mg/day) | Risperidone (2, 4, or 6 mg/day) |
| Adjusted Mean Change in PANSS Total Score at Week 6 | -31.2 | -34.9 |
| Incidence of Extrapyramidal Symptoms | 17.0% | 38.2% |
| Incidence of Weight Gain | 0.5% | 5.2% |
| Incidence of Prolactin Increase | 3.1% | 14.1% |
Lurasidone met the criteria for non-inferiority to risperidone in this study.[10][12]
Experimental Protocol: Lurasidone vs. Risperidone Non-Inferiority Trial
This was a randomized, double-blind, double-dummy, flexible-dose study.[10][11][12]
-
Objective: To evaluate the efficacy and safety of lurasidone compared to risperidone for the treatment of schizophrenia.
-
Participants: Hospitalized patients aged 18-65 with a diagnosis of schizophrenia.[12]
-
Intervention: Patients were randomized to receive 6 weeks of treatment with either flexible-dose lurasidone (40 or 80 mg/day) or risperidone (2, 4, or 6 mg/day).[12]
-
Primary Outcome: The primary efficacy measure was the change from baseline in the PANSS total score at week 6, assessed for non-inferiority.[10][11][12]
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory measures, and electrocardiograms.[10][11][12]
Mechanism of Action: Lurasidone Signaling Pathway
Lurasidone has a multi-receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[13][14] It is also a partial agonist at the 5-HT1A receptor.[13][14][15] The antagonism of D2 and 5-HT2A receptors is characteristic of atypical antipsychotics, while its high affinity for the 5-HT7 receptor and partial agonism at 5-HT1A may contribute to its effects on mood and cognition.[14][16]
Caption: Lurasidone's multi-receptor binding profile and effects.
Aripiprazole: A Comparative Look at a D2 Partial Agonist
Aripiprazole's unique mechanism as a dopamine D2 partial agonist has been the subject of numerous comparative studies against other atypical antipsychotics.
Quantitative Data Summary: Aripiprazole vs. Olanzapine
A 52-week, multicenter, randomized, double-blind study compared the efficacy and tolerability of aripiprazole and olanzapine.[17]
| Outcome Measure | Aripiprazole | Olanzapine |
| Mean Change in PANSS Total Score at Week 6 | -24.6 | -29.5 |
| Mean Weight Gain at Week 26 | +0.13 kg | +4.30 kg |
In this study, olanzapine was found to be superior to aripiprazole in efficacy at week 6, while aripiprazole was associated with significantly less weight gain.[17]
Experimental Protocol: Aripiprazole vs. Olanzapine Trial
This was a multicenter, randomized, double-blind study in patients with an acute relapse of schizophrenia.[17]
-
Objective: To compare the efficacy and tolerability of aripiprazole with olanzapine.
-
Participants: 703 patients with schizophrenia experiencing an acute relapse.[17]
-
Intervention: Patients were randomized to receive either aripiprazole or olanzapine for a 6-week acute treatment phase, followed by a 46-week outpatient extension phase for those who responded to treatment.[17]
-
Co-primary Objectives: To compare efficacy at Week 6 (change in PANSS Total score) and weight gain liability from baseline to Week 26.[17]
Mechanism of Action: Aripiprazole Signaling Pathway
Aripiprazole's primary mechanism is partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[18][19][20] As a D2 partial agonist, it acts as a dopamine system stabilizer, reducing dopaminergic neurotransmission in a state of dopamine excess (as in the mesolimbic pathway) and increasing it in a state of dopamine deficiency (as in the mesocortical pathway).[21] This is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.
Caption: Aripiprazole's partial agonism at D2 receptors.
Investigational Drugs: A Glimpse into the Future
Ulotaront: A TAAR1 Agonist
Ulotaront is a novel investigational antipsychotic that acts as a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A agonist.[22][23] This mechanism is distinct from currently available antipsychotics that primarily target D2 receptors.[22]
Quantitative Data Summary: Ulotaront DIAMOND 1 & 2 Trials
The phase 3 DIAMOND 1 and 2 trials evaluated the efficacy of ulotaront against placebo.[24][25][26]
| Trial | Intervention | LS Mean Change in PANSS Total Score | Placebo |
| DIAMOND 1 | Ulotaront 50 mg/day | -16.9 | -19.3 |
| Ulotaront 75 mg/day | -19.6 | ||
| DIAMOND 2 | Ulotaront 75 mg/day | -16.4 | -14.3 |
| Ulotaront 100 mg/day | -18.1 |
In both trials, ulotaront did not demonstrate statistically significant superiority over placebo on the primary endpoint of change in PANSS total score at week 6.[26] A high placebo response may have masked the therapeutic effect.[26]
Experimental Protocol: DIAMOND 1 and 2 Trials
These were multicenter, randomized, double-blind, parallel-group, fixed-dose clinical studies.[26]
-
Objective: To evaluate the efficacy, safety, and tolerability of ulotaront compared to placebo in adults with schizophrenia.
-
Participants: Acutely psychotic adults with a diagnosis of schizophrenia.[26]
-
Intervention: Patients were randomized to receive once-daily ulotaront at different fixed doses or placebo for 6 weeks.[24][26]
-
Primary Outcome: The primary endpoint was the change from baseline in the PANSS total score at week 6.[24][26]
Mechanism of Action: Ulotaront Signaling Pathway
Ulotaront's activation of TAAR1 is thought to modulate dopaminergic and glutamatergic neurotransmission indirectly.[27][28] One hypothesized pathway involves the regulation of D2 receptor function through the beta-arrestin2-dependent Akt/GSK3beta signaling cascade.[29]
Caption: Ulotaront's proposed TAAR1-mediated signaling pathway.
KarXT (Xanomeline-Trospium): A Muscarinic Agonist
KarXT is a combination of xanomeline, a muscarinic M1 and M4 receptor agonist, and trospium, a peripherally acting muscarinic antagonist designed to mitigate the side effects of xanomeline.[30][31][32][33][34]
Quantitative Data Summary: KarXT EMERGENT-2 Trial
The phase 3 EMERGENT-2 trial evaluated the efficacy of KarXT against placebo.[30][32][35][36][37]
| Outcome Measure | KarXT | Placebo |
| Change in PANSS Total Score at Week 5 | -21.2 | -11.6 |
KarXT demonstrated a statistically significant and clinically meaningful reduction in PANSS total score compared to placebo.[37]
Experimental Protocol: EMERGENT-2 Trial
This was a randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.[30][32][36]
-
Objective: To assess the efficacy and safety of KarXT in people with schizophrenia experiencing acute psychosis.[30][32]
-
Participants: Adults aged 18-65 years with a diagnosis of schizophrenia and a recent worsening of psychosis.[30][32]
-
Intervention: Participants were randomized to receive a flexible dose of KarXT or placebo twice daily for five weeks.[30][32][35]
-
Primary Outcome: The primary endpoint was the change from baseline to week 5 in the PANSS total score.[30][32][35]
Mechanism of Action: KarXT Signaling Pathway
Xanomeline, the active central component of KarXT, stimulates M1 and M4 muscarinic acetylcholine receptors.[31][34] The activation of these receptors is believed to indirectly modulate dopamine and glutamate neurotransmission, which are implicated in the pathophysiology of schizophrenia.[33][38]
References
- 1. alert.psychnews.org [alert.psychnews.org]
- 2. Meta Title: Comparative Efficacy of Amisulpride, Aripiprazole, and Olanzapine in Schizophrenia: Insights from BeSt InTro Trial [mymedisage.com]
- 3. Amisulpride, aripiprazole, and olanzapine in patients with schizophrenia-spectrum disorders (BeSt InTro): a pragmatic, rater-blind, semi-randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 7. Amisulpride - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Randomized, double‐blind, 6‐week non‐inferiority study of lurasidone and risperidone for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomized, double-blind, 6-week non-inferiority study of lurasidone and risperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 14. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. A double-blind, randomized comparative study of aripiprazole and olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aripiprazole - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 24. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 25. d148x66490prkv.cloudfront.net [d148x66490prkv.cloudfront.net]
- 26. psychiatrictimes.com [psychiatrictimes.com]
- 27. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. profiles.wustl.edu [profiles.wustl.edu]
- 33. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 34. psychiatrictimes.com [psychiatrictimes.com]
- 35. Karuna Therapeutics Announces Positive Results from Phase 3 EMERGENT-2 Trial of KarXT in Schizophrenia [businesswire.com]
- 36. Safety and efficacy of KarXT (Xanomeline Trospium) in Schizophrenia in the Phase 3, Randomized, Double-Blind, Placebo-Controlled EMERGENT-2 Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 37. Karuna Therapeutics Announces The Lancet Publication of Data from Phase 3 EMERGENT-2 Trial Evaluating KarXT in Schizophrenia - BioSpace [biospace.com]
- 38. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
a hydrochloride long-term efficacy and safety in animal models
To provide a comprehensive and accurate comparison guide on the long-term efficacy and safety of a hydrochloride in animal models, please specify the full name of the active pharmaceutical ingredient. For example, please indicate if you are referring to "Memantine Hydrochloride," "Sertraline Hydrochloride," or another specific compound. This information is crucial for retrieving relevant experimental data and comparing it with appropriate alternatives.
Once the specific hydrochloride salt is identified, a detailed guide will be developed to address your requirements, including:
-
In-depth Efficacy and Safety Data: A thorough review of long-term studies in relevant animal models will be conducted to extract key efficacy endpoints (e.g., tumor volume reduction, behavioral improvements, biomarker modulation) and safety parameters (e.g., organ toxicity, hematological changes, adverse events).
-
Comparative Analysis: The performance of the specified hydrochloride will be objectively compared against other standard treatments or relevant alternatives for the same indication. This will involve a head-to-head comparison of their efficacy and safety profiles based on published experimental data.
-
Structured Data Presentation: All quantitative data will be summarized in clear and concise tables to facilitate easy comparison of different compounds across various studies and experimental conditions.
-
Detailed Experimental Protocols: The methodologies of key experiments cited in the guide will be described in detail, including information on the animal models used, dosing regimens, duration of treatment, and analytical techniques employed.
-
Illustrative Diagrams: Signaling pathways, experimental workflows, and logical relationships will be visualized using Graphviz diagrams to provide a clear and intuitive understanding of the underlying mechanisms and experimental designs.
Please provide the complete name of the hydrochloride you are interested in to proceed with the generation of a detailed and informative comparison guide.
Lurasidone Hydrochloride: A Preclinical Comparison of its Effects on Psychosis Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lurasidone hydrochloride's performance against the alternative antipsychotic, Risperidone, focusing on key preclinical biomarkers of psychosis. The data presented is compiled from various preclinical studies to offer a comprehensive overview of Lurasidone's pharmacological profile and its potential advantages in targeting psychosis-related neurobiology.
I. Comparative Analysis of Biomarker Modulation
The following tables summarize quantitative data from preclinical studies, offering a direct comparison between Lurasidone hydrochloride and Risperidone.
Table 1: Receptor Binding Affinity Profile
A key determinant of an antipsychotic's efficacy and side-effect profile is its affinity for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Lurasidone (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D₂ | 1.7 | 2.9 |
| Serotonin 5-HT₂ₐ | 2.0 | 0.2 |
| Serotonin 5-HT₇ | 0.5 | 4.2 |
| Serotonin 5-HT₁ₐ | 6.8 | 262 |
| Adrenergic α₁ | 147 | 1.4 |
| Adrenergic α₂C | 13.7 | – |
| Histamine H₁ | >1000 | 3.5 |
| Muscarinic M₁ | >1000 | >1000 |
Data compiled from preclinical studies.[1]
Table 2: Neurochemical and Neurotrophic Effects
This table highlights the differential effects of Lurasidone and Risperidone on dopamine turnover, a measure of dopamine utilization in the brain, and on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal plasticity.
| Biomarker | Lurasidone | Risperidone |
| Dopamine Turnover (DOPAC/DA Ratio) | Preferentially increases ratio in the frontal cortex vs. striatum[1] | Increases dopamine levels in the prefrontal cortex[2] |
| Mature BDNF Protein Levels (Prefrontal Cortex) | Significant increase of approximately 43% following chronic treatment[3] | No direct comparative data available in the reviewed literature |
Table 3: Efficacy in Preclinical Models of Cognition
Cognitive impairment is a core feature of psychosis. The Novel Object Recognition (NOR) test is a widely used preclinical model to assess recognition memory. The Discrimination Index (DI) is a measure of this cognitive function.
| Preclinical Model | Lurasidone | Risperidone |
| Novel Object Recognition (PCP-induced deficit) | Significantly prevents the reduction in Discrimination Index at 1 mg/kg[4] | Less effective; only partially reduces cognitive impairment in similar models[5][6] |
II. Signaling Pathway and Experimental Workflow
Visual diagrams are provided below to illustrate the proposed mechanism of action of Lurasidone and a typical experimental workflow in preclinical psychosis research.
Caption: Proposed signaling pathway of Lurasidone hydrochloride.
Caption: Generalized experimental workflow for preclinical psychosis studies.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of Lurasidone and Risperidone for various CNS receptors.
-
Methodology:
-
Preparation of Membranes: Cell membranes expressing the specific human recombinant receptors (e.g., D₂, 5-HT₂ₐ, 5-HT₇, etc.) are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for each receptor type in the presence of varying concentrations of the test compounds (Lurasidone or Risperidone).
-
Incubation and Filtration: Following incubation to allow for binding equilibrium, the mixture is rapidly filtered to separate bound from unbound radioligand.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]
-
Brain-Derived Neurotrophic Factor (BDNF) Measurement
-
Objective: To quantify the effect of chronic Lurasidone administration on BDNF protein levels in the rat prefrontal cortex.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Lurasidone is administered daily for a chronic period (e.g., 21 days) via oral gavage. A control group receives a vehicle.
-
Tissue Collection: Following the treatment period, animals are euthanized, and the prefrontal cortex is rapidly dissected and frozen.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract total proteins.
-
Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for mature BDNF and a loading control (e.g., β-actin).
-
Detection and Quantification: A secondary antibody conjugated to a detection enzyme is used, and the resulting signal is captured. The intensity of the bands corresponding to mature BDNF is quantified and normalized to the loading control.[3][7]
-
Novel Object Recognition (NOR) Test
-
Objective: To assess the pro-cognitive effects of Lurasidone in a rat model of psychosis-related cognitive deficit.
-
Methodology:
-
Animal Model and Deficit Induction: Female rats are treated sub-chronically with phencyclidine (PCP) to induce a lasting cognitive deficit.[4]
-
Habituation: Each rat is allowed to freely explore an open-field arena for a set period in the absence of any objects.[8][9]
-
Acquisition Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 3-5 minutes). The time spent exploring each object is recorded.[4][9]
-
Retention Interval: The rat is returned to its home cage for a specific period (e.g., 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[4][9]
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[4][10]
-
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. cpn.or.kr [cpn.or.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of BDNF expression by repeated treatment with the novel antipsychotic lurasidone under basal condition and in response to acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Preclinical Hydrochloride Antipsychotics in Schizophrenia Models
This guide provides a comparative analysis of preclinical data for three prominent antipsychotic agents formulated as hydrochloride (HCl) salts: Clozapine, Haloperidol, and Risperidone. While the hydrochloride moiety enhances drug solubility and stability, the therapeutic action is dictated by the parent molecule. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of efficacy in established animal models of schizophrenia, receptor binding profiles, and detailed experimental methodologies.
Data Presentation: Comparative Efficacy and Receptor Profiles
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of Clozapine HCl, a benchmark atypical antipsychotic, with Haloperidol HCl (a typical antipsychotic) and Risperidone HCl (another atypical antipsychotic).
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Clozapine | Haloperidol | Risperidone | Predominant Therapeutic Relevance |
| Dopamine D2 | ~150-250 | ~1-2 | ~3-5 | Antipsychotic (Positive Symptoms) |
| Dopamine D4 | ~10-20 | ~5-10 | ~7-10 | Atypicality, Cognitive Symptoms |
| Serotonin 5-HT2A | ~5-20 | ~50-100 | ~0.2-0.5 | Atypicality, Negative Symptoms |
| Muscarinic M1 | ~2-5 | ~1000 | ~5000 | Anticholinergic Side Effects |
| Histamine H1 | ~1-7 | ~20-50 | ~20-40 | Sedation, Weight Gain |
| Adrenergic α1 | ~7-15 | ~10-20 | ~1-2 | Orthostatic Hypotension |
Note: Lower Ki values indicate higher binding affinity. Values are approximate and can vary between studies. Bolded values highlight particularly high affinities.
Table 2: Efficacy in Preclinical Models of Schizophrenia
| Animal Model & Assay | Clozapine | Haloperidol | Risperidone | Modeled Symptom Domain |
| NMDA Antagonist (MK-801) Induced Hyperlocomotion | Effective reversal (5-10 mg/kg) | Effective reversal (0.1-0.5 mg/kg) | Effective reversal (0.1-1 mg/kg) | Positive Symptoms |
| Apomorphine-Induced Disruption of Prepulse Inhibition (PPI) | Reverses deficits (2.5-5 mg/kg)[1] | Reverses deficits (0.1-0.2 mg/kg)[1] | Reverses deficits (0.2-1 mg/kg) | Sensorimotor Gating / Cognition |
| Social Isolation-Induced Behavioral Deficits | Attenuates abnormalities[2] | Less effective on social deficits | Effective in preventing deficits[3][4] | Negative Symptoms |
| Neonatal Ventral Hippocampal Lesion (NVHL) Model | Improves behavioral deficits | Improves some positive symptoms | Shows recovery of altered functions[5] | Neurodevelopmental Aspects |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited.
1. NMDA Receptor Antagonist Models (e.g., MK-801)
-
Objective: To model the positive and cognitive symptoms of schizophrenia, based on the glutamate hypofunction hypothesis.
-
Methodology:
-
Animals: Typically adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Induction: A non-competitive NMDA receptor antagonist, such as MK-801 (dizocilpine), is administered intraperitoneally (i.p.) at doses ranging from 0.1 to 0.5 mg/kg.[6][7]
-
Treatment: The test antipsychotic (e.g., Clozapine, Haloperidol) is administered subcutaneously or i.p. approximately 30-60 minutes before MK-801 injection.
-
Behavioral Assay (Hyperlocomotion): Immediately following MK-801 administration, animals are placed in an open-field arena equipped with infrared beams. Total distance traveled, rearing frequency, and stereotyped behaviors are automatically recorded for 60-120 minutes. A significant reduction in MK-801-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenia patients.
-
Methodology:
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-15 dB above background) precedes the strong pulse by a short interval (typically 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Pharmacological Disruption: To model the deficits seen in schizophrenia, PPI can be disrupted by administering a dopamine agonist like apomorphine.[1] Antipsychotics are tested for their ability to reverse this disruption.[1]
-
Data Analysis: PPI is calculated as a percentage: [% PPI = 100 - ((Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100)]. Effective antipsychotics increase the %PPI in deficit models.
-
Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Antipsychotic Receptor Interaction Pathways
Caption: Receptor binding profiles of key antipsychotics.
Diagram 2: General Preclinical Antipsychotic Testing Workflow
Caption: A typical workflow for testing antipsychotics.
References
- 1. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Evenamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for Evenamide hydrochloride, a voltage-gated sodium channel blocker under investigation for schizophrenia.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for handling similar research compounds.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation.[4] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are generally recommended for handling chemical powders. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Respiratory Protection | Use in a well-ventilated area | Use only outdoors or in a well-ventilated area.[4] If handling fine powders that may become airborne, a dust mask or respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[4]
-
Ensure adequate ventilation, especially in confined areas.[4]
-
Eyewash stations and safety showers should be close to the workstation location.[4]
Storage:
-
Store in a well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Store locked up.[4]
-
For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from repeated freeze-thaw cycles.[1]
The following diagram illustrates a general workflow for safely handling a chemical compound like this compound in a laboratory setting.
Disposal Plan
Unused or expired this compound should be disposed of in accordance with federal, state, and local regulations.
General Guidelines for Chemical Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Do not dispose of down the drain unless specifically instructed to do so.
-
For investigational drugs used in clinical research, it is important to follow specific protocols for destruction, which may involve incineration by an approved environmental management vendor.[5]
Disposal of Empty Containers:
-
Remove or deface all labels to protect confidential information.
-
Triple rinse the container with a suitable solvent.
-
Dispose of the rinsed container in the regular trash or recycle if appropriate.
The logical relationship for the disposal of unused medicines is outlined in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. fishersci.com [fishersci.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
